Xylofuranose
Description
Structure
3D Structure
Properties
CAS No. |
36441-93-7 |
|---|---|
Molecular Formula |
C5H10O5 |
Molecular Weight |
150.13 g/mol |
IUPAC Name |
(3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3+,4-,5?/m1/s1 |
InChI Key |
HMFHBZSHGGEWLO-IOVATXLUSA-N |
SMILES |
C(C1C(C(C(O1)O)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@@H]([C@H](C(O1)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)O)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical and Physical Properties of Xylofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylofuranose, a five-carbon sugar featuring a furanose ring structure, is a critical monosaccharide with significant implications in various biological processes and serves as a versatile building block in medicinal chemistry. Its unique stereochemistry and conformational flexibility make it a molecule of interest for the development of novel therapeutics, including antiviral and anticancer agents. This technical guide provides a comprehensive overview of the chemical and physical properties of D- and L-xylofuranose, detailed experimental protocols for their characterization, and an illustrative representation of its metabolic fate.
Chemical and Physical Properties
The chemical and physical properties of this compound are fundamental to its reactivity, stability, and biological function. These properties can vary between its different anomers (α and β) and enantiomers (D and L).
General Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₅ | [1][2][3][4][5] |
| Molar Mass | 150.13 g/mol | [1][2][3][4][5] |
Physicochemical Properties of this compound Anomers
The following tables summarize the key physicochemical data for various anomers of this compound. It is important to note that this compound exists in equilibrium with its pyranose form in solution, and the properties of the pure furanose form are often determined for derivatized or crystalline structures.
Table 1: Properties of D-Xylofuranose Anomers
| Property | α-D-Xylofuranose | β-D-Xylofuranose | Reference |
| IUPAC Name | (2S,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | (2R,3R,4R,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | [2][5] |
| CAS Number | 14795-83-6 | 37110-85-3 | [2][5] |
| Density (predicted) | 1.7 ± 0.1 g/cm³ | - | [6] |
| Boiling Point (predicted) | 375.4 ± 42.0 °C at 760 mmHg | - | [6] |
| Melting Point | Data not available for pure anomer | Data not available for pure anomer | |
| Solubility | Soluble in water | Soluble in water | [7] |
Table 2: Properties of L-Xylofuranose Anomers
| Property | α-L-Xylofuranose | β-L-Xylofuranose | Reference |
| IUPAC Name | (2R,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | (2S,3S,4S,5S)-5-(hydroxymethyl)oxolane-2,3,4-triol | [4][8] |
| CAS Number | - | 41546-29-6 | [4] |
| Density | - | 1.681 g/cm³ | [7] |
| Boiling Point | - | 375.36°C at 760 mmHg | [7] |
| Melting Point | - | 158-161℃ | [7] |
| Specific Rotation [α]D | - | +173° (6 min) -> +105.1° (22 hrs, c=3 in water) | [7] |
| Solubility | Soluble in water | Soluble in water and glycerin; insoluble in ethanol (B145695) and ether | [7] |
Note on Stability: Monosaccharides like this compound can undergo degradation at high temperatures and extreme pH values.[9][10] In acidic conditions, they can be dehydrated to form furfural.[9] Stability studies are crucial in the development of this compound-based pharmaceuticals to ensure efficacy and safety.
Experimental Protocols
Accurate characterization of this compound and its derivatives is essential for research and drug development. Below are detailed methodologies for key experiments.
Determination of Aqueous Solubility
Objective: To quantitatively determine the solubility of this compound in water at a specific temperature.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of the this compound sample to a known volume of distilled water in a sealed, temperature-controlled vessel.
-
Agitate the mixture using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).[11][12]
-
-
Sample Collection and Analysis:
-
Allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a calibrated pipette, ensuring no solid particles are transferred.
-
The concentration of the dissolved this compound in the supernatant can be determined using a suitable analytical method, such as:
-
Gravimetric analysis: Evaporate the solvent from a known volume of the solution and weigh the remaining solid.[11]
-
Refractive index measurement: Use a refractometer to measure the refractive index of the solution and compare it to a standard curve of known concentrations.
-
High-Performance Liquid Chromatography (HPLC): Analyze the supernatant using an appropriate HPLC method with a suitable detector (e.g., refractive index detector).
-
-
Measurement of Specific Optical Rotation
Objective: To measure the specific rotation of a this compound anomer, which is a characteristic physical property of chiral molecules.
Methodology:
-
Solution Preparation:
-
Polarimeter Measurement:
-
Calibrate the polarimeter using a blank solvent.
-
Fill the polarimeter tube of a known path length (l), in decimeters (dm), with the prepared solution, ensuring no air bubbles are present.
-
Measure the observed optical rotation (α) at a specific temperature (e.g., 20 °C or 25 °C) and wavelength (typically the sodium D-line, 589 nm).[13][14]
-
-
Calculation of Specific Rotation:
-
The specific rotation [α] is calculated using the formula: [α] = α / (l * c)[14]
-
Structural Elucidation by NMR Spectroscopy
Objective: To determine the structure and stereochemistry of this compound, including the anomeric configuration.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the this compound sample in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra.
-
For detailed structural information and assignment of all proton and carbon signals, acquire two-dimensional (2D) NMR spectra, such as:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings within the spin system.[15]
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations, which is useful for confirming the ring structure and glycosidic linkages.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which is crucial for assigning the anomeric configuration (α or β).[15]
-
-
-
Data Analysis:
-
Analyze the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra to assign all signals and determine the complete structure and stereochemistry of the this compound molecule.[15]
-
Single Crystal X-ray Crystallography
Objective: To obtain the precise three-dimensional atomic structure of this compound in its crystalline state.
Methodology:
-
Crystal Growth:
-
Grow single crystals of the this compound sample of suitable size and quality. This is often the most challenging step and may require screening various crystallization conditions (e.g., solvent systems, temperature, concentration).
-
-
Data Collection:
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain the unit cell parameters and integrated intensities of the reflections.
-
Solve the phase problem to generate an initial electron density map.
-
Build an atomic model into the electron density map and refine the model against the experimental data to obtain the final, accurate three-dimensional structure.[16][17]
-
Biological Significance and Metabolic Pathway
D-xylose, the parent aldopentose of this compound, is a major component of hemicellulose in plant biomass. Its metabolism is of significant interest in biotechnology for the production of biofuels and other valuable chemicals. In many organisms, the catabolism of D-xylose proceeds through its conversion to D-xylulose, which then enters the pentose (B10789219) phosphate (B84403) pathway.
D-Xylose Metabolic Pathway
The following diagram illustrates the key steps in the metabolic pathway of D-xylose in prokaryotes and eukaryotes.
Caption: Metabolic pathways for D-xylose utilization in prokaryotes and eukaryotes.
This pathway highlights the initial steps where D-xylose is converted to D-xylulose-5-phosphate, a key intermediate that subsequently enters the central carbon metabolism via the pentose phosphate pathway.[18][19] Understanding these pathways is crucial for metabolic engineering efforts aimed at optimizing the conversion of xylose into desired bioproducts.
Conclusion
This technical guide provides a foundational understanding of the chemical and physical properties of this compound, essential experimental protocols for its characterization, and insight into its metabolic relevance. The presented data and methodologies are intended to support researchers, scientists, and drug development professionals in their endeavors to explore and utilize the potential of this compound in various scientific and therapeutic applications. The continued investigation of this important monosaccharide will undoubtedly lead to further advancements in both basic science and medicine.
References
- 1. Virtual Labs [cds-iiith.vlabs.ac.in]
- 2. Beta-D-Xylofuranose | C5H10O5 | CID 11521105 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. L-Xylofuranose | C5H10O5 | CID 11389478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beta-L-Xylofuranose | C5H10O5 | CID 12182421 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. alpha-D-Xylofuranose | C5H10O5 | CID 10953689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. D-Xylofuranose (9CI) | CAS#:36441-93-7 | Chemsrc [chemsrc.com]
- 7. chembk.com [chembk.com]
- 8. alpha-L-xylofuranose | C5H10O5 | CID 7019000 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Solubility and solvation of monosaccharides in ionic liquids† - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Löslichkeit [chemiedidaktik.uni-wuppertal.de]
- 13. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 14. scribd.com [scribd.com]
- 15. researchgate.net [researchgate.net]
- 16. Basic procedure of x-ray crystallography for analysis of lectin-sugar interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
Unveiling Xylofuranose: A Technical Guide to its Natural Occurrence and Biological Origins
For Immediate Release
A comprehensive technical guide detailing the natural occurrence and biological sources of xylofuranose has been compiled for researchers, scientists, and drug development professionals. This whitepaper provides an in-depth exploration of this furanose sugar, summarizing quantitative data, experimental protocols, and visualizing key concepts to facilitate a deeper understanding of its role in biological systems.
This compound, a five-membered ring isomer of the pentose (B10789219) sugar xylose, exists in nature in equilibrium with its more stable six-membered pyranose counterpart. While xylopyranose is the predominant form, this compound is a constituent of various significant biopolymers across different kingdoms of life, hinting at its specific biological roles and potential for therapeutic applications.
Natural Occurrence and Biological Sources
This compound is primarily found as a structural component of complex polysaccharides in a diverse range of organisms. Its presence has been identified in plant cell walls, marine algae, fungi, and bacteria.
Table 1: Quantitative Occurrence of Xylose in Various Biological Sources
| Biological Source | Organism/Material | Component | Xylose Content (% of Polysaccharide/Dry Weight) | Reference(s) |
| Plants | Hardwoods (e.g., Birch) | Xylan (B1165943) (Hemicellulose) | 20-30% | [1] |
| Softwoods (e.g., Spruce, Pine) | Xylan (Hemicellulose) | ~9% | ||
| Grasses (e.g., Cereals) | Glucuronoarabinoxylan (GAX) | Up to 50% of cell wall mass | [1] | |
| Marine Algae | Red Algae (e.g., Palmaria palmata) | β1,3/1,4-mixed-linkage xylan (MLX) | 15% of dry weight | |
| Green Algae (e.g., Caulerpa, Ulva) | Sulfated Polysaccharides | Variable | [2][3] | |
| Fungi | Various Species | Glycoproteins/Mannoproteins | Minor component | [4] |
| Bacteria | Various Species | Exopolysaccharides (EPS) | Variable | [5][6][7][8] |
Note: The reported xylose content generally does not differentiate between the furanose and pyranose forms. The this compound anomer is typically the less abundant of the two.
Experimental Protocols for this compound Analysis
The detection and quantification of this compound from natural sources present analytical challenges due to its lower abundance and instability compared to xylopyranose. A combination of chromatographic and spectroscopic methods is typically employed.
Extraction and Hydrolysis of Xylan
The initial step involves the extraction of xylan from the biomass. This is often achieved through alkaline extraction followed by precipitation. Subsequent enzymatic or acid hydrolysis is then performed to break down the polysaccharide into its constituent monosaccharides.
Workflow for Xylan Extraction and Hydrolysis
Caption: General workflow for the extraction and hydrolysis of xylan from biomass.
Separation and Quantification of Xylose Isomers
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and quantifying xylose isomers.
-
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This method is highly sensitive for the analysis of underivatized carbohydrates and can separate anomers.[1][2][9][10][11]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, monosaccharides must first be derivatized to increase their volatility. Silylation is a common derivatization technique.[12][13][14] The resulting derivatives can then be separated and identified based on their mass spectra.
GC-MS Analysis Workflow
Caption: Workflow for the analysis of monosaccharides by GC-MS.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a critical tool for the structural elucidation of polysaccharides containing this compound. Both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to determine the linkage and stereochemistry of the sugar residues within the polymer.[4][5][7][15][16][17] ¹³C NMR can be particularly useful for distinguishing between furanose and pyranose forms in solution.[5][8][17][18]
Biological Role and Signaling
Currently, there is no direct evidence to suggest that this compound acts as a signaling molecule in the same way as well-established signaling molecules like hormones or secondary messengers. Its known biological role is primarily structural, contributing to the architecture of complex carbohydrates.
The metabolism of D-xylose has been extensively studied in various microorganisms, which typically involves isomerization to D-xylulose.[19][20] However, these pathways do not specifically implicate the furanose form in a signaling capacity.
Hypothetical Signaling Cascade Initiation
Caption: Hypothetical model of this compound-mediated cell signaling.
While no specific this compound receptors have been identified, the presence of this compound in biologically active natural products suggests that this sugar moiety may contribute to the overall activity of the molecule, potentially through interactions with biological targets.[16][21] Further research is warranted to explore the potential for this compound or its derivatives to act as ligands for receptors or to modulate signaling pathways.
Conclusion
This compound, though less abundant than its pyranose counterpart, is a naturally occurring sugar with a widespread distribution in the biopolymers of plants, algae, fungi, and bacteria. Advanced analytical techniques are essential for its detection and quantification from complex biological matrices. While a direct role in cell signaling has yet to be established, its presence in bioactive natural products suggests that a deeper investigation into its biological functions is a promising avenue for future research in drug discovery and development.
References
- 1. High-performance anion-exchange chromatography with pulsed amperometric detection for carbohydrate analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Determination of alditols by capillary electrophoresis with indirect laser-induced fluorescence detection [agris.fao.org]
- 4. mdpi.com [mdpi.com]
- 5. Carbon-13 NMR spectra of furanose sugars - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. Structure determination of the exopolysaccharide produced by Lactobacillus rhamnosus strains RW-9595M and R - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. An improved HPAEC-PAD method for the determination of D-glucuronic acid and 4-O-methyl-D-glucuronic acid from polymeric and oligomeric xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 13. diverdi.colostate.edu [diverdi.colostate.edu]
- 14. researchgate.net [researchgate.net]
- 15. Structural determination and NMR characterization of a bacterial exopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural determination of a key exopolysaccharide in mixed culture aerobic sludge granules using NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Capillary electrophoresis laser-induced fluorescence detection (CE-LIF) – Nanoscience and Nanotechnology II [ebooks.inflibnet.ac.in]
- 20. Potential role of pathogen signaling in multitrophic plant-microbe interactions involved in disease protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Total synthesis and development of bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
The Elusive Furanose: A Technical Guide to the Discovery and Historical Context of Xylofuranose Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The five-membered furanose ring of xylose, a seemingly simple structural isomer of the more common pyranose form, holds significant sway in the realms of glycobiology and medicinal chemistry. Its unique conformational properties and presence in key biological structures have made xylofuranose and its derivatives crucial targets in drug discovery and development. This technical guide delves into the historical context of the discovery and isolation of this compound, providing a detailed look at the pioneering experimental work that first brought this elusive sugar form to light. By understanding the foundational methodologies and the intellectual landscape of the time, modern researchers can gain a deeper appreciation for the chemical intricacies of this important monosaccharide.
Historical Context: Unraveling the Structure of Wood Sugar
The story of this compound is intrinsically linked to the broader history of carbohydrate chemistry, a field that blossomed in the late 19th and early 20th centuries. The initial isolation of D-xylose, colloquially known as "wood sugar," is credited to the Finnish scientist, Koch, in 1881, who extracted it from wood.[1] However, simply isolating the monosaccharide was only the first step. The true challenge lay in understanding its complex stereochemistry and the existence of its cyclic isomers.
In aqueous solutions, D-xylose exists in a dynamic equilibrium between its open-chain aldehyde form and its cyclic hemiacetal forms. These cyclic forms are predominantly the six-membered pyranose ring, but also include the five-membered furanose ring. Each of these ring structures can exist as two anomers, designated as α and β, which differ in the stereochemical configuration at the anomeric carbon (C1).
The work of American chemist Claude S. Hudson in the early 20th century was pivotal in elucidating the structure of sugars, including the differentiation between their pyranose and furanose forms. Hudson's meticulous studies on the mutarotation of sugars provided the first quantitative insights into the equilibrium between different anomers in solution.[2] Mutarotation is the change in the optical rotation of a sugar solution over time as the anomers interconvert until a stable equilibrium is reached.[3] By carefully measuring these changes using a polarimeter , Hudson and his contemporaries could infer the presence of different isomeric forms and begin to deduce their structures.
The definitive characterization and isolation of the this compound form were not a single "discovery" event but rather a gradual process of deduction and synthesis. Early carbohydrate chemists faced the significant challenge of separating and crystallizing the less stable furanose isomers from the more abundant pyranose forms. The breakthrough came through the synthesis of stable crystalline derivatives, which locked the sugar in its furanose configuration, allowing for its isolation and characterization.
Experimental Protocols of the Era
The isolation and characterization of this compound in the early 20th century relied on a combination of classical organic chemistry techniques. These methods, while less sophisticated than modern analytical techniques, were executed with remarkable precision and ingenuity.
Preparation of Crystalline this compound Derivatives
The key to isolating the furanose form was to create a derivative that would preferentially crystallize in the five-membered ring structure. One of the most successful early methods involved the preparation of acetal (B89532) and ester derivatives.
a) Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose:
This derivative was a cornerstone of early this compound chemistry. The isopropylidene group, by bridging the C1 and C2 hydroxyls, effectively locks the molecule in the furanose conformation.
-
Protocol: D-xylose was reacted with anhydrous acetone (B3395972) in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The reaction mixture was stirred for an extended period at room temperature. The product, 1,2-O-isopropylidene-α-D-xylofuranose, being less soluble in the reaction medium, could then be isolated by crystallization.
b) Acetylation to form this compound Tetraacetate:
The formation of acetate (B1210297) esters of sugars was a common technique to obtain crystalline products with sharp melting points, which were essential for characterization and purification.
-
Protocol: The partially protected this compound derivative (e.g., 1,2-O-isopropylidene-α-D-xylofuranose) would be treated with acetic anhydride (B1165640) in the presence of a catalyst like pyridine (B92270) or sodium acetate.[4] This would acetylate the remaining free hydroxyl groups. Subsequent removal of the isopropylidene protecting group under mild acidic conditions followed by further acetylation would yield the fully acetylated this compound.
Separation and Purification by Fractional Crystallization
Before the advent of chromatography, fractional crystallization was the primary method for separating mixtures of closely related compounds. This technique relies on small differences in the solubility of the components in a given solvent.
-
Protocol: A crude mixture of acetylated xylose isomers (containing both pyranose and furanose forms) would be dissolved in a suitable solvent, such as ethanol (B145695) or an ethanol-water mixture. The solution would then be slowly cooled, or the solvent would be allowed to evaporate gradually. The less soluble isomer would crystallize out first. This process would be repeated multiple times, with each "fraction" of crystals being purer than the last. The purity of each fraction would be assessed by measuring its melting point and optical rotation.
Characterization by Polarimetry and Melting Point Determination
a) Polarimetry:
The measurement of optical rotation was the most important analytical tool for distinguishing between different sugar isomers in the early 20th century. Each anomer of a sugar has a characteristic specific rotation.
-
Protocol: A pure sample of the isolated this compound derivative would be dissolved in a specific solvent (e.g., chloroform (B151607) or ethanol) at a known concentration. The solution would be placed in a polarimeter, and its optical rotation would be measured. By comparing the observed rotation to known values for other sugar derivatives and applying Hudson's rules of isorotation, the anomeric configuration (α or β) could be assigned.
b) Melting Point Determination:
A sharp and reproducible melting point was a key indicator of the purity of a crystalline compound.
-
Protocol: The melting point of the crystallized this compound derivative would be determined using a melting point apparatus. A narrow melting range would indicate a high degree of purity. Mixed melting point analysis, where the isolated compound was mixed with a known sample, was also used to confirm its identity.
Quantitative Data from Historical Studies
While accessing the original raw data from the early 20th century is challenging, the scientific literature of the period records key quantitative findings that were instrumental in the characterization of this compound. The following table summarizes the types of data that would have been collected.
| Derivative | Anomeric Configuration | Melting Point (°C) | Specific Rotation [α]D (Solvent) |
| This compound Tetraacetate | α-D | (Value) | (Value) (Chloroform) |
| β-D | (Value) | (Value) (Chloroform) | |
| Methyl Xylofuranoside | α-D | (Value) | (Value) (Water) |
| β-D | (Value) | (Value) (Water) |
Note: Specific numerical values from the earliest publications would require direct access to and analysis of that primary literature.
Logical Workflow and Signaling Pathways
The logical workflow for the discovery and isolation of this compound can be visualized as a series of interconnected steps, each building upon the previous one.
While this compound itself is not part of a signaling pathway in the same way as, for example, a hormone, its incorporation into larger biomolecules is critical for their function. The following diagram illustrates the general concept of how a xylofuranoside might be a precursor in the biosynthesis of a hypothetical glycoconjugate relevant to drug development.
Conclusion
The discovery and isolation of this compound were not the result of a single eureka moment but rather the culmination of meticulous and systematic research by pioneers in carbohydrate chemistry. The development of techniques to prepare and separate crystalline derivatives, coupled with the analytical power of polarimetry, allowed early 20th-century scientists to unravel the complex isomeric nature of xylose. For modern researchers in drug development, understanding this historical context provides a valuable perspective on the foundational principles of carbohydrate chemistry and the enduring importance of this compound in the design of novel therapeutics. The experimental ingenuity of these early chemists laid the groundwork for the sophisticated methods used today to synthesize and study these vital biomolecules.
References
An In-depth Technical Guide to the Biosynthesis of Xylofuranose Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylofuranose, a five-carbon sugar with a furanose ring structure, is a critical component of various biologically significant molecules, particularly in the cell walls of plants, fungi, and bacteria. Its incorporation into glycans and other biopolymers is essential for structural integrity, cell signaling, and host-pathogen interactions. Understanding the biosynthetic pathways that lead to the formation of this compound is paramount for researchers in glycobiology, plant science, and infectious disease, as well as for professionals in drug development targeting these pathways.
This technical guide provides a comprehensive overview of the core biosynthetic pathways that generate the primary precursor for this compound-containing biomolecules: Uridine Diphosphate-Xylose (UDP-Xylose) . While the direct enzymatic synthesis of free D-xylofuranose is not a well-established major metabolic pathway, the formation of UDP-xylose provides the activated donor substrate for xylosyltransferases, which incorporate xylose (as xylopyranose) into a wide array of polysaccharides and glycoproteins. The subsequent conformation of the xylose residue, including the potential for a furanose ring structure, is determined by the specific enzymatic machinery and the molecular context of the acceptor molecule.
This guide will delve into the key enzymes, substrates, and mechanisms of the UDP-xylose biosynthesis pathway, present quantitative data in a structured format, provide detailed experimental protocols for key assays, and visualize the described pathways and workflows using Graphviz diagrams.
Core Biosynthetic Pathway: The Formation of UDP-Xylose
The de novo biosynthesis of UDP-xylose is a two-step enzymatic process that begins with UDP-glucose. This pathway is highly conserved across plants, animals, and some bacteria.
Step 1: Oxidation of UDP-Glucose to UDP-Glucuronic Acid
The first committed step is the NAD+-dependent oxidation of UDP-glucose to UDP-glucuronic acid (UDP-GlcA). This reaction is catalyzed by UDP-glucose dehydrogenase (UGDH) . The reaction involves a four-electron oxidation of the C6 primary alcohol of the glucose moiety to a carboxylate. The proposed mechanism for human UGDH involves the formation of a thiohemiacetal intermediate with a cysteine residue in the active site, which is then further oxidized to a thioester before hydrolysis releases UDP-GlcA.[1][2]
Step 2: Decarboxylation of UDP-Glucuronic Acid to UDP-Xylose
The second and final step is the decarboxylation of UDP-GlcA to UDP-xylose. This reaction is catalyzed by UDP-xylose synthase (UXS) , also known as UDP-glucuronic acid decarboxylase.[3][4] This intricate reaction involves an oxidation-reduction cycle catalyzed by a tightly bound NAD+ cofactor within the enzyme's active site. The mechanism proceeds through a UDP-4-keto-glucuronic acid and a UDP-4-keto-pentose intermediate.[3][4]
Quantitative Data
The following tables summarize key quantitative data for the enzymes involved in the UDP-xylose biosynthesis pathway and related xylose metabolism.
Table 1: Kinetic Parameters of UDP-Glucose Dehydrogenase (UGDH)
| Organism/Enzyme Source | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) | Optimal pH | Reference |
| Human UGDH | UDP-Glucose | 20 - 100 | 0.5 - 1.5 | 5,000 - 75,000 | 8.7 - 9.0 | [1] |
| Streptococcus pyogenes UGDH | UDP-Glucose | 31 | 11.6 | 3.7 x 105 | 8.75 | [5] |
| Bovine Liver UGDH | UDP-Glucose | 13 | - | - | 8.7 | [6] |
Table 2: Kinetic Parameters of UDP-Xylose Synthase (UXS)
| Organism/Enzyme Source | Substrate | Apparent Km (mM) | Optimal pH | Reference |
| Arabidopsis thaliana AtUxs3 | UDP-GlcA | 0.51 | 7.0 | [7] |
| Arabidopsis thaliana AtUxs1 (partially purified) | UDP-GlcA | 0.19 | - | [7] |
| Pea (Pisum sativum) seedlings | UDP-GlcA | - | 5.0 - 6.0 | [8] |
Table 3: Kinetic Parameters of Xylose Isomerase (XI)
| Organism/Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Optimal pH | Reference |
| Streptomyces rubiginosus | D-Xylose | 5.0 (in D2O) | - | 7.0 - 8.0 | [9] |
| Arthrobacter sp. N.R.R.L. B3728 | D-Xylose | 1.75 - 4.17 | 0.142 | 6.5 | [1] |
| Piromyces sp. E2 | D-Xylose | 28 | 68 | 7.0 | [10] |
Signaling Pathways and Logical Relationships
Biosynthesis of UDP-Xylose
The primary pathway for the formation of the xylose donor, UDP-xylose, is a two-step enzymatic conversion from UDP-glucose.
Caption: De novo biosynthesis of UDP-Xylose from UDP-Glucose.
Xylose Metabolism via the Isomerase Pathway
In many bacteria and some fungi, D-xylose is metabolized through the xylose isomerase pathway, which does not directly produce this compound but is a key pathway in xylose utilization.[11][12]
Caption: The bacterial xylose isomerase pathway for D-xylose catabolism.
Experimental Protocols
Expression and Purification of Recombinant UDP-Xylose Synthase (UXS)
This protocol is adapted from studies on human and bacterial UXS.[3][13]
a. Gene Cloning and Expression Vector Construction:
-
The coding sequence for the target UXS is PCR-amplified from cDNA or genomic DNA.
-
The PCR product is cloned into an E. coli expression vector, such as pET-28b, which allows for the production of a recombinant protein with a C-terminal six-histidine tag.
-
The construct is verified by DNA sequencing.
b. Protein Expression:
-
The expression vector is transformed into a suitable E. coli expression strain, such as BL21(DE3).
-
A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., 50 µg/mL kanamycin) and grown overnight at 37°C with shaking.
-
The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Protein expression is induced by the addition of IPTG to a final concentration of 0.1-1.0 mM.
-
The culture is then incubated at a lower temperature (e.g., 16-25°C) for an extended period (e.g., 16-20 hours) to enhance the yield of soluble protein.
c. Protein Purification:
-
Cells are harvested by centrifugation at 5,000 x g for 15 minutes at 4°C.
-
The cell pellet is resuspended in lysis buffer (e.g., 50 mM sodium phosphate, pH 7.6, 300 mM NaCl, 10 mM imidazole).
-
Cells are lysed by sonication or using a French press.
-
The lysate is clarified by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
The supernatant is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.
-
The column is washed with wash buffer (e.g., 50 mM sodium phosphate, pH 7.6, 300 mM NaCl, 20-40 mM imidazole).
-
The recombinant UXS is eluted with elution buffer (e.g., 50 mM sodium phosphate, pH 7.6, 300 mM NaCl, 250 mM imidazole).
-
Eluted fractions are analyzed by SDS-PAGE for purity.
-
Pure fractions are pooled and dialyzed against a storage buffer (e.g., 50 mM sodium phosphate, pH 7.6, 150 mM NaCl, 10% glycerol). The purified enzyme is stored at -80°C.
Enzymatic Assay for UDP-Xylose Synthase (UXS)
This assay measures the conversion of UDP-GlcA to UDP-Xylose.[7][13]
a. Reaction Mixture:
-
50 mM Sodium Phosphate buffer, pH 7.6
-
1 mM NAD+
-
1 mM UDP-GlcA
-
Purified recombinant UXS (e.g., 0.3 µg)
-
Final volume: 50 µL
b. Procedure:
-
The reaction components (buffer, NAD+, and enzyme) are pre-incubated at 37°C for 5 minutes.
-
The reaction is initiated by the addition of UDP-GlcA.
-
The reaction is incubated at 37°C for a defined period (e.g., 10-30 minutes).
-
The reaction is terminated by heating at 100°C for 45 seconds.
-
The reaction mixture is clarified by adding 50 µL of chloroform (B151607) and vortexing for 30 seconds, followed by centrifugation.
-
The aqueous phase is analyzed for the formation of UDP-Xylose.
c. Product Analysis by HPLC:
-
The reaction products are separated by anion-exchange HPLC (e.g., using a SAX column).
-
A gradient of a suitable buffer system (e.g., ammonium (B1175870) phosphate) is used for elution.
-
The retention time of the product is compared to that of a UDP-Xylose standard.
-
Quantification is achieved by integrating the peak area of the product.
Enzymatic Assay for UDP-Glucose Dehydrogenase (UGDH)
This assay measures the production of NADH, which is stoichiometric with the formation of UDP-GlcA.[1][14][15]
a. Reaction Mixture:
-
50-100 mM Sodium Phosphate buffer, pH 7.4 - 8.6
-
2.5 mM UDP-Glucose
-
0.5 - 5 mM NAD+
-
Purified UGDH or cell extract containing UGDH
-
Final volume: 200 µL - 1 mL
b. Procedure:
-
The reaction is typically performed in a 96-well plate or a spectrophotometer cuvette.
-
All components except the enzyme are mixed in the reaction vessel.
-
The reaction is initiated by the addition of the enzyme.
-
The increase in absorbance at 340 nm, corresponding to the formation of NADH (ε = 6220 M-1cm-1), is monitored over time at a constant temperature (e.g., 25-37°C).
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time plot.
-
Enzyme activity is calculated based on the rate of NADH production.
Experimental and Logical Workflows
Workflow for UXS Activity Measurement
The following diagram illustrates the workflow for expressing, purifying, and assaying the activity of UDP-Xylose Synthase.
Caption: Experimental workflow for the characterization of UDP-Xylose Synthase.
Conclusion
The biosynthesis of UDP-xylose is a fundamental pathway that provides the essential precursor for the incorporation of xylose into a vast array of important biopolymers. The enzymes UDP-glucose dehydrogenase and UDP-xylose synthase are the key players in this well-conserved pathway. While the direct enzymatic synthesis of free this compound is not a prominent metabolic route, the understanding of UDP-xylose formation is critical for manipulating the synthesis of xylose-containing molecules for various biotechnological and therapeutic applications. The data and protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the fascinating world of this compound biosynthesis and its role in biology.
References
- 1. Structural and Kinetic Evidence That Catalytic Reaction of Human UDP-glucose 6-Dehydrogenase Involves Covalent Thiohemiacetal and Thioester Enzyme Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and Mechanism of Human UDP-glucose 6-Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure and Mechanism of Human UDP-xylose Synthase: EVIDENCE FOR A PROMOTING ROLE OF SUGAR RING DISTORTION IN A THREE-STEP CATALYTIC CONVERSION OF UDP-GLUCURONIC ACID - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. UDP-glucose Dehydrogenase: The First-step Oxidation Is an NAD+-dependent Bimolecular Nucleophilic Substitution Reaction (SN2) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biosynthesis of UDP-Xylose. Cloning and Characterization of a Novel Arabidopsis Gene Family, UXS, Encoding Soluble and Putative Membrane-Bound UDP-Glucuronic Acid Decarboxylase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Directed Evolution of Xylose Isomerase for Improved Xylose Catabolism and Fermentation in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 12. Frontiers | Heterologous xylose isomerase pathway and evolutionary engineering improve xylose utilization in Saccharomyces cerevisiae [frontiersin.org]
- 13. Biosynthesis of UDP-xylose and UDP-arabinose in Sinorhizobium meliloti 1021: first characterization of a bacterial UDP-xylose synthase, and UDP-xylose 4-epimerase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. UDP-glucose Dehydrogenase Activity and Optimal Downstream Cellular Function Require Dynamic Reorganization at the Dimer-Dimer Subunit Interfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cloning, Expression and Characterization of UDP-Glucose Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereochemistry and Isomeric Forms of D-Xylofuranose and L-Xylofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereochemistry and isomeric forms of D-Xylofuranose and L-Xylofuranose. The furanose forms of the pentose (B10789219) sugar xylose are crucial intermediates in various biological processes and serve as important chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. Understanding the distinct properties and interrelationships of their isomers is paramount for applications in drug design and development.
Introduction to the Stereochemistry of Xylofuranose
Xylose, a five-carbon aldose sugar, can exist in both open-chain and cyclic forms. The cyclic forms are hemiacetals, and the five-membered ring structure is known as a furanose. The stereochemistry of this compound is defined by the spatial arrangement of its hydroxyl groups. The designation D- or L- refers to the configuration of the chiral center furthest from the anomeric carbon (C4 in the case of this compound). D-Xylofuranose and L-Xylofuranose are enantiomers, meaning they are non-superimposable mirror images of each other.[1]
Furthermore, the formation of the cyclic hemiacetal creates a new chiral center at the anomeric carbon (C1). This gives rise to two additional stereoisomers for each enantiomer, known as anomers. The anomers are designated as alpha (α) or beta (β) based on the stereochemical relationship between the anomeric hydroxyl group and the hydroxymethyl group at C4.
The interconversion between the α and β anomers in solution is a process known as mutarotation, which proceeds through the open-chain aldehyde form.
Isomeric Forms of D-Xylofuranose and L-Xylofuranose
The four primary isomeric forms of this compound are:
-
α-D-Xylofuranose
-
β-D-Xylofuranose
-
α-L-Xylofuranose
-
β-L-Xylofuranose
These isomers exhibit distinct physical and chemical properties, including optical rotation and melting point, which are critical for their identification and separation.
Enantiomeric Relationship: D- vs. L-Xylofuranose
D-Xylofuranose and L-Xylofuranose are enantiomers. As such, they have identical physical properties in a non-chiral environment, with the exception of the direction in which they rotate plane-polarized light. Their specific rotations are equal in magnitude but opposite in sign.
Anomeric Relationship: α- vs. β-Xylofuranose
For each enantiomer (D and L), the α and β anomers are diastereomers. They differ in the configuration at the anomeric carbon (C1). This difference in stereochemistry leads to variations in their physical properties, such as melting point and specific rotation, and can also influence their reactivity and biological activity.
The relationship between these isomers can be visualized as follows:
Quantitative Data of this compound Isomers
The distinct stereochemistry of each isomer results in unique physical properties. The following table summarizes key quantitative data for the isomeric forms of D- and L-Xylofuranose.
| Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Specific Rotation ([α]D) | Melting Point (°C) |
| α-D-Xylofuranose | C₅H₁₀O₅ | 150.13 | Data not available | Data not available |
| β-D-Xylofuranose | C₅H₁₀O₅ | 150.13 | Data not available | Data not available |
| α-L-Xylofuranose | C₅H₁₀O₅ | 150.13 | Data not available | Data not available |
| β-L-Xylofuranose | C₅H₁₀O₅ | 150.13 | +105° (c=3, water) | 158-161[2] |
Experimental Protocols
The synthesis, separation, and characterization of individual this compound isomers require specific experimental procedures.
Synthesis of D- and L-Xylofuranose
D-Xylofuranose and L-Xylofuranose are typically prepared from their corresponding pyranose forms, D-xylose and L-xylose, respectively. The equilibrium between the pyranose and furanose forms in solution can be shifted towards the furanose form under specific conditions, often involving the use of protecting groups.
A general workflow for the synthesis of this compound derivatives is as follows:
References
An In-depth Technical Guide on the Role of Xylofuranose in Cellular Processes
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively covers the metabolism and metabolic signaling of D-xylose, the second most abundant monosaccharide in nature. However, specific research into a distinct role for its furanose isomer, xylofuranose, as an independent signaling molecule or a primary substrate in mainstream metabolic pathways is limited. In solution, D-xylose exists in equilibrium between its pyranose (six-membered ring) and furanose (five-membered ring) forms, with the pyranose form being predominant. This guide will provide a comprehensive overview of D-xylose metabolism and signaling, and will detail the known structural roles of this compound, reflecting the current state of scientific understanding.
Cellular Metabolism of D-Xylose
The catabolism of D-xylose is well-characterized in microorganisms, particularly bacteria and yeasts, which have evolved several pathways to channel xylose into the central pentose (B10789219) phosphate (B84403) pathway (PPP). Mammalian cells do not possess a dedicated pathway for xylose metabolism. The primary entry point for xylose metabolism is its conversion to D-xylulose, which is then phosphorylated to D-xylulose-5-phosphate, an intermediate of the PPP. Three main pathways facilitate this initial conversion.
Key Metabolic Pathways
-
Oxido-Reductase Pathway: Predominantly found in eukaryotic microorganisms like yeasts and fungi, this two-step pathway involves the reduction of D-xylose to xylitol (B92547), followed by the oxidation of xylitol to D-xylulose.
-
Step 1: D-Xylose is reduced to xylitol by xylose reductase (XR) , a reaction that consumes either NADPH or NADH.
-
Step 2: Xylitol is oxidized to D-xylulose by xylitol dehydrogenase (XDH) , using NAD⁺ as a cofactor.
-
-
Isomerase Pathway: This pathway is common in prokaryotes. It involves the direct isomerization of D-xylose to D-xylulose in a single step, catalyzed by the enzyme xylose isomerase (XI) . This pathway avoids the production of the intermediate xylitol.[1]
-
Oxidative Pathways (Weimberg and Dahms): These are less common pathways found in some prokaryotes. They involve the oxidation of D-xylose to D-xylonic acid and subsequent reactions that eventually lead to intermediates of central metabolism.
-
Weimberg Pathway: D-xylose is oxidized to D-xylonolactone and then hydrolyzed to D-xylonic acid. A dehydratase and further enzymatic steps convert it to α-ketoglutarate, an intermediate of the citric acid cycle.[2]
-
Dahms Pathway: This pathway also proceeds through D-xylonic acid but is subsequently cleaved by an aldolase (B8822740) into pyruvate (B1213749) and glycolaldehyde.[3]
-
The subsequent phosphorylation of D-xylulose to D-xylulose-5-phosphate is catalyzed by xylulokinase (XK) , allowing it to enter the pentose phosphate pathway.
Quantitative Data: Enzyme Kinetics
The kinetic parameters of the key enzymes in D-xylose metabolism vary depending on the source organism and reaction conditions. The following table summarizes representative kinetic data.
| Enzyme | Organism | Substrate | Km | Vmax or kcat | Cofactor | Reference |
| Xylose Isomerase | Streptomyces rubiginosus | D-Xylose | 5.0 mM | kcat = 3.3 s⁻¹ | Mg²⁺ | [4] |
| Xylose Isomerase | Thermus aquaticus | D-Glucose | 51.3 mM | kcat = 2979.1 min⁻¹ | Mg²⁺, Co²⁺ | [5] |
| Xylose Reductase | Spathaspora arborariae | D-Xylose | 26.6 ± 2.6 mM | Vmax = 1.6 U/mg | NADPH | [6] |
| Xylose Reductase | Spathaspora arborariae | D-Xylose | 42.6 ± 4.1 mM | Vmax = 0.6 U/mg | NADH | [6] |
| Xylose Reductase | Chaetomium thermophilum | D-Xylose | 26.8 ± 1.1 mM | kcat = 21.0 ± 0.3 s⁻¹ | NADPH | [7] |
| Xylitol Dehydrogenase | Aspergillus flavus | Xylitol | 16.2 mM | kcat = 46.7 s⁻¹ | NAD⁺ | [8] |
| Xylitol Dehydrogenase | Trichoderma reesei | Xylitol | 5.23 ± 0.68 mM | - | NAD⁺ | [8] |
Role in Cellular Signaling
While there is no direct evidence of free this compound acting as a classical signaling molecule (e.g., a second messenger or a ligand for a signaling receptor), D-xylose as a carbon source can trigger metabolic signaling cascades, particularly in yeast. These pathways allow the cell to sense the availability of different sugars and regulate gene expression accordingly.
In Saccharomyces cerevisiae, xylose is perceived as a low-glucose signal, influencing several major sugar signaling pathways:
-
Snf3p/Rgt2p Pathway: This pathway senses extracellular glucose levels. High xylose concentrations can generate a signal similar to low glucose, leading to the induction of some hexose (B10828440) transporter (HXT) genes.
-
cAMP/PKA Pathway: This pathway is central to growth regulation and stress response. Xylose metabolism results in weak activation of this pathway compared to glucose.
-
SNF1/Mig1p Pathway: This is a key pathway for derepression of glucose-repressed genes. When glucose is scarce and alternative sugars like xylose are present, the SNF1 kinase is activated, which in turn inactivates the Mig1p transcriptional repressor, allowing for the expression of genes needed for alternative carbon source utilization.
Structural Role of this compound
The most clearly defined role of this compound is as a structural component of complex glycoconjugates, particularly in microorganisms.
-
Mycobacterial Lipoarabinomannan (LAM): this compound is a known residue in the complex cell wall polysaccharide LAM of Mycobacterium tuberculosis. The specific stereochemistry and linkage of these furanoside residues are crucial for the molecule's immunomodulatory activity. The less common furanose form is essential for the viability of several pathogenic species, making the biochemical pathways that assemble these glycans attractive targets for drug development.[9]
-
Synthetic Glycosides: Chemical synthesis of xylofuranoside derivatives has been explored for therapeutic purposes. For example, derivatives of β-D-xylofuranose have been attached to compounds like ellipticine (B1684216) to improve solubility and have shown potential for further biological investigation.[10]
Experimental Protocols
Protocol: Enzymatic Assay of Xylose Reductase Activity
This protocol is based on the spectrophotometric measurement of NAD(P)H oxidation.
Principle: Xylose reductase catalyzes the reaction: D-Xylose + NAD(P)H + H⁺ ⇌ Xylitol + NAD(P)⁺ The rate of the reaction is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H (molar extinction coefficient ε = 6220 M⁻¹cm⁻¹).[3]
Materials:
-
Spectrophotometer with temperature control (340 nm)
-
Cuvettes (1 cm path length)
-
Reaction Buffer: 100 mM Phosphate buffer, pH 6.5
-
Substrate solution: 500 mM D-xylose in Reaction Buffer
-
Cofactor solution: 5 mM NADPH (or NADH) in Reaction Buffer
-
Enzyme extract (e.g., cell-free extract)
Procedure:
-
Set the spectrophotometer to 340 nm and equilibrate to the desired temperature (e.g., 30°C).
-
Prepare the reaction mixture in a cuvette as follows:
-
750 µL Reaction Buffer
-
100 µL Cofactor solution (final concentration 0.5 mM)
-
100 µL Enzyme extract
-
-
Mix by inversion and incubate for 2-3 minutes to record the background rate of NAD(P)H oxidation.
-
Initiate the reaction by adding 50 µL of the Substrate solution (final concentration 25 mM).
-
Immediately mix by inversion and start monitoring the decrease in absorbance at 340 nm for 3-5 minutes. Ensure the rate is linear.
-
Calculate the enzyme activity:
-
Activity (U/mL) = (ΔA₃₄₀/min * Total Volume (mL)) / (ε * Path Length (cm) * Enzyme Volume (mL))
-
One unit (U) is defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NAD(P)H per minute under the specified conditions.
-
Protocol: Monosaccharide Composition Analysis of a Glycoprotein (B1211001)
This protocol provides a general workflow for identifying constituent monosaccharides, such as xylose (in either furanose or pyranose form within the polymer), from a purified glycoprotein. High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a common method.[2][11]
Principle: The glycoprotein is first hydrolyzed to release its constituent monosaccharides. The resulting mixture of monosaccharides is then separated by HPAEC and detected directly by PAD without the need for derivatization.
Materials:
-
Purified glycoprotein sample
-
Trifluoroacetic acid (TFA) for hydrolysis
-
HPAEC system with a PAD detector (e.g., Dionex system)
-
Carbohydrate separation column (e.g., CarboPac™ series)
-
Monosaccharide standards (including D-xylose)
-
High-purity water, Sodium hydroxide (B78521) (NaOH), and Sodium acetate (B1210297) (NaOAc) for eluents
Procedure:
-
Acid Hydrolysis:
-
Place a known amount of lyophilized glycoprotein (e.g., 100 µg) into a hydrolysis tube.
-
Add 200 µL of 2 M TFA.
-
Seal the tube under nitrogen and heat at 121°C for 2 hours to release neutral sugars.
-
Cool the sample, then evaporate the TFA to dryness under a stream of nitrogen.
-
Re-dissolve the hydrolyzed monosaccharides in a known volume of high-purity water (e.g., 200 µL).
-
-
HPAEC-PAD Analysis:
-
Set up the HPAEC system with an appropriate gradient of NaOH and NaOAc eluents optimized for neutral sugar separation.
-
Create a calibration curve by injecting known concentrations of monosaccharide standards (e.g., fucose, rhamnose, arabinose, galactose, glucose, mannose, and xylose).
-
Inject the re-dissolved hydrolysate onto the column.
-
Monitor the chromatogram. Identify peaks by comparing their retention times to those of the standards.
-
Quantify the amount of each monosaccharide by integrating the peak area and comparing it to the calibration curve.
-
Conclusion and Future Directions
The metabolic pathways for D-xylose are well-established in microorganisms and represent a significant area of research for biofuel production and industrial biotechnology. The role of D-xylose in triggering metabolic signaling cascades in yeast is also understood, where it acts as an indicator of carbon source availability. However, the specific biological significance of the this compound isomer as a distinct, free entity in cellular metabolism and signaling remains largely unexplored. Its confirmed role as a critical structural component in pathogenic bacteria highlights its importance in specific biological contexts.
Future research could focus on:
-
Investigating whether specific enzymes exist that preferentially recognize or metabolize the this compound form of xylose.
-
Exploring the potential for synthetic this compound derivatives as probes or inhibitors for studying carbohydrate-binding proteins and enzymes.
-
Elucidating the precise immunomodulatory mechanisms of this compound-containing glycans like LAM.
References
- 1. researchgate.net [researchgate.net]
- 2. Monosaccharide Composition Analysis - Creative Proteomics [creative-proteomics.com]
- 3. researchgate.net [researchgate.net]
- 4. Binding Energy and Catalysis by D-Xylose Isomerase: Kinetic, Product and X-Ray Crystallographic Analysis of Enzyme-Catalyzed Isomerization of (R)-Glyceraldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics and Predicted Structure of a Novel Xylose Reductase from Chaetomium thermophilum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kinetics and Predicted Structure of a Novel Xylose Reductase from Chaetomium thermophilum [pubmed.ncbi.nlm.nih.gov]
- 10. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]
- 11. Monosaccharide Analysis Service - Creative Biolabs [creative-biolabs.com]
Xylofuranose in Complex Carbohydrates: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Xylofuranose, the five-membered ring form of the pentose (B10789219) sugar xylose, is a crucial component of various complex carbohydrates, playing significant roles in the structural integrity of plant cell walls and in the intricate signaling pathways of both plants and animals. While the pyranose form of xylose is more common as a free monosaccharide, the furanose form is found within the structure of important glycans. This technical guide provides a comprehensive overview of this compound as a constituent of complex carbohydrates, focusing on its occurrence, biosynthesis, biological functions, and the analytical techniques used for its study. The information is tailored for researchers, scientists, and professionals in drug development who are interested in the glycobiology of this compound-containing structures.
Occurrence and Structure of this compound-Containing Carbohydrates
This compound is primarily found as a key residue in two major classes of complex carbohydrates: xylans in plants and proteoglycans in animals.
Xylans: These are the most abundant hemicelluloses in the secondary cell walls of dicots and all cell walls of grasses, constituting up to 30-35% of the total dry weight in hardwoods.[1][2] The backbone of xylan (B1165943) is composed of β-1,4-linked D-xylopyranose residues.[1] However, this backbone is often decorated with various side chains, including arabinofuranose and glucuronic acid, which can be attached to the xylose units.[1] While the backbone is in the pyranose form, the terminal arabinose decorations are in the furanose form.
Proteoglycans: In animals, xylose serves as the initiating sugar for the biosynthesis of most glycosaminoglycan (GAG) chains on proteoglycans.[3][4] The linkage to the core protein occurs via an O-glycosidic bond between a xylose residue and the hydroxyl group of a serine residue.[3] This initial xylose is in the pyranose form.
Quantitative Data
The abundance of xylan, and therefore xylose, varies significantly among different plant sources. The kinetic parameters of enzymes involved in the metabolism of xylose-containing glycans and the binding affinities of proteins that recognize these structures are critical for understanding their biological roles.
| Plant Source | Xylan Content (% of dry weight) | Reference |
| Hardwoods | 10-35 | [1] |
| Birch | ~30 | [4] |
| Populus trichocarpa | 25 | [2] |
| Softwoods | 10-15 | [1] |
| Spruce | ~9 | [4] |
| Pine | ~9 | [4] |
| Agricultural Residues | ||
| Wheat Straw | High | [5] |
| Sugarcane Bagasse | High | [5] |
Table 1: Xylan content in various plant materials.
| Enzyme | Substrate | Km (mM) | Vmax or kcat | Reference |
| Human Xylosyltransferase I (recombinant) | Recombinant bikunin | 0.046 | 1.39 pmol·h⁻¹ | [6] |
| Endo-β-1,4-xylanase (Streptomyces sp. T7) | Birchwood xylan | 2.78 mg/mL | 596.54 U/mg | [7] |
| Endo-β-1,4-xylanase (Trichoderma viride) | Larch wood xylan | 1.33 mg/mL | Not specified | [8] |
| Xyloglucan Xylosyltransferase 1 (XXT1) | UDP-Xylose | 3.6 ± 0.7 | 77.2 ± 0.1 min⁻¹ | [9] |
Table 2: Kinetic parameters of enzymes involved in xylose metabolism.
| Protein | Ligand | Dissociation Constant (Kd) | Reference |
| Carbohydrate-Binding Module 2b (Cellulomonas fimi) | Xylan | Low (specific value not provided) | [10] |
| Carbohydrate-Binding Module 15 (OC15) | Xylan | Similar to native CBM15 | [11] |
| Mannan-binding lectin (trimeric) | Mannose-BSA | 2.2 nM | [12] |
| Mannan-binding lectin (tetrameric) | Mannose-BSA | 0.55 nM | [12] |
Table 3: Binding affinities of proteins to xylose-containing glycans and related carbohydrates.
Experimental Protocols
Extraction of Xylan from Lignocellulosic Biomass
This protocol describes a common method for the alkaline extraction of xylan from plant material.
Materials:
-
Dried and milled lignocellulosic biomass (e.g., sugarcane bagasse, hardwood sawdust)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10% w/v)
-
Ethanol (B145695) (95%)
-
Hydrochloric acid (HCl) for pH adjustment
-
Centrifuge and tubes
-
Oven
Procedure:
-
Suspend the milled biomass in the NaOH solution at a solid-to-liquid ratio of 1:10 (w/v).
-
Incubate the suspension with stirring at a specified temperature and duration (e.g., room temperature for 24 hours, or autoclaving at 121°C for 15 minutes for enhanced extraction).
-
Separate the liquid phase (containing dissolved xylan) from the solid residue by centrifugation.
-
Adjust the pH of the supernatant to approximately 5.0 using HCl.
-
Precipitate the xylan by adding 1.5 volumes of 95% ethanol and allowing it to stand at 4°C overnight.
-
Collect the precipitated xylan by centrifugation.
-
Wash the xylan pellet with 70% ethanol to remove residual salts.
-
Dry the purified xylan in an oven at 60°C until a constant weight is achieved.
Enzymatic Hydrolysis of Xylan
This protocol outlines the enzymatic breakdown of xylan into xylo-oligosaccharides and xylose.
Materials:
-
Purified xylan
-
Citrate (B86180) buffer (50 mM, pH 5.0)
-
Commercial xylanase enzyme solution
-
Shaking incubator
Procedure:
-
Prepare a solution of xylan in citrate buffer to a final concentration of 10% (w/v).
-
Pre-incubate the xylan solution at the optimal temperature for the xylanase (e.g., 50°C).
-
Add the xylanase enzyme to the substrate solution at a specified enzyme loading (e.g., 500 IU/g of dry substrate).
-
Incubate the reaction mixture in a shaking incubator at the optimal temperature for a defined period (e.g., 48 hours).
-
Withdraw aliquots at different time points to monitor the progress of hydrolysis.
-
Terminate the enzymatic reaction by boiling the samples for 10 minutes.
-
Analyze the resulting hydrolysate for xylose and xylo-oligosaccharides content.
Analysis of Xylo-oligosaccharides by HPAEC-PAD
This protocol describes the separation and quantification of xylo-oligosaccharides using High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection.
Instrumentation:
-
Dionex ICS-3000 system (or equivalent)
-
CarboPac PA200 analytical column (or equivalent)
-
Pulsed Amperometric Detector (PAD) with a gold working electrode
Reagents:
-
Sodium hydroxide (NaOH) solutions for the mobile phase
-
Sodium acetate (B1210297) (NaOAc) solutions for the gradient elution
-
Xylo-oligosaccharide standards (xylobiose, xylotriose, etc.)
Procedure:
-
Prepare the mobile phase eluents (e.g., NaOH and NaOAc solutions of varying concentrations).
-
Equilibrate the HPAEC-PAD system with the initial mobile phase conditions.
-
Inject the filtered and diluted samples (from xylan hydrolysis or other sources) and standards.
-
Perform the separation using a gradient elution program of NaOAc in NaOH. A typical program might involve a linear gradient of NaOAc to separate oligosaccharides based on their size.
-
Detect the eluted carbohydrates using the PAD with a standard quadruple waveform.
-
Identify and quantify the xylo-oligosaccharides in the samples by comparing their retention times and peak areas to those of the standards.
Assay for Xylosyltransferase Activity
This protocol is for measuring the activity of xylosyltransferase, the enzyme that initiates GAG chain synthesis.
Materials:
-
Enzyme source (e.g., purified recombinant xylosyltransferase I)
-
Acceptor peptide (e.g., recombinant bikunin)
-
UDP-[14C]xylose (radiolabeled donor substrate)
-
Reaction buffer (e.g., 50 mM MES, pH 6.5, containing MnCl2 and MgCl2)
-
Scintillation counter and vials
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, a known concentration of the acceptor peptide, and the enzyme solution.
-
Initiate the reaction by adding UDP-[14C]xylose.
-
Incubate the reaction at 37°C for a specific time (e.g., 1 hour).
-
Stop the reaction by adding a solution that will allow for the separation of the radiolabeled product from the unreacted donor substrate (e.g., by binding the product to an ion-exchange resin).
-
Separate the [14C]xylose-labeled peptide from the unreacted UDP-[14C]xylose using a suitable method (e.g., gel filtration or ion-exchange chromatography).
-
Quantify the amount of incorporated [14C]xylose by liquid scintillation counting.
-
Calculate the enzyme activity, typically expressed as pmol of xylose transferred per unit time per mg of enzyme.
Signaling Pathways and Experimental Workflows
Signaling Pathways
1. Initiation of Proteoglycan Biosynthesis
The synthesis of most glycosaminoglycan chains is initiated by the transfer of a xylose residue from UDP-xylose to a specific serine residue on a core protein in the endoplasmic reticulum.[13][14] This is followed by the sequential addition of two galactose residues and a glucuronic acid residue in the Golgi apparatus to form a tetrasaccharide linker.[13][14]
Caption: Initiation of proteoglycan biosynthesis, from xylosylation in the ER to tetrasaccharide linker formation in the Golgi.
2. Xylo-oligosaccharide (XOS) Induced Plant Immune Signaling
Xylo-oligosaccharides, released from plant cell walls during pathogen attack, can act as Damage-Associated Molecular Patterns (DAMPs) that trigger plant innate immunity. This involves the activation of a MAP kinase cascade and downstream signaling pathways.
Caption: XOS-triggered plant immune signaling cascade leading to defense responses.
Experimental Workflows
1. Workflow for Quantitative Analysis of Xylan from Biomass
This workflow outlines the key steps for the quantification of xylan from a plant biomass sample.
Caption: Experimental workflow for the quantitative analysis of xylan from plant biomass.
2. Workflow for the Analysis of Proteoglycans
This workflow provides a general overview of the steps involved in the characterization of proteoglycans.
Caption: General experimental workflow for the analysis and characterization of proteoglycans.
Conclusion
This compound, as a component of complex carbohydrates like xylans and the linkage region of proteoglycans, is integral to fundamental biological processes across different kingdoms of life. A thorough understanding of its structure, biosynthesis, and function is crucial for advancements in various fields, from biofuel production to the development of novel therapeutics targeting glycan-mediated pathways. The experimental protocols and analytical workflows provided in this guide offer a robust framework for researchers to investigate the intricate world of this compound-containing glycans. The continued exploration of this area of glycobiology holds the promise of uncovering new insights into cellular communication, disease pathogenesis, and the development of innovative biotechnological applications.
References
- 1. Xylan - Wikipedia [en.wikipedia.org]
- 2. Balanced Xylan Acetylation is the Key Regulator of Plant Growth and Development, and Cell Wall Structure and for Industrial Utilization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Proteoglycan - Wikipedia [en.wikipedia.org]
- 4. Xylose - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Human xylosyltransferase I: functional and biochemical characterization of cysteine residues required for enzymic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification and Characterization of a Novel Endo-β-1,4-Xylanase from Streptomyces sp. T7 and Its Application in Xylo-Oligosaccharide Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endo-1-4-beta-Xylanase M1 Trichoderma viride Enzyme | Megazyme [megazyme.com]
- 9. researchgate.net [researchgate.net]
- 10. Carbohydrate-binding modules: fine-tuning polysaccharide recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The two major oligomeric forms of human mannan-binding lectin: chemical characterization, carbohydrate-binding properties, and interaction with MBL-associated serine proteases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Proteoglycan sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectroscopic Profile of alpha-D-Xylofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth spectroscopic characterization of alpha-D-Xylofuranose, a pentose (B10789219) sugar of significant interest in glycobiology and drug discovery. Understanding its structural features through various spectroscopic techniques is crucial for its application in the synthesis of novel therapeutics and biomaterials. This document outlines the key spectroscopic data and the detailed experimental protocols for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of carbohydrates, providing detailed information about the connectivity and stereochemistry of the molecule. For alpha-D-Xylofuranose, both ¹H and ¹³C NMR are essential for confirming its identity and purity.
Quantitative NMR Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shifts for alpha-D-Xylofuranose in Deuterium Oxide (D₂O).
Table 1: ¹H NMR Chemical Shift Data for alpha-D-Xylofuranose in D₂O
| Proton | Chemical Shift (δ) ppm |
| H-1 | ~5.2 |
| H-2 | ~4.1 |
| H-3 | ~4.0 |
| H-4 | ~4.2 |
| H-5a | ~3.7 |
| H-5b | ~3.6 |
Note: These are approximate values and can vary slightly based on experimental conditions such as temperature and pH.
Table 2: ¹³C NMR Chemical Shift Data for alpha-D-Xylofuranose in D₂O
| Carbon | Chemical Shift (δ) ppm |
| C-1 | ~102 |
| C-2 | ~77 |
| C-3 | ~75 |
| C-4 | ~82 |
| C-5 | ~62 |
Note: These are approximate values and can vary slightly based on experimental conditions.
Experimental Protocol for NMR Spectroscopy
A detailed protocol for acquiring high-resolution NMR spectra of alpha-D-Xylofuranose is provided below.
1.2.1. Sample Preparation
-
Dissolution: Dissolve approximately 5-10 mg of high-purity alpha-D-Xylofuranose in 0.5-0.7 mL of Deuterium Oxide (D₂O, 99.9% D).
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of a suitable internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), can be added.
-
pH Adjustment (Optional): The pH of the sample can be adjusted using dilute DCl or NaOD in D₂O if specific pH conditions are required for the study.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
1.2.2. Instrument Parameters (¹H NMR)
-
Spectrometer: A 400 MHz or higher field NMR spectrometer equipped with a cryoprobe is recommended for better signal dispersion and sensitivity.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent Suppression: Use a solvent suppression technique (e.g., presaturation) to attenuate the residual HOD signal.
-
Acquisition Parameters:
-
Spectral Width: ~12 ppm.
-
Acquisition Time: ~3-4 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
1.2.3. Instrument Parameters (¹³C NMR)
-
Spectrometer: A 100 MHz or higher frequency (corresponding to the ¹H frequency) NMR spectrometer.
-
Temperature: 298 K (25 °C).
-
Pulse Sequence: A proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Acquisition Parameters:
-
Spectral Width: ~150-200 ppm.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
1.2.4. Data Processing
-
Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform to convert the FID into the frequency domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline.
-
Referencing: Reference the spectrum to the internal standard or the residual solvent peak.
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight of alpha-D-Xylofuranose and to obtain structural information through fragmentation analysis.
Quantitative MS Data
Table 3: Mass Spectrometry Data for alpha-D-Xylofuranose
| Ionization Mode | Adduct | Calculated m/z | Observed m/z |
| ESI (+) | [M+Na]⁺ | 173.0477 | ~173.1 |
| ESI (-) | [M-H]⁻ | 149.0450 | ~149.0 |
Note: The observed m/z values can vary depending on the instrument and experimental conditions. The data presented here is for the unprotected form. Derivatives will show different m/z values.
Experimental Protocol for Mass Spectrometry
2.2.1. Sample Preparation
-
Solution Preparation: Prepare a dilute solution of alpha-D-Xylofuranose (e.g., 10-100 µM) in a suitable solvent system, such as a mixture of water and methanol (B129727) or acetonitrile. The addition of a small amount of sodium acetate (B1210297) can enhance the formation of sodium adducts in positive ion mode.
2.2.2. Instrument Parameters (Electrospray Ionization - ESI)
-
Mass Spectrometer: A high-resolution mass spectrometer such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument.
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Both positive and negative ion modes should be used for comprehensive analysis.
-
Source Parameters:
-
Capillary Voltage: 3-4 kV.
-
Nebulizer Gas (N₂): 1-2 Bar.
-
Drying Gas (N₂): 5-8 L/min.
-
Drying Gas Temperature: 180-220 °C.
-
-
Analyzer Parameters:
-
Mass Range: m/z 50-500.
-
Acquisition Rate: 1-2 spectra/second.
-
2.2.3. Data Analysis
-
Mass Calibration: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.
-
Data Extraction: Extract the mass spectra and identify the molecular ions corresponding to the expected adducts of alpha-D-Xylofuranose.
-
Fragmentation Analysis (MS/MS): If further structural information is required, perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and analyze the resulting daughter ions.
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. For alpha-D-Xylofuranose, the IR spectrum is characterized by the presence of hydroxyl and C-O stretching vibrations.
Quantitative IR Data
Table 4: Key Infrared Absorption Bands for alpha-D-Xylofuranose
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Broad, Strong | O-H stretching (hydroxyl groups) |
| ~2920 | Medium | C-H stretching (aliphatic) |
| ~1050 | Strong | C-O stretching (furanose ring) |
Note: The peak positions and intensities can be influenced by the physical state of the sample (solid or liquid) and the presence of hydrogen bonding.
Experimental Protocol for Infrared Spectroscopy
3.2.1. Sample Preparation (KBr Pellet Method)
-
Grinding: Grind a small amount (1-2 mg) of dry alpha-D-Xylofuranose with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Pellet Formation: Transfer the powder to a pellet press die and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
3.2.2. Instrument Parameters (FTIR)
-
Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
-
Detector: A deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background Subtraction: A background spectrum of the empty sample compartment (or a pure KBr pellet) should be recorded and subtracted from the sample spectrum.
3.2.3. Data Analysis
-
Peak Picking: Identify the major absorption bands in the spectrum.
-
Functional Group Assignment: Assign the observed peaks to the corresponding functional group vibrations based on established correlation charts.
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the general experimental workflow for the spectroscopic characterization of alpha-D-Xylofuranose and a conceptual representation of its analysis.
Caption: General workflow for spectroscopic characterization.
Caption: Relationship between properties and techniques.
Thermochemistry of Condensed Phase Xylofuranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available thermochemical data for condensed phase xylofuranose. The information is intended to support research, development, and modeling activities in fields such as drug design, biofuel production, and carbohydrate chemistry. This document summarizes key quantitative data, details relevant experimental methodologies, and presents a visualization of a pertinent metabolic pathway.
Quantitative Thermochemical Data
The following tables summarize the available experimental thermochemical data for condensed phase this compound and the closely related α-D-xylose. It is important to note that specific experimental data for the furanose form of xylose is limited; therefore, data for the more common pyranose form (α-D-xylose) is included as a reference. This is a reasonable approximation for many applications, but researchers should be mindful of the structural differences.
Table 1: Enthalpy Data for Condensed Phase Xylose
| Parameter | Value | Units | Substance | Method | Reference |
| Standard Enthalpy of Combustion (ΔcH°solid) | -2338.9 ± 0.84 | kJ/mol | α-d-Xylofuranose | Combustion Calorimetry | Skuratov, Strepikheev, et al., 1957; Reanalyzed by Cox and Pilcher, 1970[1] |
| Standard Enthalpy of Formation (ΔfH°solid) | -1057.8 | kJ/mol | α-d-Xylofuranose | Calculated from ΔcH° | NIST (based on[1]) |
| Standard Molar Enthalpy of Combustion (Δc) | -(2342.2 ± 0.8) | kJ·mol⁻¹ | α-D-xylose(cr) | Not Specified | [2] |
Table 2: Entropy and Heat Capacity Data for Condensed Phase Xylose
| Parameter | Value | Units | Substance | Method | Reference |
| Standard Molar Entropy (S°solid,1 bar) | 143.5 | J/mol*K | D-Xylose | Extrapolation below 90 K | Miller, 1935[3] |
| Standard Molar Heat Capacity (Cp,m°) | 178.1 ± 1.8 | J·K⁻¹·mol⁻¹ | α-D-xylose(cr) | PPMS | [2] |
Experimental Protocols
The determination of the thermochemical data presented above relies on precise calorimetric techniques. The following sections outline the general principles of the key experimental methods used for carbohydrates.
Combustion Calorimetry
Combustion calorimetry is a primary technique for determining the enthalpy of combustion of a substance.[4][5] From this, the standard enthalpy of formation can be calculated.
Experimental Workflow:
-
Sample Preparation: A precisely weighed sample of the carbohydrate (e.g., this compound) is placed in a crucible inside a high-pressure vessel known as a "bomb."
-
Pressurization: The bomb is filled with pure oxygen to a high pressure (typically around 30 atm) to ensure complete combustion.
-
Immersion: The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is carefully measured.
-
Ignition: The sample is ignited by passing an electric current through a fuse wire.
-
Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The temperature change of the calorimeter system is used to calculate the heat released by the combustion reaction.
-
Calibration: The energy equivalent of the calorimeter is determined by combusting a standard substance with a precisely known enthalpy of combustion, such as benzoic acid.
-
Data Analysis: The heat of combustion of the sample is calculated from the temperature rise, the energy equivalent of the calorimeter, and the mass of the sample. Corrections are applied for the heat of ignition and any side reactions. The standard enthalpy of formation is then derived using Hess's law.
Adiabatic and Differential Scanning Calorimetry (DSC) for Heat Capacity and Entropy
Adiabatic calorimetry and Differential Scanning Calorimetry (DSC) are used to measure the heat capacity of a substance as a function of temperature.[6] This data can then be used to calculate the standard molar entropy.
Experimental Workflow (DSC):
-
Sample and Reference Pans: A small, accurately weighed sample of the carbohydrate is hermetically sealed in a sample pan. An empty pan is used as a reference.
-
Heating Program: The sample and reference pans are placed in the DSC instrument and subjected to a controlled temperature program, typically a linear heating rate.
-
Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature. This differential heat flow is directly proportional to the heat capacity of the sample.
-
Calibration: The DSC is calibrated for temperature and heat flow using standard materials with known melting points and heat capacities.
-
Entropy Calculation: The standard molar entropy at a given temperature (e.g., 298.15 K) is determined by integrating the heat capacity divided by the temperature (Cp/T) from absolute zero up to that temperature. Since measurements cannot be made down to 0 K, an extrapolation is performed from the lowest measurement temperature.
Visualization of a Relevant Metabolic Pathway
This compound, as a form of xylose, is a key intermediate in various metabolic pathways, particularly in microorganisms. The catabolism of D-xylose is crucial for the bioconversion of lignocellulosic biomass. One of the primary pathways for D-xylose utilization is the oxido-reductase pathway.[7]
Figure 1: The oxido-reductase pathway for D-xylose metabolism.
This guide provides a foundational understanding of the thermochemistry of condensed phase this compound. For more detailed research, it is recommended to consult the primary literature cited. The provided data and protocols can serve as a valuable resource for computational modeling and experimental design in various scientific and industrial applications.
References
- 1. α-d-Xylofuranose [webbook.nist.gov]
- 2. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Xylose [webbook.nist.gov]
- 4. «alpha»-d-Xylofuranose (CAS 31178-70-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. quora.com [quora.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Xylose metabolism - Wikipedia [en.wikipedia.org]
Xylofuranose: A Structural Scaffold for Potent Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
December 15, 2025
Executive Summary
Xylofuranose, a five-membered ring structure of the pentose (B10789219) sugar xylose, represents a versatile scaffold in medicinal chemistry. Its unique stereochemistry and conformational flexibility allow for the design and synthesis of a diverse array of derivatives with significant biological activities. This technical guide provides a comprehensive overview of the structure of this compound, its key derivatives, and their profound impact on various biological processes. We delve into the synthesis of these compounds, their mechanisms of action, and their potential as therapeutic agents in oncology, virology, neurodegenerative diseases, and infectious diseases. This document summarizes quantitative biological data, details key experimental protocols, and visualizes relevant pathways and workflows to serve as a valuable resource for professionals in the field of drug discovery and development.
The this compound Scaffold: Structure and Isomerism
This compound is the furanose form of xylose, a five-carbon aldose sugar. The furanose ring is a five-membered ring consisting of four carbon atoms and one oxygen atom. The structure of this compound allows for various isomers, primarily differing in the stereochemistry at the anomeric carbon (C1) and the overall chirality of the molecule (D/L configuration).
-
Anomers (α and β): The orientation of the hydroxyl group at the anomeric carbon determines whether the isomer is α or β. In the Haworth projection, the α-anomer has the anomeric hydroxyl group on the opposite side of the ring from the CH₂OH group (at C4), while the β-anomer has it on the same side. This seemingly minor structural difference can have a significant impact on the biological activity of this compound derivatives.[1][2]
-
Enantiomers (D and L): Like other monosaccharides, this compound exists as D and L enantiomers, which are non-superimposable mirror images of each other. D-xylose is the naturally occurring form.[3][4] The specific enantiomeric form used as a starting material can drastically alter the pharmacological properties of the resulting derivative.
The inherent chirality and multiple hydroxyl groups of the this compound ring provide a rich platform for chemical modification, leading to a wide range of derivatives with diverse biological functions.
Biological Activities of this compound Derivatives
Derivatives of this compound have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug development. These activities include anticancer, antiviral, antimicrobial, and enzyme inhibitory effects.
Anticancer Activity
This compound nucleoside analogs are a prominent class of anticancer agents. Their mechanism of action often involves mimicking natural nucleosides, thereby interfering with nucleic acid synthesis and cellular metabolism.[5] This interference can lead to the inhibition of DNA and RNA replication, ultimately inducing cell cycle arrest and apoptosis in cancer cells.[5]
Guanidino and triazole derivatives of this compound have also shown significant antiproliferative effects against various cancer cell lines, including chronic myeloid leukemia (K562) and breast cancer (MCF-7).[6][7][8]
Enzyme Inhibition
Cholinesterase Inhibition: Certain guanidino and triazole-containing this compound derivatives have been identified as selective inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[6][7][8] These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine. Their inhibition is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. For instance, a 3-O-dodecyl (N-Boc)guanidino this compound derivative was found to be a potent and non-competitive inhibitor of AChE.[6][7]
Glycosidase Inhibition: The structural similarity of this compound to other sugars makes its derivatives potential inhibitors of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds. Inhibition of these enzymes has therapeutic applications in diabetes, viral infections, and lysosomal storage diseases.
Antiviral Activity
Xylofuranosyl nucleosides have been systematically synthesized and evaluated for their antiviral properties against a range of RNA and DNA viruses.[6] Notably, 9-(β-D-xylofuranosyl)adenine, 9-(β-D-xylofuranosyl)guanine, and 1-(β-D-xylofuranosyl)cytosine have demonstrated marked antiviral activity.[6] Xylosyl nucleoside phosphonates have also shown promise as antiviral agents against RNA viruses like measles virus and enterovirus-68, with the adenine-containing analogue being particularly effective.[7]
Antimicrobial and Antifungal Activity
Derivatives of xylose have been investigated for their ability to combat bacterial and fungal infections. For example, certain d-xylopyranosides containing a quaternary ammonium (B1175870) aglycone have shown activity against Candida albicans, Candida glabrata, Staphylococcus aureus, and Escherichia coli.[9]
Quantitative Biological Data
The following tables summarize the quantitative data for the biological activities of various this compound derivatives, providing a basis for structure-activity relationship (SAR) studies and further drug development.
| Compound | Target/Cell Line | Activity Type | Value | Reference |
| Guanidinomethyltriazole derivative | AChE | Inhibition (Ki) | 22.87 µM | [6][7] |
| 3-O-dodecyl (N-Boc)guanidino this compound | AChE | Inhibition (Ki) | 7.49 µM | [6][7] |
| Guanidinomethyltriazole derivative | K562 | GI50 | 31.02 µM | [6][8] |
| Guanidinomethyltriazole derivative | MCF-7 | GI50 | 26.89 µM | [6][8] |
| Aminomethyltriazole derivative | K562 | GI50 | 6.33 µM | [6] |
| Aminomethyltriazole derivative | MCF-7 | GI50 | 8.45 µM | [6] |
| Adenine-containing xylosyl nucleoside phosphonate | Measles virus (MeV) | EC50 | 12 µM | [7] |
| Adenine-containing xylosyl nucleoside phosphonate | Enterovirus-68 (EV-68) | EC50 | 16 µM | [7] |
Table 1: Enzyme Inhibition and Antiproliferative Activity of this compound Derivatives
Signaling Pathways Modulated by this compound Derivatives
While direct evidence specifically linking a broad range of this compound derivatives to the modulation of mammalian signaling pathways is still an emerging area of research, the known mechanisms of action of nucleoside analogs provide strong indications of their involvement in critical cellular cascades.
Anticancer nucleoside analogs, including those with a this compound core, are known to be phosphorylated intracellularly to their triphosphate forms. These triphosphates can then be incorporated into growing DNA or RNA chains by polymerases, leading to chain termination and the activation of DNA damage response pathways. This, in turn, can trigger apoptosis through various signaling cascades.
Furthermore, these analogs can inhibit key enzymes involved in nucleotide metabolism, such as ribonucleotide reductase. The disruption of nucleotide pools can induce cellular stress and activate stress-responsive signaling pathways like the MAPK/ERK pathway .
The PI3K/Akt signaling pathway , a central regulator of cell survival, proliferation, and metabolism, is another likely target. Many anticancer agents exert their effects by inhibiting this pathway. Given the antiproliferative effects of this compound derivatives, it is plausible that some may directly or indirectly modulate PI3K/Akt signaling, leading to decreased cell survival and increased apoptosis. Further research is needed to elucidate the precise interactions of specific this compound compounds with these pathways.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of Guanidino this compound Derivatives
The synthesis of 5-guanidino this compound derivatives typically starts from a 5-azido this compound precursor. The general workflow involves the reduction of the azide (B81097) group to an amine, followed by guanidinylation.
Protocol for Staudinger Reduction followed by Guanidinylation: [8]
-
Staudinger Reduction:
-
Dissolve the 5-azido this compound derivative in a mixture of tetrahydrofuran (B95107) (THF) and water.
-
Add triphenylphosphine (B44618) (PPh₃) to the solution.
-
Stir the reaction mixture at room temperature for several hours until the azide is completely converted to the amine (monitored by TLC).
-
-
Guanidinylation:
-
To the crude amine solution, add a suitable guanidinylating reagent, such as N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine.
-
Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to facilitate the reaction.
-
Stir the reaction mixture at room temperature for several hours.
-
Purify the resulting guanidino this compound derivative by column chromatography on silica (B1680970) gel.
-
Acetylcholinesterase (AChE) Inhibition Assay
The inhibitory activity of this compound derivatives against AChE is commonly determined using a colorimetric method based on Ellman's reagent.
Materials:
-
Acetylcholinesterase (AChE) from electric eel
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (this compound derivatives)
-
96-well microplate reader
Protocol:
-
Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.
-
Add the phosphate buffer, DTNB solution, and the test compound at various concentrations to the wells of a 96-well plate.
-
Initiate the reaction by adding the AChE solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Start the enzymatic reaction by adding the ATCI substrate solution.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader. The increase in absorbance corresponds to the formation of the yellow 5-thio-2-nitrobenzoate anion, which is produced by the reaction of thiocholine (B1204863) (a product of ATCI hydrolysis) with DTNB.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ or Kᵢ value.
Antiproliferative Activity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Cancer cell lines (e.g., MCF-7, K562)
-
Culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Test compounds (this compound derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Protocol:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives and a vehicle control.
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Add a solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) or IC₅₀ value.
Structure-Activity Relationships (SAR)
The biological activity of this compound derivatives is highly dependent on their structure. Key structural features that influence activity include:
-
The nature of the substituent at the C3 and C5 positions: The length and nature of the substituent at the C3 position can significantly impact activity. For example, a long alkyl chain (dodecyl) at the C3 position of a guanidino this compound derivative enhanced its AChE inhibitory activity.[6][7]
-
The presence of specific functional groups: The introduction of guanidino and triazole moieties has been shown to be crucial for the observed AChE inhibition and antiproliferative effects.[6][7][8]
-
The stereochemistry of the this compound ring: The α and β anomers of xylofuranosyl nucleosides exhibit different biological activities.[6]
A systematic investigation of these structural variations is essential for the rational design of more potent and selective this compound-based therapeutic agents.
Future Directions
The field of this compound-based drug discovery holds considerable promise. Future research should focus on:
-
Elucidating detailed mechanisms of action: A deeper understanding of how these compounds interact with their biological targets and modulate signaling pathways is crucial for their development as therapeutic agents.
-
Expanding the scope of biological targets: While significant progress has been made in the areas of cancer and neurodegenerative diseases, the potential of this compound derivatives against other diseases, such as inflammatory disorders and metabolic diseases, remains largely unexplored.
-
Optimizing pharmacokinetic properties: Further chemical modifications will be necessary to improve the drug-like properties of these compounds, including their solubility, stability, and bioavailability.
-
Exploring combination therapies: Investigating the synergistic effects of this compound derivatives with existing drugs could lead to more effective treatment strategies.
By leveraging the unique structural features of the this compound scaffold, researchers can continue to develop novel and potent therapeutic agents to address a wide range of unmet medical needs.
References
- 1. β-Xylosidases: Structural Diversity, Catalytic Mechanism, and Inhibition by Monosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleoside Analogs with Antiviral Activity against Yellow Fever Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preparation of the alpha and beta anomers of 9-(3,5-dideoxy-D-glycero-pent-4-enofuranosyl)adenine and their activity with leukemia L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 9-β-D-(Xylofuranosyl)adenine from Adenosine - Lookchem [lookchem.com]
- 6. Protective effects of octylseleno-xylofuranoside in a streptozotocin-induced mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Chemical Synthesis of Xylofuranose Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: Xylofuranose derivatives are key components of various biologically active molecules, including nucleoside analogues with antiviral and anticancer properties, and complex oligosaccharides involved in immunological responses.[1][2] The ability to chemically synthesize these derivatives with high stereocontrol and in good yields is crucial for the development of novel therapeutics and biological probes. These application notes provide detailed protocols and data for several key methods in the synthesis of this compound derivatives.
Stereoselective Synthesis of α-Xylofuranosides using a Conformationally Restricted Donor
This section details a method for the stereocontrolled synthesis of α-xylofuranosides, which are challenging 1,2-cis-furanosidic linkages. The use of a thioglycoside donor with a conformationally restricting xylylene protecting group has been shown to provide high yields and excellent α-selectivity.[1][2]
Data Presentation: Optimization of Glycosylation Conditions
The following table summarizes the optimization of reaction conditions for the glycosylation of a model acceptor, 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose, with a xylofuranoside donor. The stereoselectivity (α:β ratio) was determined by ¹H NMR spectroscopy.[1][2]
| Donor (equiv.) | Acceptor (equiv.) | Promoter (equiv.) | Activator (equiv.) | Solvent | Yield (%) | α:β Ratio |
| 1.7 | 1.0 | NIS (2.5) | AgOTf (0.25) | Diethyl ether | 96 | >20:1 |
| 1.7 | 1.0 | NIS (2.5) | TMSOTf (0.25) | Diethyl ether | 80 | 9.5:1 |
| 1.7 | 1.0 | NIS (2.5) | Tf₂O (0.25) | Diethyl ether | 75 | 10:1 |
Data sourced from studies on conformationally restricted xylofuranoside donors.[1][2]
Experimental Protocol: General Glycosylation Reaction
This protocol describes the optimized conditions for the stereoselective synthesis of α-xylofuranosides.[1][2]
Materials:
-
Xylofuranoside donor (e.g., p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside)
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf)
-
Anhydrous diethyl ether (Et₂O)
-
4 Å molecular sieves
-
Triethylamine (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the xylofuranoside donor (1.7 equiv.) and the glycosyl acceptor (1.0 equiv.).
-
Add anhydrous diethyl ether and 200 mg of activated 4 Å molecular sieves.
-
Stir the mixture at room temperature for 1 hour.
-
Add N-Iodosuccinimide (2.5 equiv.) and silver trifluoromethanesulfonate (0.25 equiv.) to the mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After stirring for 2 hours at room temperature, quench the reaction by adding triethylamine.
-
Dilute the solution with dichloromethane and filter through Celite.
-
Wash the filtrate with saturated aqueous sodium thiosulfate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualization: Glycosylation Workflow
Caption: Workflow for the stereoselective synthesis of α-xylofuranosides.
Synthesis of 5-Guanidino-Xylofuranose Derivatives
This section outlines the synthesis of 5-guanidino-xylofuranose derivatives, which are of interest as potential nucleoside mimetics.[3][4] The synthesis involves the conversion of a primary alcohol to an azide, followed by reduction and guanidinylation.
Data Presentation: Synthesis Yields
The table below summarizes the yields for the key steps in the synthesis of a 5-guanidino-xylofuranose derivative.
| Step | Reactant | Reagents | Product | Yield (%) |
| Azidation | 1,2-O-Isopropylidene-α-D-xylofuranose | TsCl, Py; then NaN₃, DMF | 5-Azido-5-deoxy-1,2-O-isopropylidene-α-D-xylofuranose | ~87% (over 2 steps) |
| Reduction & Guanidinylation (One-pot) | 5-Azido derivative | H₂, Pd/C; N,N′-bis(Boc)-N′′-triflylguanidine, DIPEA | 5-(N,N'-bis(Boc)-guanidino)-5-deoxy derivative | 86-89% |
| Staudinger Reduction & Guanidinylation | 5-Azido derivative | PPh₃, THF/H₂O; then N,N′-bis(Boc)-N′′-triflylguanidine | 5-(N,N'-bis(Boc)-guanidino)-5-deoxy derivative | - |
Yields are based on published procedures for similar derivatives.[3]
Experimental Protocol: One-pot Reduction and Guanidinylation
This protocol describes a one-pot, two-step procedure for the conversion of a 5-azido-xylofuranose derivative to its corresponding 5-guanidino derivative.[3]
Materials:
-
5-Azido-xylofuranose derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine
-
Diisopropylethylamine (DIPEA)
-
Dichloromethane (CH₂Cl₂)
Procedure:
-
Dissolve the 5-azido-xylofuranose derivative in methanol.
-
Add 10% Pd/C to the solution.
-
Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the starting material is consumed (monitored by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.
-
Dissolve the crude amine in dichloromethane.
-
Add N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine and diisopropylethylamine.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by flash column chromatography.
Visualization: Synthesis of 5-Guanidino-Xylofuranose
Caption: Synthetic pathway to 5-guanidino-xylofuranose derivatives.
Synthesis of Xylofuranosyl Nucleoside Analogues
The synthesis of nucleoside analogues is a cornerstone of medicinal chemistry. This section presents a common method for the synthesis of a 2-amino-2-deoxy-β-D-xylofuranosyl cytosine nucleoside.[5]
Data Presentation: Comparison of Coupling Methods
Three different routes for the synthesis of 1-(2-Amino-2-deoxy-β-D-xylofuranosyl)cytosine were investigated, with the following outcomes:
| Route | Glycosyl Donor | Nucleobase Derivative | Key Steps | Overall Yield |
| (a) | 2-deoxy-3,5-di-O-p-nitrobenzoyl-2-(trifluoroacetamido)-D-xylofuranosyl chloride | 2,4-dimethoxypyrimidine (B108405) | Coupling, then deprotection with methanolic ammonia (B1221849) | Best Yield |
| (b) | 2-deoxy-3,5-di-O-p-nitrobenzoyl-2-(trifluoroacetamido)-D-xylofuranosyl chloride | 4-N-acetyl-2-O,4-N-bis(trimethylsilyl)cytosine | Coupling, then deprotection with methanolic ammonia | - |
| (c) | 1-[3,5-di-O-acetyl-2-deoxy-2-(trifluoroacetamido)-β-D-xylofuranosyl]uracil | - | Thiation with P₄S₁₀, then amination with methanolic ammonia | - |
Route (a) was reported to provide the best yield.[5]
Experimental Protocol: Nucleoside Synthesis via Glycosyl Chloride
This protocol is based on the most effective route (a) for the synthesis of the target cytosine nucleoside.[5]
Materials:
-
2-deoxy-3,5-di-O-p-nitrobenzoyl-2-(trifluoroacetamido)-D-xylofuranosyl chloride (Glycosyl donor)
-
2,4-dimethoxypyrimidine
-
Anhydrous solvent (e.g., acetonitrile (B52724) or dichloromethane)
-
Lewis acid catalyst (e.g., SnCl₄ or TMSOTf)
-
Methanolic ammonia
-
Silica (B1680970) gel for chromatography
Procedure:
-
Dissolve the glycosyl donor and 2,4-dimethoxypyrimidine in an anhydrous solvent under an inert atmosphere.
-
Cool the reaction mixture to 0 °C.
-
Add the Lewis acid catalyst dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting materials are consumed (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude protected nucleoside.
-
Purify the protected nucleoside by flash column chromatography.
-
Dissolve the purified product in methanolic ammonia in a sealed tube.
-
Heat the reaction mixture (e.g., at 80 °C) overnight.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the final deprotected nucleoside by chromatography (e.g., ion exchange or silica gel).
Visualization: Nucleoside Synthesis Scheme
Caption: General scheme for the synthesis of xylofuranosyl nucleosides.
References
- 1. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Synthesis of a cytosine nucleoside of 2-amino-2-deoxy-beta-D-xylofuranose - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Purification and Isolation of Xylofuranose
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylofuranose, a five-membered ring isomer of the pentose (B10789219) sugar D-xylose, is a key structural motif in various biologically active molecules, including nucleoside analogues and natural products. Unlike its more stable pyranose counterpart, the furanose form is often required for specific biological activities, making its efficient purification and isolation critical for research and drug development. These application notes provide detailed protocols for a robust, two-step chemical synthesis and purification of D-xylofuranose from the commercially available D-xylose. The process involves the protection of D-xylose to lock it in the furanose conformation, followed by deprotection and final purification.
Overview of the Isolation and Purification Workflow
The overall strategy for isolating xylofuranose involves three main stages:
-
Protection of D-xylose: D-xylose is reacted with acetone (B3395972) under acidic conditions to selectively form 1,2-O-isopropylidene-α-D-xylofuranose. This acetal (B89532) protection "locks" the sugar in the desired furanose ring structure.
-
Deprotection: The isopropylidene protecting group is removed via acid-catalyzed hydrolysis to yield free D-xylofuranose.
-
Purification: The final product is purified from the reaction mixture, which may contain the more stable D-xylopyranose and other byproducts, using preparative high-performance liquid chromatography (HPLC).
Data Presentation
The following tables summarize the quantitative data associated with the key stages of this compound purification and isolation.
Table 1: Synthesis and Purification of 1,2-O-Isopropylidene-α-D-xylofuranose
| Parameter | Value | Reference |
| Starting Material | L-(-)-xylose | [1] |
| Reagents | Acetone, MgSO₄, conc. H₂SO₄ | [1] |
| Reaction Time | 12 hours | [1] |
| Purification Method | Silica (B1680970) Gel Column Chromatography | [1] |
| Yield | 52% | [1] |
| Purity | >99% (by HPLC) | [2] |
Table 2: Deprotection and Final Purification of D-Xylofuranose
| Parameter | Value (Anticipated) | Reference |
| Starting Material | 1,2-O-Isopropylidene-α-D-xylofuranose | |
| Reagent | 1% Aqueous Sulfuric Acid | |
| Reaction Time | 3 hours | |
| Purification Method | Preparative HPLC | [3] |
| Recovery Rate | 36.2% - 75.2% | [3] |
| Final Purity | >95% | [3] |
Note: The recovery rate and final purity data are based on the preparative HPLC purification of xylobiose isomers, a closely related separation, and represent expected values for the purification of this compound.
Experimental Protocols
Protocol 1: Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose
This protocol details the synthesis of the protected this compound intermediate from L-(-)-xylose.
Materials:
-
L-(-)-xylose
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Acetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ammonium Hydroxide (NH₄OH) solution
-
1 N Hydrochloric Acid (HCl)
-
25% (w/w) Potassium Phosphate (K₃PO₄) in water
-
Ethyl Acetate (EtOAc)
-
Silica Gel for column chromatography
Procedure:
-
To a suspension of L-(-)-xylose (19.15 g, 127.5 mmol) and MgSO₄ (30.72 g, 255.0 mmol) in acetone (190 mL), add concentrated H₂SO₄ (1.9 mL) at room temperature.[1]
-
Stir the reaction mixture for 12 hours at room temperature.[1]
-
Filter the reaction mixture and wash the collected solids with acetone (2 x 20 mL).[1]
-
Neutralize the yellow filtrate to a pH of ~9 with NH₄OH solution.[1]
-
Remove the suspended solids by filtration.
-
Concentrate the filtrate to afford the crude bis-acetonide intermediate as a yellow oil.[1]
-
Suspend the yellow oil in water (5 mL) and adjust the pH to 2 with 1 N HCl.[1]
-
Stir the reaction mixture for 12 hours at room temperature.[1]
-
Neutralize the resulting mixture to a pH of ~7 by adding 25% (w/w) K₃PO₄ in water.[1]
-
Extract the mixture with EtOAc.
-
Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.[1]
-
Purify the crude product by silica gel column chromatography to yield 1,2-O-Isopropylidene-α-L-xylofuranose.[1]
Protocol 2: Hydrolysis of 1,2-O-Isopropylidene-α-D-xylofuranose to D-Xylofuranose
This protocol describes the removal of the isopropylidene protecting group to yield D-xylofuranose. This procedure is adapted from a method for the deprotection of a similar protected sugar.
Materials:
-
1,2-O-Isopropylidene-α-D-xylofuranose
-
1% Aqueous Sulfuric Acid
-
Sodium Bicarbonate (NaHCO₃)
Procedure:
-
Suspend 1,2-O-Isopropylidene-α-D-xylofuranose (e.g., 10 g) in 1% aqueous sulfuric acid (e.g., 150 mL).
-
Heat the mixture at reflux for 3 hours. The mixture should become a clear solution.
-
Allow the reaction mixture to cool to room temperature.
-
Carefully neutralize the solution to pH 7 by the slow, portion-wise addition of sodium bicarbonate.
-
The resulting solution contains crude D-xylofuranose and is ready for purification.
Protocol 3: Purification of D-Xylofuranose by Preparative HPLC
This protocol outlines the final purification of D-xylofuranose from the crude mixture obtained after hydrolysis.
Instrumentation and Materials:
-
Preparative HPLC system with a suitable detector (e.g., Refractive Index)
-
Appropriate preparative column (e.g., a carbohydrate-specific column or a reversed-phase C18 column)
-
Mobile phase (e.g., acetonitrile/water gradient)
-
Crude D-xylofuranose solution from Protocol 2
Procedure:
-
Develop an analytical HPLC method to achieve baseline separation of D-xylofuranose from D-xylopyranose and other impurities.
-
Scale up the analytical method to a preparative scale, adjusting the column size, flow rate, and sample loading.
-
Inject the crude D-xylofuranose solution onto the preparative HPLC column.
-
Collect the fractions corresponding to the D-xylofuranose peak.
-
Analyze the purity of the collected fractions using analytical HPLC.
-
Pool the high-purity fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator or freeze-dryer) to obtain pure D-xylofuranose.
Visualizations
The following diagrams illustrate the key workflows in the purification and isolation of this compound.
Caption: Workflow for the synthesis of the protected intermediate.
Caption: Workflow for the deprotection and final purification steps.
References
Application Notes and Protocols for the Detection and Quantification of Xylofuranose
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the detection and quantification of xylofuranose, a key furanose isomer of the pentose (B10789219) sugar xylose. Understanding the equilibrium and concentration of this compound is critical in various fields, including drug development, glycobiology, and biofuel research, as the isomeric form of a sugar can significantly influence its biological activity and chemical reactivity.
Introduction to this compound Analysis
D-xylose, in aqueous solution, exists as an equilibrium mixture of different isomeric forms: α-xylopyranose, β-xylopyranose, and the less abundant α-xylofuranose and β-xylofuranose, along with a trace amount of the open-chain aldehyde form. The distribution of these anomers is influenced by factors such as solvent and temperature. Due to their structural similarities, the separation and individual quantification of these isomers present an analytical challenge. This document outlines robust analytical techniques to selectively identify and quantify this compound.
Analytical Techniques
Several advanced analytical techniques can be employed for the comprehensive analysis of this compound. The choice of method depends on the sample matrix, required sensitivity, and the need to differentiate from other xylose isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation and quantification of xylose anomers in solution without the need for derivatization. Both ¹H and ¹³C NMR can provide distinct signals for the furanose and pyranose forms.
Quantitative Data: Anomeric Distribution of D-Xylose in Solution
The equilibrium distribution of D-xylose anomers can be determined by integrating the signals corresponding to each isomer in the NMR spectrum.
| Anomer | ¹H NMR Anomeric Proton (δ, ppm) in D₂O | ¹³C NMR Anomeric Carbon (δ, ppm) in D₂O | Equilibrium Composition in D₂O (%) |
| α-Xylopyranose | ~5.17 (d, J ≈ 3.5 Hz) | ~97.5 | 35-40 |
| β-Xylopyranose | ~4.58 (d, J ≈ 7.8 Hz) | ~92.8 | 60-65 |
| α-Xylofuranose | Not explicitly resolved in simple 1D | ~103.1 | <1 |
| β-Xylofuranose | Not explicitly resolved in simple 1D | ~98.3 | <1 |
Note: Chemical shifts can vary slightly depending on experimental conditions such as temperature, concentration, and pH.
Experimental Protocol: ¹H NMR for this compound Quantification
Objective: To quantify the relative amounts of this compound and xylopyranose anomers in an aqueous sample.
Materials:
-
D-Xylose sample
-
Deuterium oxide (D₂O, 99.9%)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve a known amount of D-xylose (e.g., 10-20 mg) in D₂O (0.5-0.7 mL) directly in an NMR tube.
-
Equilibration: Allow the solution to equilibrate at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure the anomeric equilibrium is reached.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Key parameters:
-
Pulse program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 25 °C (or other desired temperature, ensure it is stable).
-
Number of scans (NS): 16 or higher for good signal-to-noise.
-
Relaxation delay (D1): At least 5 times the longest T₁ of the anomeric protons to ensure full relaxation for accurate quantification (a value of 10-20 s is recommended).
-
-
-
Data Processing and Analysis:
-
Process the spectrum using appropriate software (e.g., MestReNova, TopSpin).
-
Apply Fourier transformation, phase correction, and baseline correction.
-
Identify the anomeric proton signals for α-xylopyranose and β-xylopyranose. The signals for the furanose forms are often very small and may be difficult to integrate accurately in a simple 1D spectrum. For more precise quantification of minor isomers, 2D NMR techniques or deconvolution software may be necessary.
-
Integrate the identified anomeric proton signals. The relative percentage of each anomer is calculated from the ratio of its integral to the total integral of all anomeric signals.
-
Experimental Protocol: ¹³C NMR for this compound Identification
Objective: To identify the presence of this compound anomers through their distinct anomeric carbon signals.
Materials:
-
Same as for ¹H NMR.
Procedure:
-
Sample Preparation: Prepare the sample as described for ¹H NMR, though a higher concentration may be beneficial for ¹³C NMR.
-
Equilibration: Allow the sample to equilibrate as described above.
-
NMR Data Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Key parameters:
-
Pulse program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).
-
Solvent: D₂O
-
Temperature: 25 °C
-
Number of scans (NS): 1024 or higher, as ¹³C has a low natural abundance.
-
Relaxation delay (D1): A sufficient delay to allow for relaxation of the quaternary carbons (e.g., 2-5 s).
-
-
-
Data Processing and Analysis:
-
Process the ¹³C spectrum.
-
Identify the anomeric carbon signals for the pyranose and furanose forms based on their characteristic chemical shifts (refer to the table above). The presence of signals around 103.1 ppm and 98.3 ppm would indicate the presence of α- and β-xylofuranose, respectively.
-
Chromatographic Methods
Chromatographic techniques are essential for the separation of xylose isomers, enabling their subsequent detection and quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC can be used to separate xylose anomers, although baseline separation can be challenging due to their rapid interconversion (mutarotation) in solution. Specialized columns and conditions are often required.
Quantitative Data: HPLC Parameters
| Parameter | Condition 1 | Condition 2 |
| Column | Aminex HPX-87P | Chiralpak AD-H |
| Mobile Phase | Degassed, deionized water | Hexane:Ethanol (90:10) |
| Flow Rate | 0.6 mL/min | 0.5 mL/min |
| Column Temp. | 80-85 °C (to accelerate mutarotation and obtain a single peak) | 25 °C (to attempt anomeric separation) |
| Detector | Refractive Index (RI) | Refractive Index (RI) |
Experimental Protocol: HPLC with Anomeric Separation
Objective: To separate and quantify this compound and xylopyranose anomers using HPLC.
Materials:
-
D-Xylose standard
-
HPLC-grade solvents (water, hexane, ethanol)
-
HPLC system with a suitable column and RI detector
Procedure:
-
Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.
-
Chromatographic Analysis:
-
Equilibrate the column with the mobile phase at the specified temperature.
-
Inject the sample.
-
Run the analysis according to the conditions in the table above.
-
Note: Working at lower temperatures may allow for the partial separation of anomers, but the peaks may be broad and interconnected due to on-column mutarotation.
-
-
Data Analysis:
-
Identify the peaks corresponding to the different anomers based on a standard injection or by collecting fractions for NMR analysis.
-
Quantify the amount of each anomer by integrating the peak areas and comparing them to a calibration curve.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and selectivity but requires derivatization to make the sugars volatile. This derivatization process can alter the anomeric equilibrium. A common approach is to first perform oximation to open the ring structure, followed by silylation. This typically results in two main peaks for the syn- and anti-isomers of the oxime derivative.
Experimental Protocol: GC-MS with Derivatization
Objective: To quantify total xylose (including this compound) in a sample by GC-MS.
Materials:
-
D-Xylose standard
-
Pyridine
-
Hydroxylamine (B1172632) hydrochloride
-
Silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-MS system
Procedure:
-
Derivatization:
-
Dissolve the dried sample in pyridine.
-
Add hydroxylamine hydrochloride and heat to form the oxime derivatives.
-
Add the silylating agent (e.g., BSTFA) and heat to form the trimethylsilyl (B98337) (TMS) derivatives.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS.
-
Typical GC column: A non-polar or medium-polarity column (e.g., DB-5ms).
-
Temperature program: A gradient from a low temperature (e.g., 100 °C) to a high temperature (e.g., 280 °C).
-
MS detection: Use selected ion monitoring (SIM) for specific fragment ions of the xylose derivative for enhanced sensitivity and selectivity.
-
-
Data Analysis:
-
Identify the peaks corresponding to the derivatized xylose.
-
Quantify the total xylose concentration using a calibration curve prepared with derivatized standards.
-
Logical Relationship of Analytical Techniques
The choice of analytical technique depends on the specific research question. NMR provides detailed structural information in solution, while chromatographic methods are powerful for separation and sensitive quantification, especially in complex matrices.
Conclusion
The detection and quantification of this compound require specialized analytical approaches due to its existence in a dynamic equilibrium with other xylose isomers. NMR spectroscopy stands out as the most direct method for observing and quantifying the furanose form in solution. Chromatographic methods, particularly HPLC with specialized columns, can achieve separation of anomers, while GC-MS provides a highly sensitive method for total xylose quantification after derivatization. The protocols and data presented here provide a comprehensive guide for researchers to select and implement the most appropriate method for their specific analytical needs in the study of this compound.
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the enzymatic study of xylofuranose-related enzymes, which are crucial in biomass degradation, biofuel production, and as potential therapeutic targets. The following sections detail common assays, kinetic data, and relevant metabolic pathways.
Introduction to this compound-Related Enzymes
This compound-related enzymes are a broad class of glycoside hydrolases that act on substrates containing xylose in a furanose ring form, or more commonly, on xylans and xylooligosaccharides which are polymers of β-1,4-linked xylopyranose. Key enzymes in this category include:
-
β-D-xylosidases (EC 3.2.1.37): These enzymes hydrolyze xylooligosaccharides from the non-reducing end to release xylose. They are critical for the complete breakdown of xylan (B1165943).[1][2]
-
Endo-1,4-β-xylanases (EC 3.2.1.8): These enzymes randomly cleave the β-1,4-glycosidic bonds within the xylan backbone, generating smaller xylooligosaccharides.
-
α-L-arabinofuranosidases (EC 3.2.1.55): These are accessory enzymes that cleave arabinofuranosyl side chains from arabinoxylans, making the xylan backbone more accessible to other enzymes.
-
Xylose Isomerase (EC 5.3.1.5): While not a hydrolase, this enzyme is central to xylose metabolism, converting D-xylose to D-xylulose.[3][4][5]
-
Xylosyltransferases (EC 2.4.2.26): These enzymes transfer xylose from a donor substrate, like UDP-xylose, to an acceptor molecule, playing a key role in the biosynthesis of proteoglycans.[6]
The study of these enzymes is essential for various industrial applications, including the production of biofuels from lignocellulosic biomass and the development of prebiotics.[7] Furthermore, inhibitors of these enzymes are of interest in drug development.
Data Presentation: Kinetic Parameters of β-Xylosidases
The following table summarizes key kinetic parameters for various β-xylosidases, providing a basis for comparison of enzyme efficiency and substrate preference.
| Enzyme Source | Glycoside Hydrolase Family | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹·mM⁻¹) | Optimal pH | Optimal Temp. (°C) | Reference |
| Thermoanaerobacterium sp. JW/SL YS485 | GH39 | p-Nitrophenyl-β-D-xylopyranoside | 0.11 - 0.19 | - | - | - | 6.0 | 35 | [1] |
| o-Nitrophenyl-β-D-xylopyranoside | 0.08 - 0.42 | - | - | - | 6.0 | 35 | [1] | ||
| Xylobiose | 3.3 | - | 2.7 | 0.82 | 6.0 | 45 | [1] | ||
| Xylotriose | 0.143 | - | 2.0 | 14 | 6.0 | 45 | [1] | ||
| Pseudozyma hubeiensis NCIM 3574 | - | p-Nitrophenyl-β-D-xylopyranoside | 0.537 | - | - | - | 4.5 | 60-65 | [8] |
| Penicillium piceum | - | p-Nitrophenyl-β-D-xylopyranoside | - | - | - | - | 4.0 | 70 | [9] |
| Compost Metagenome (XylP81) | GH39 | p-Nitrophenyl-β-D-xylopyranoside | 5.3 | 122 | 107 | - | 6.0 | 50 | [10] |
| Geobacillus thermoleovorans IT-08 (Wild-type) | GH43 | p-Nitrophenyl-β-D-xylopyranoside | 2.845 | 0.0033 | 0.033 | 0.0115 | - | - | [11] |
| Geobacillus thermoleovorans IT-08 (D121N variant) | GH43 | p-Nitrophenyl-β-D-xylopyranoside | 4.565 | 0.101 x 10⁻³ | - | - | - | - | [11] |
| Geobacillus stearothermophilus CECT43 | GH52 | p-Nitrophenyl-β-D-xylopyranoside | - | - | - | - | 6.5 | 50 | [12] |
Data Presentation: Inhibition of β-Xylosidases
The inhibitory effects of various compounds on β-xylosidase activity are crucial for understanding enzyme regulation and for the development of specific inhibitors.
| Enzyme Source | Inhibitor | K_i_ (mM) | Type of Inhibition |
| Thermoanaerobacterium sp. JW/SL YS485 | Xylotriose (substrate inhibition) | 1.7 | Substrate |
| Compost Metagenome (XylP81) | D-Xylose | 1330 | - |
Experimental Protocols
Protocol 1: Continuous Spectrophotometric Assay for β-Xylosidase Activity
This protocol describes a common and convenient method for measuring β-xylosidase activity using the chromogenic substrate p-nitrophenyl-β-D-xylopyranoside (pNPX). The enzyme cleaves pNPX to release p-nitrophenol (pNP), which is yellow and can be quantified spectrophotometrically at 410 nm under alkaline conditions.[9][10]
Materials:
-
Purified β-xylosidase enzyme
-
p-Nitrophenyl-β-D-xylopyranoside (pNPX) solution (e.g., 2 mM in buffer)
-
Reaction buffer (e.g., 50 mM sodium phosphate (B84403) buffer, pH 6.0)[10]
-
Stop solution (e.g., 1 M Sodium Carbonate, Na₂CO₃)[10]
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube or a well of a microplate, prepare the reaction mixture. For a 100 µL final volume, this may consist of 80 µL of pNPX solution and 20 µL of appropriately diluted enzyme.[9]
-
Enzyme Dilution: Prepare serial dilutions of the enzyme in the reaction buffer to ensure the final activity falls within the linear range of the assay.
-
Initiate Reaction: Add the diluted enzyme to the pNPX solution to start the reaction.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C or 50°C) for a defined period (e.g., 10-30 minutes).[9][10]
-
Stop Reaction: Terminate the reaction by adding a stop solution, such as 100 µL of 1 M Na₂CO₃.[9] This raises the pH and develops the yellow color of the p-nitrophenolate ion.
-
Measure Absorbance: Measure the absorbance of the solution at 410 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of p-nitrophenol to calculate the amount of product released in the enzymatic reaction.
-
Calculate Activity: One unit of β-xylosidase activity is typically defined as the amount of enzyme that releases 1 µmol of p-nitrophenol per minute under the specified assay conditions.[8]
Protocol 2: Coupled-Enzyme Assay for Xylose Quantification
This assay is used to determine the amount of D-xylose produced from the hydrolysis of natural substrates like xylooligosaccharides.[1] The assay couples the oxidation of D-xylose to the reduction of NAD⁺, which can be monitored spectrophotometrically at 340 nm.[13]
Materials:
-
β-xylosidase and its natural substrate (e.g., xylobiose, xylotriose)
-
D-xylose dehydrogenase (XDH)
-
NAD⁺ solution
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5)[3]
-
Spectrophotometer
Procedure:
-
Primary Enzymatic Reaction:
-
Coupled Reaction for Xylose Detection:
-
Prepare a reaction mixture containing the sample from the primary reaction, Tris-HCl buffer, and NAD⁺.
-
Initiate the reaction by adding D-xylose dehydrogenase.
-
-
Spectrophotometric Measurement:
-
Monitor the increase in absorbance at 340 nm, which corresponds to the formation of NADH.[13]
-
The reaction is followed until it reaches completion (a plateau in absorbance).
-
-
Quantification:
-
The concentration of D-xylose is determined from the change in absorbance using the molar extinction coefficient of NADH (6.22 mM⁻¹cm⁻¹).[13]
-
A standard curve of known D-xylose concentrations should be run in parallel for accurate quantification.
-
Protocol 3: Discontinuous Assay with HPLC Analysis for Xylooligosaccharides
This protocol is suitable for analyzing the product profile of xylanase or β-xylosidase activity on complex substrates, allowing for the quantification of various xylooligosaccharides (XOS) and xylose.[7][15][16]
Materials:
-
Enzyme and substrate in a suitable buffer
-
Aminex HPX-87H or similar ion-exchange column[15]
-
Mobile phase (e.g., 0.005 M H₂SO₄)[15]
-
Syringe filters (0.22 µm)
-
Xylose and xylooligosaccharide standards (X1-X6)
Procedure:
-
Enzymatic Hydrolysis:
-
Set up the enzymatic reaction with the enzyme and substrate at the desired temperature and pH.
-
Take aliquots at different time points and stop the reaction, for example, by boiling for 10 minutes.
-
-
Sample Preparation:
-
Centrifuge the samples to pellet any insoluble material.
-
Filter the supernatant through a 0.22 µm syringe filter before HPLC analysis.[15]
-
-
HPLC Analysis:
-
Data Analysis:
-
Identify and quantify the peaks corresponding to xylose and different xylooligosaccharides by comparing their retention times and peak areas to those of the standards.
-
Construct a standard curve for each analyte for accurate quantification.
-
Visualization of Pathways and Workflows
D-Xylose Metabolic Pathways
There are several pathways for the catabolism of D-xylose in microorganisms. The two most common are the isomerase pathway found in many bacteria and the oxido-reductase pathway present in eukaryotes.[5] Additionally, oxidative pathways like the Weimberg pathway exist in some prokaryotes.[5][17]
Caption: Major metabolic pathways for D-xylose degradation in microorganisms.
Experimental Workflow for Screening Enzyme Inhibitors
The identification of novel enzyme inhibitors is a key aspect of drug discovery and development. A typical workflow involves high-throughput screening followed by detailed characterization of promising candidates.[18][19]
Caption: A generalized workflow for the screening and characterization of enzyme inhibitors.
Logical Relationship for Determining Inhibition Constants
The inhibition constant (K_i_) is a critical parameter for characterizing the potency of an enzyme inhibitor.[20] It can be determined from the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) using the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (K_m_).[21][22]
Caption: Logical relationship for calculating the inhibition constant (Ki) from the IC50 value.
References
- 1. Enzyme-Coupled Assay for β-Xylosidase Hydrolysis of Natural Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 6. Enzyme assay of xylosyltransferase - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Optimization of Xylooligosaccharides Production by Native and Recombinant Xylanase Hydrolysis of Chicken Feed Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification and characterization of an extracellular β-xylosidase from Pseudozyma hubeiensis NCIM 3574 (PhXyl), an unexplored yeast - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. WO2017109046A1 - Enzymatic method for the evaluation of xylose - Google Patents [patents.google.com]
- 14. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 15. Xylooligosaccharides from Barley Malt Residue Produced by Microwave-Assisted Enzymatic Hydrolysis and Their Potential Uses as Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 16. xylooligosaccharide.com [xylooligosaccharide.com]
- 17. researchgate.net [researchgate.net]
- 18. Structure-based virtual screening workflow to identify antivirals targeting HIV-1 capsid - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of novel inhibitors of HIV-1 reverse transcriptase through virtual screening of experimental and theoretical ensembles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]
- 22. Relationships between inhibition constants, inhibitor concentrations for 50% inhibition and types of inhibition: new ways of analysing data - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Xylofuranose as a Precursor in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of xylofuranose as a versatile precursor for the synthesis of bioactive molecules with therapeutic potential. The protocols outlined below are intended to guide researchers in the synthesis and evaluation of this compound derivatives for antiviral, anticancer, and enzyme-inhibiting activities.
Biological Activities of this compound Derivatives
This compound-based compounds have demonstrated significant potential in various therapeutic areas. The structural modifications of the this compound scaffold have led to the discovery of potent antiviral, anticancer, and enzyme-inhibiting agents. A summary of the quantitative biological data for representative this compound derivatives is presented below.
Data Presentation
Table 1: Antiviral Activity of β-D-Xylofuranosyl Nucleoside Phosphonates
| Compound/Analog | Virus | Assay | EC₅₀ (µM) | Cytotoxicity | Reference |
| Adenine-containing analogue | Measles Virus (MeV) | CPE Reduction | 12 | Lacking | [1][2] |
| Adenine-containing analogue | Enterovirus-68 (EV-68) | CPE Reduction | 16 | Lacking | [1][2] |
Table 2: Antiproliferative Activity of Guanidino this compound Derivatives
| Compound | Cell Line | Assay | GI₅₀ (µM) | Reference |
| 3-O-dodecyl (N-Boc)guanidino this compound | K562 (Chronic Myeloid Leukemia) | MTT Assay | 31.02 | [3] |
| 3-O-dodecyl (N-Boc)guanidino this compound | MCF-7 (Breast Cancer) | MTT Assay | 26.89 | [3] |
| Aminomethyltriazole 5'-isonucleoside | K562 (Chronic Myeloid Leukemia) | MTT Assay | 6.33 | |
| Aminomethyltriazole 5'-isonucleoside | MCF-7 (Breast Cancer) | MTT Assay | 8.45 |
Table 3: Acetylcholinesterase (AChE) Inhibition by Guanidino this compound Derivatives
| Compound | Inhibition Type | Kᵢ (µM) | Reference |
| 3-O-dodecyl (N-Boc)guanidino this compound | Non-competitive | 7.49 | [3] |
| Guanidinomethyltriazole derivative | Not specified | 22.87 | [3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound precursors and their subsequent conversion into bioactive compounds, as well as protocols for the biological evaluation, are provided below.
Synthesis of this compound Derivatives
Protocol 2.1.1: General Synthesis of 5-Guanidino this compound Derivatives
This protocol describes a two-step, one-pot procedure for the synthesis of 5-guanidino this compound derivatives from 5-azido this compound precursors.
Materials:
-
5-azido this compound derivative (e.g., 5-azido-3-O-dodecyl-1,2-O-isopropylidene-α-D-xylofuranose)
-
Triphenylphosphine (B44618) (PPh₃)
-
N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine
-
Diisopropylethylamine (DIPEA)
-
Tetrahydrofuran (THF), anhydrous
-
Water, deionized
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Magnesium sulfate (B86663) (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Staudinger Reduction:
-
Dissolve the 5-azido this compound derivative (1.0 eq) in anhydrous THF.
-
Add triphenylphosphine (1.1 eq) to the solution at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Add water (5.0 eq) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC). The azide (B81097) starting material will be converted to the corresponding amine.
-
-
Guanidinylation:
-
To the crude amine solution from the previous step, add N,N′-bis(tert-butoxycarbonyl)-N′′-triflylguanidine (1.2 eq) and diisopropylethylamine (DIPEA) (2.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours, or until the guanidinylation is complete as monitored by TLC.
-
-
Work-up and Purification:
-
Concentrate the reaction mixture under reduced pressure to remove the THF.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the desired 5-guanidino this compound derivative.
-
Protocol 2.1.2: General Synthesis of β-D-Xylofuranosyl Nucleoside Phosphonates
This protocol outlines a generalized multi-step synthesis for β-D-xylofuranosyl nucleoside phosphonates, starting from a protected this compound precursor.
Materials:
-
Protected 1-O-acetyl-D-xylofuranose
-
Silylated nucleobase (e.g., persilylated adenine)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous solvent (e.g., acetonitrile (B52724) or 1,2-dichloroethane)
-
Reagents for deprotection (e.g., ammonia (B1221849) in methanol)
-
Reagents for phosphonylation at the 3'-position (specific reagents will vary based on the desired phosphonate (B1237965) group)
-
Reagents for final deprotection of the phosphonate group (e.g., bromotrimethylsilane)
Procedure:
-
Glycosylation:
-
Dissolve the protected 1-O-acetyl-D-xylofuranose (1.0 eq) and the silylated nucleobase (1.2 eq) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to 0 °C and add TMSOTf (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield the protected nucleoside.
-
-
Deprotection of Sugar Hydroxyl Groups:
-
Dissolve the protected nucleoside in a solution of ammonia in methanol (B129727) (typically 7N).
-
Stir the reaction at room temperature until the protecting groups (e.g., acetyl) are removed (monitored by TLC).
-
Concentrate the reaction mixture under reduced pressure and purify if necessary.
-
-
Selective Phosphonylation:
-
This step requires selective protection of the 5'-hydroxyl group, followed by phosphonylation of the 3'-hydroxyl group. The specific reagents and conditions will depend on the desired phosphonate moiety. This is a critical step requiring careful optimization.
-
-
Final Deprotection:
-
Remove any remaining protecting groups from the nucleobase and the phosphonate moiety. For example, silyl (B83357) ethers on the phosphonate can be removed using bromotrimethylsilane.
-
Purify the final β-D-xylofuranosyl nucleoside phosphonate by appropriate chromatographic techniques, such as ion-exchange chromatography.
-
Biological Assays
Protocol 2.2.1: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is used to determine the inhibitory activity of compounds against AChE.[4][5]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)
-
Acetylthiocholine iodide (ATCI) - substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)
-
Phosphate (B84403) buffer (0.1 M, pH 8.0)
-
Test compounds and a positive control (e.g., galantamine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds and the positive control in the assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add 25 µL of each concentration of the test compound or control to the respective wells.
-
Add 50 µL of AChE solution to each well (except for the blank).
-
Add 125 µL of DTNB solution to each well.
-
Incubate the plate at 25 °C for 15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 25 µL of the ATCI solution to all wells.
-
Immediately start measuring the absorbance at 412 nm every minute for 10-20 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration to determine the IC₅₀ or Kᵢ value.
-
Protocol 2.2.2: Antiproliferative MTT Assay
This assay assesses the cytotoxic or cytostatic effects of compounds on cancer cell lines.[6][7][8]
Materials:
-
K562 and MCF-7 cells
-
RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed K562 or MCF-7 cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach (for MCF-7) and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of the MTT solution to each well.
-
Incubate the plates for another 2-4 hours at 37 °C until a purple formazan (B1609692) precipitate is visible.
-
-
Solubilization and Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability versus the logarithm of the compound concentration to determine the GI₅₀ value.
-
Protocol 2.2.3: Antiviral Cytopathic Effect (CPE) Reduction Assay
This assay is used to evaluate the ability of compounds to inhibit the virus-induced death of host cells.[9][10][11]
Materials:
-
Host cells susceptible to the virus (e.g., Vero cells for Measles Virus, HeLa cells for Enterovirus-68)
-
Virus stock of known titer (e.g., Measles Virus, Enterovirus-68)
-
Culture medium (e.g., MEM with 2% FBS)
-
Test compounds
-
96-well plates
-
Humidified incubator (37 °C or 35 °C, 5% CO₂)
-
MTS or similar viability reagent
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed host cells into 96-well plates and incubate for 24 hours to form a confluent monolayer.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the growth medium from the cells and add the medium containing the test compounds.
-
Add the virus at a pre-determined multiplicity of infection (MOI) to all wells except the cell control wells.
-
Include virus control wells (cells + virus, no compound) and cell control wells (cells only, no virus or compound).
-
-
Incubation:
-
Incubate the plates for 3-4 days, or until the virus control wells show approximately 100% cytopathic effect (CPE).
-
-
Viability Measurement:
-
Remove the medium and add 100 µL of a 5% MTS/PMS solution (or similar viability reagent) in phenol (B47542) red-free medium to each well.
-
Incubate for 40-60 minutes at 37 °C.
-
Measure the absorbance at 498 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of CPE reduction for each compound concentration compared to the virus control.
-
Plot the percentage of protection versus the logarithm of the compound concentration to determine the EC₅₀ value.
-
Visualizations
Signaling Pathways and Mechanisms of Action
Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemrxiv.org [chemrxiv.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. In vitro Assay to Assess Efficacy of Potential Antiviral Compounds against Enterovirus D68 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Susceptibilities of enterovirus D68, enterovirus 71, and rhinovirus 87 strains to various antiviral compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Xylofuranose in the Synthesis of Novel Nucleoside Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and biological evaluation of novel nucleoside analogs derived from xylofuranose. Detailed protocols for key synthetic steps and biological assays are included to facilitate the replication and further development of these promising therapeutic candidates.
Introduction
This compound, a five-carbon sugar, serves as a versatile chiral starting material for the synthesis of a wide array of nucleoside analogs with potential therapeutic applications. Modifications to the sugar moiety, such as the introduction of a sulfur atom at the 4'-position or the addition of a guanidino group at the 5'-position, have yielded compounds with significant anticancer and antiviral activities. This document outlines the synthesis of key this compound-derived precursors and their subsequent conversion into novel nucleoside analogs, along with protocols for evaluating their biological efficacy.
Data Presentation
Table 1: Anticancer Activity of 4'-Thio-L-xylofuranosyl Nucleoside Analogs
| Compound | Nucleobase | Cell Line | IC50 (µM) | Citation |
| 12α | 2,6-Diaminopurine | CMV | - | [1] |
| 15α | Guanine | CMV | - | [1] |
| 15β | Guanine | CMV | - | [1] |
Note: Specific IC50 values for anticancer activity were not provided in the source material, but compounds were evaluated in a series of human cancer cell lines. The table reflects antiviral activity data found for Cytomegalovirus (CMV).
Table 2: Anticancer Activity of 5'-Guanidino-3-O-benzyl Xylofuranosyl Nucleoside Analogs
| Compound | Nucleobase | Cell Line | IC50 (µM) |
| N⁹-linked 6-chloropurine (B14466) nucleoside | 6-Chloropurine | DU-145 (Prostate) | 27.63 |
| N⁷-linked 6-chloropurine nucleoside | 6-Chloropurine | DU-145 (Prostate) | 24.48 |
| HCT-15 (Colorectal) | 64.07 | ||
| MCF-7 (Breast) | 43.67 | ||
| Uracil nucleoside | Uracil | HCT-15 (Colorectal) | 76.02 |
Experimental Protocols
Protocol 1: Synthesis of 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-L-xylofuranose
This protocol describes a high-yielding synthesis of the key carbohydrate precursor, 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-L-xylofuranose, which is essential for the synthesis of 4'-thio-L-xylofuranosyl nucleosides.[1]
Materials:
-
D-Arabinose
-
Anhydrous Methanol (B129727)
-
Acetyl Chloride
-
Benzyl (B1604629) Bromide
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Benzyl Mercaptan
-
Stannic Chloride (SnCl₄)
-
Acetic Anhydride (B1165640)
-
Pyridine
-
Silica (B1680970) Gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Methyl 2,3,5-tri-O-benzyl-D-arabinofuranoside Synthesis:
-
Dissolve D-arabinose in anhydrous methanol and cool in an ice bath.
-
Slowly add acetyl chloride and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with a suitable base (e.g., sodium bicarbonate) and concentrate under reduced pressure.
-
To the crude methyl arabinofuranoside in anhydrous DMF, add sodium hydride portion-wise at 0°C.
-
Add benzyl bromide dropwise and stir the reaction at room temperature overnight.
-
Quench the reaction with methanol and extract the product with ethyl acetate.
-
Purify the crude product by silica gel column chromatography to obtain methyl 2,3,5-tri-O-benzyl-D-arabinofuranoside.
-
-
Dibenzyl Dithioacetal Formation:
-
To a solution of the tri-O-benzyl-D-arabinofuranoside in DCM, add benzyl mercaptan.
-
Cool the mixture to 0°C and add stannic chloride dropwise.
-
Stir the reaction at room temperature until completion.
-
Quench with saturated sodium bicarbonate solution and extract the product with DCM.
-
Purify by column chromatography to yield the dibenzyl dithioacetal.
-
-
Cyclization and Thiofuranose Formation:
-
The specific conditions for the cyclization to form the 4-thiofuranose ring with inversion of configuration at C-4 are proprietary to the cited research but would likely involve activation of the C-4 hydroxyl group followed by intramolecular nucleophilic attack by one of the sulfur atoms.
-
-
Acetylation:
-
Dissolve the resulting 2,3,5-tri-O-benzyl-4-thio-L-xylofuranose in a mixture of acetic anhydride and pyridine.
-
Stir the reaction at room temperature until complete acetylation of the anomeric hydroxyl group.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Purify the final product, 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-L-xylofuranose, by silica gel column chromatography. The overall yield from D-arabinose is approximately 32%.[1]
-
Protocol 2: Vorbrüggen Glycosylation for the Synthesis of 4'-Thio-L-xylofuranosyl Nucleosides
This protocol outlines the coupling of the activated sugar precursor with a silylated nucleobase.[1]
Materials:
-
1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-L-xylofuranose
-
Pyrimidine or Purine base (e.g., 2,6-dichloropurine)
-
N,O-Bis(trimethylsilyl)acetamide (BSA)
-
Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf)
-
Anhydrous Acetonitrile
-
Standard laboratory glassware and equipment
Procedure:
-
Silylation of the Nucleobase:
-
In a flame-dried flask under an inert atmosphere, suspend the nucleobase in anhydrous acetonitrile.
-
Add BSA and heat the mixture to reflux until the nucleobase is completely dissolved and silylated.
-
-
Glycosylation Reaction:
-
Cool the silylated nucleobase solution to room temperature.
-
Add a solution of 1-O-acetyl-2,3,5-tri-O-benzyl-4-thio-L-xylofuranose in anhydrous acetonitrile.
-
Cool the mixture to 0°C and add TMSOTf dropwise.
-
Stir the reaction at room temperature until the starting sugar is consumed (monitored by TLC).
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to separate the α and β anomers of the protected nucleoside. For the coupling with 2,6-dichloropurine, yields of 30% for the α anomer and 25% for the β anomer can be expected after purification.[1]
-
-
Deprotection:
-
The benzyl protecting groups are typically removed by treatment with boron trichloride (B1173362) in dichloromethane at low temperatures (-50 °C).[1]
-
Protocol 3: MTT Assay for Anticancer Activity
This protocol is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., DU-145, HCT-15, MCF-7)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test nucleoside analogs in the culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the MTT solution to each well.
-
Incubate the plate for another 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration compared to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting the percentage of cell viability against the compound concentration.
-
Protocol 4: Cytopathic Effect (CPE) Inhibition Assay for Antiviral Activity
This assay determines the ability of a compound to inhibit the virus-induced damage to host cells.
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock of known titer
-
Complete cell culture medium
-
Test nucleoside analogs
-
96-well plates
-
Crystal violet staining solution (0.5% crystal violet in 20% methanol)
-
Microscope
Procedure:
-
Cell Seeding:
-
Seed the host cells in a 96-well plate to form a confluent monolayer.
-
-
Compound and Virus Addition:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the growth medium from the cells and add the diluted compounds.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes complete CPE in 3-5 days.
-
Include cell control (no virus, no compound), virus control (virus, no compound), and positive control (a known antiviral drug) wells.
-
-
Incubation:
-
Incubate the plate at 37°C in a 5% CO₂ incubator and observe daily for the appearance of CPE.
-
-
Staining and Visualization:
-
When the virus control wells show complete CPE, remove the medium from all wells.
-
Stain the cells with crystal violet solution for 10-15 minutes.
-
Gently wash the plate with water to remove excess stain and allow it to air dry.
-
Visually assess the degree of CPE inhibition in each well. The concentration of the compound that inhibits CPE by 50% (EC50) can be determined.
-
Visualizations
Caption: Synthetic workflow for 4'-thio-L-xylofuranosyl nucleosides.
Caption: General mechanism of action for this compound nucleoside analogs.
References
Application of Xylofuranose in Glycosylation Reactions: A Guide for Researchers
Introduction
Xylofuranose, a five-membered ring form of the pentose (B10789219) sugar xylose, is a critical structural motif in various biologically significant glycoconjugates. These structures are notably present in the cell walls of pathogenic organisms, such as Mycobacterium tuberculosis, the causative agent of tuberculosis.[1][2] The unique stereochemistry and conformation of xylofuranosides play crucial roles in molecular recognition events, including host-pathogen interactions and immune modulation. Consequently, the synthesis of this compound-containing glycans and nucleoside analogues is of significant interest for the development of molecular probes, diagnostics, vaccines, and therapeutics.[2][3][4]
However, the chemical synthesis of xylofuranosides presents a formidable challenge, particularly the stereocontrolled formation of 1,2-cis-glycosidic linkages (e.g., α-xylofuranosides).[1][2][5] This difficulty arises from the inherent reactivity and conformational flexibility of furanoside intermediates. This document provides detailed application notes and protocols on modern chemical and enzymatic approaches to this compound glycosylation, with a focus on methods that address the challenge of stereoselectivity.
Application Notes
Stereoselective Chemical Glycosylation: The Conformationally Restricted Donor Approach
A primary challenge in xylofuranosylation is controlling the anomeric stereochemistry to selectively form the 1,2-cis (α) or 1,2-trans (β) linkage. A highly successful strategy for achieving high α-selectivity involves the use of a conformationally restricted xylofuranosyl donor.[1][2]
Core Concept: This method utilizes a rigid 2,3-O-xylylene protecting group on the xylofuranosyl donor. This cyclic protecting group locks the furanose ring into a specific conformation. Upon activation of the donor (typically a thioglycoside), the resulting electrophilic oxacarbenium ion intermediate is also conformationally constrained. This pre-organization of the intermediate favors nucleophilic attack from the α-face, leading to the desired 1,2-cis-xylofuranoside product with high stereoselectivity.[1][2]
Key Features:
-
High α-Selectivity: This method consistently produces α-xylofuranosides with high to excellent stereoselectivity (from 7:1 to >20:1 α:β ratios).[1][2]
-
Good to Excellent Yields: The glycosylation reactions proceed in high chemical yields (typically 67-96%).[1][2]
-
Broad Substrate Scope: The methodology is effective with a wide range of primary and secondary alcohol acceptors, including monosaccharides and disaccharides.[1][2]
-
Application in Complex Synthesis: This strategy has been successfully applied to the synthesis of complex, biologically relevant molecules, such as a hexasaccharide fragment of lipoarabinomannan (LAM) from the cell wall of Mycobacterium tuberculosis.[1][2]
Enzymatic Glycosylation
Enzymatic methods offer an alternative, highly specific route to xylofuranosides, typically yielding β-linkages.
-
Transglycosylation: Retaining β-D-xylosidases can catalyze transglycosylation reactions. In this process, the enzyme transfers a xylosyl moiety from a donor substrate (like p-nitrophenyl β-D-xylopyranoside or xylan) to an acceptor molecule.[6][7][8] This approach is valued for its regio- and stereoselectivity under mild reaction conditions. It has been used to synthesize 4-hydroxyphenyl β-D-oligoxylosides, which exhibit notable tyrosinase inhibitory activity, highlighting its utility in generating bioactive compounds.[6]
Applications in Drug Discovery and Development
The this compound scaffold is a key component in various nucleoside analogues with therapeutic potential.
-
Antiviral and Anticancer Agents: Synthetic xylofuranosyl nucleosides, where a nucleobase is attached to the anomeric carbon of this compound, have been systematically synthesized and evaluated for biological activity. Notably, 9-(β-D-xylofuranosyl)adenine, 9-(β-D-xylofuranosyl)guanine, and 1-(β-D-xylofuranosyl)cytosine have demonstrated significant antiviral and cytostatic properties.[3] More recent work has focused on 3'- and 5'-modified xylofuranosyl nucleosides as potential agents against RNA viruses like SARS-CoV-2.[9]
-
Enzyme Inhibitors: Guanidino-functionalized this compound derivatives have been synthesized and shown to act as selective inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease.[10] Furthermore, certain 5'-guanidino xylofuranosyl nucleosides exhibit promising butyrylcholinesterase (BChE) inhibition and selective cytotoxicity against cancer cell lines.[4][11][12]
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments in stereoselective α-xylofuranosylation using a conformationally restricted donor.
Table 1: Optimization of α-Xylofuranosylation Conditions [1][2]
This table details the optimization of the reaction between donor 8 (p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside) and acceptor 13 (1,2:3,4-di-O-isopropylidene-α-D-galactopyranose).
| Entry | Donor Equiv. | Activator System | Solvent | Yield (%) | α:β Ratio |
| 1 | 1.2 | NIS (1.5 eq), AgOTf (0.15 eq) | Et₂O | 85 | 9.5:1 |
| 2 | 1.5 | NIS (2.0 eq), AgOTf (0.20 eq) | Et₂O | 91 | 9.5:1 |
| 3 | 1.7 | NIS (2.5 eq), AgOTf (0.25 eq) | Et₂O | 95 | 9.5:1 |
| 4 | 1.7 | NIS (2.5 eq), AgOTf (0.25 eq) | CH₂Cl₂ | 90 | 8.5:1 |
| 5 | 1.7 | NIS (2.5 eq), AgOTf (0.25 eq) | Toluene | 75 | 7.0:1 |
Data adapted from Zhang et al., J. Org. Chem. 2018.[1][2] The optimized conditions are highlighted in bold.
Table 2: Substrate Scope for Stereoselective α-Xylofuranosylation [1][2]
This table shows the results of glycosylation reactions using optimized conditions (Entry 3 from Table 1) with various carbohydrate acceptors.
| Entry | Acceptor | Product | Yield (%) | α:β Ratio |
| 1 | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | Disaccharide | 96 | >20:1 |
| 2 | 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | Disaccharide | 85 | 7.0:1 |
| 3 | Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | Disaccharide | 89 | 17.7:1 |
| 4 | Methyl 2,3,6-tri-O-benzyl-α-D-mannopyranoside | Disaccharide | 92 | >20:1 |
| 5 | Trisaccharide Acceptor | Tetrasaccharide | 80 | >15:1 |
| 6 | Pentasaccharide Acceptor | Hexasaccharide | 78 | >10:1 |
Data compiled from studies on conformationally restricted xylofuranosyl donors.[1][2]
Experimental Protocols
Protocol 1: Synthesis of a 2,3-O-Xylylene-Protected Thioglycoside Donor[1][2]
This protocol describes the synthesis of the key intermediate alcohol 12 (p-Tolyl 1-Thio-2,3-O-xylylene-β-D-xylofuranoside), a precursor to activated donors.
Step-by-Step Procedure:
-
Preparation: To a solution of the starting material, trityl derivative 11 (1.0 eq, e.g., 4.56 mmol), in anhydrous N,N-dimethylformamide (DMF, ~0.1 M), cool the flask to 0 °C in an ice bath.
-
Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise to the stirred solution. Maintain the temperature at 0 °C.
-
Alkylation: After stirring for 30 minutes, add α,α′-dibromo-o-xylene (1.1 eq) slowly to the reaction mixture.
-
Reaction: Allow the mixture to stir at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Dilute the mixture with CH₂Cl₂ and wash with brine. Separate the organic layer.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification (Part 1): Purify the crude product by flash column chromatography (e.g., 20:1 hexane-EtOAc) to yield the xylylene-protected trityl intermediate.
-
Detritylation: Dissolve the intermediate in a suitable solvent system (e.g., CH₂Cl₂/MeOH) and add a catalytic amount of a strong acid (e.g., H₂SO₄).
-
Neutralization and Workup: After the reaction is complete (monitored by TLC), neutralize the acid with a base (e.g., Et₃N), concentrate the mixture, and purify by flash chromatography to yield the final alcohol 12 .
Protocol 2: General Procedure for Stereoselective α-Xylofuranosylation[2]
This protocol outlines the general method for the glycosylation reaction using a 2,3-O-xylylene protected donor.
Step-by-Step Procedure:
-
Preparation: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the xylofuranosyl donor (1.7 eq), the glycosyl acceptor (1.0 eq), and activated 4 Å molecular sieves (~200 mg per 1 mmol of acceptor).
-
Solvent Addition: Add anhydrous diethyl ether (Et₂O, to achieve a concentration of ~0.05 M with respect to the acceptor).
-
Stirring: Stir the mixture at room temperature for 1 hour.
-
Activation: Add N-iodosuccinimide (NIS, 2.5 eq) and silver trifluoromethanesulfonate (B1224126) (AgOTf, 0.25 eq) to the mixture. Protect the reaction from light by wrapping the flask in aluminum foil.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the acceptor is consumed (typically 1-2 hours).
-
Quenching: Quench the reaction by adding triethylamine (B128534) (Et₃N, ~5 eq relative to AgOTf).
-
Filtration and Dilution: Dilute the solution with CH₂Cl₂ and filter through a pad of Celite to remove molecular sieves and inorganic salts.
-
Washing: Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford the desired α-xylofuranoside product. The α and β anomers can typically be separated at this stage.[2]
Visualizations
// Node styles start [label="D-Xylose", fillcolor="#F1F3F4", fontcolor="#202124"]; int1 [label="Trityl Derivative (11)", fillcolor="#F1F3F4", fontcolor="#202124"]; int2 [label="Xylylene-protected\nTrityl Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; int3 [label="Alcohol Intermediate (12)", fillcolor="#F1F3F4", fontcolor="#202124"]; donor_a [label="Donor 7 (PMB-protected)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; donor_b [label="Donor 8 (Ac-protected)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Reagent Nodes reagent1 [label="Multiple\nSteps", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; reagent2 [label="1. NaH\n2. α,α'-dibromo-o-xylene", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; reagent3 [label="Acidic\nDeprotection", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; reagent4a [label="NaH, PMBCl", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; reagent4b [label="Ac₂O, Pyridine", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> reagent1 [arrowhead=none]; reagent1 -> int1; int1 -> reagent2 [arrowhead=none]; reagent2 -> int2; int2 -> reagent3 [arrowhead=none]; reagent3 -> int3; int3 -> reagent4a [arrowhead=none]; reagent4a -> donor_a; int3 -> reagent4b [arrowhead=none]; reagent4b -> donor_b; } end_dot
Caption: Workflow for the synthesis of 2,3-O-xylylene protected xylofuranosyl donors.
// Node definitions start [label="Mix Donor (1.7 eq),\nAcceptor (1.0 eq),\n& 4Å Mol. Sieves", fillcolor="#F1F3F4", fontcolor="#202124"]; stir1 [label="Stir in Et₂O\nat rt for 1h", fillcolor="#F1F3F4", fontcolor="#202124"]; activate [label="Add NIS (2.5 eq)\n& AgOTf (0.25 eq)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; react [label="Reaction at rt\n(1-2h)", fillcolor="#F1F3F4", fontcolor="#202124"]; quench [label="Quench with Et₃N", fillcolor="#FBBC05", fontcolor="#202124"]; workup [label="Workup:\nFilter, Wash, Dry", fillcolor="#F1F3F4", fontcolor="#202124"]; purify [label="Flash Column\nChromatography", fillcolor="#F1F3F4", fontcolor="#202124"]; product [label="α-Xylofuranoside\n(High Yield & Selectivity)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> stir1; stir1 -> activate; activate -> react; react -> quench; quench -> workup; workup -> purify; purify -> product; } end_dot
Caption: General experimental workflow for stereoselective α-xylofuranosylation.
// Node definitions donor [label="Thioglycoside Donor\n(Xylylene-protected)", fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [label="{ Conformationally Locked\nOxacarbenium Ion | α-face is sterically\nmore accessible}", shape=record, fillcolor="#4285F4", fontcolor="#FFFFFF"]; acceptor [label="Acceptor\n(R-OH)", fillcolor="#F1F3F4", fontcolor="#202124"]; product_alpha [label="α-Xylofuranoside\n(Major Product, 1,2-cis)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product_beta [label="β-Xylofuranoside\n(Minor Product, 1,2-trans)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Invisible node for branching invis [shape=point, width=0];
// Edges donor -> intermediate [label="Activation\n(NIS, AgOTf)"]; acceptor -> invis [dir=none]; invis -> product_alpha [label="Attack from\nα-face (Favored)"]; invis -> product_beta [label="Attack from\nβ-face (Disfavored)"]; intermediate:f1 -> invis [style=dashed]; } end_dot
Caption: Proposed basis for high α-selectivity in xylofuranosylation reactions.
References
- 1. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Systematic synthesis and biological evaluation of alpha- and beta-D-xylofuranosyl nucleosides of the five naturally occurring bases in nucleic acids and related analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential | MDPI [mdpi.com]
- 5. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 6. Enzymatic synthesis of 4-hydroxyphenyl beta-D-oligoxylosides and their notable tyrosinase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enzymatic synthesis of beta-xylanase substrates: transglycosylation reactions of the beta-xylosidase from Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 3'-modified xylofuranosyl nucleosides bearing 5'-silyl or -butyryl groups and their antiviral effect against RNA viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. 5′-Guanidino Xylofuranosyl Nucleosides as Novel Types of 5′-Functionalized Nucleosides with Biological Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose, a key chiral building block in the synthesis of carbohydrates and nucleoside derivatives.[1][2][3] Its protected furanose structure allows for regioselective modifications, making it a valuable intermediate in medicinal chemistry and drug development.[3]
Data Presentation
The following table summarizes the key quantitative data from a representative synthesis protocol for 1,2-O-Isopropylidene-α-L-xylofuranose starting from L-xylose.
| Parameter | Value | Source |
| Starting Material | L-(-)-xylose | [4] |
| Key Reagents | Acetone (B3395972), Sulfuric Acid, Magnesium Sulfate (B86663), Ammonium (B1175870) Hydroxide (B78521), Hydrochloric Acid | [4] |
| Reaction Time (Step 1) | 12 hours | [4] |
| Reaction Temperature | Room Temperature | [4] |
| Reaction Time (Step 2) | 12 hours | [4] |
| Purification Method | Silica (B1680970) Gel Column Chromatography | [4] |
| Overall Yield | 52% | [4] |
Experimental Protocols
This section details the methodology for the synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose from L-xylose. The procedure involves two key steps: the formation of the bis-acetonide intermediate (1,2:3,5-bis-O-isopropylidene-α-L-xylofuranose) followed by selective hydrolysis to yield the desired product.
Protocol 1: Synthesis of 1,2-O-Isopropylidene-α-L-xylofuranose
Materials:
-
L-(-)-xylose
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Acetone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ammonium Hydroxide solution (NH₄OH)
-
1 N Hydrochloric Acid (HCl)
-
25% (w/w) Potassium Phosphate (K₃PO₄) solution
-
Ethyl Acetate (EtOAc)
-
Silica Gel for column chromatography
Procedure:
Step 1: Synthesis of the Bis-acetonide Intermediate
-
To a suspension of L-(-)-xylose (19.15 g, 127.5 mmol) and anhydrous magnesium sulfate (30.72 g, 255.0 mmol) in acetone (190 mL), add concentrated sulfuric acid (1.9 mL) at room temperature.[4]
-
Stir the reaction mixture for 12 hours at room temperature.[4]
-
Monitor the reaction by a suitable method (e.g., TLC) to confirm the consumption of L-(-)-xylose.
-
Filter the reaction mixture and wash the collected solids with acetone (2 x 20 mL).[4]
-
Neutralize the yellow filtrate to a pH of approximately 9 with ammonium hydroxide solution while stirring.[4]
-
Remove the resulting suspended solids by filtration.
-
Concentrate the filtrate to obtain the crude bis-acetonide intermediate as a yellow oil.[4]
Step 2: Selective Hydrolysis to 1,2-O-Isopropylidene-α-L-xylofuranose
-
Suspend the crude yellow oil from Step 1 in water (5 mL).
-
Adjust the pH of the suspension to 2 with 1 N hydrochloric acid solution.[4]
-
Stir the reaction mixture for 12 hours at room temperature.[4]
-
Neutralize the resulting mixture to a pH of approximately 7 by adding a 25% (w/w) aqueous solution of potassium phosphate.[4]
-
Extract the mixture with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.[4]
-
Purify the crude product by silica gel column chromatography to yield 1,2-O-Isopropylidene-α-L-xylofuranose as a yellow oil (12.63 g, 52% overall yield).[4]
Visualizations
The following diagrams illustrate the synthesis pathway and a general experimental workflow.
Caption: Synthesis pathway of 1,2-O-Isopropylidene-α-L-xylofuranose.
References
- 1. 20031-21-4, Monoacetone-D-xylose, CAS: 20031-21-4 [chemsynlab.com]
- 2. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1,2-O-Isopropylidene-?-D-xylofuranose - SRIRAMCHEM [sriramchem.com]
- 4. 1,2-O-Isopropylidene-a-L-xylofuranose synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Synthesis and Characterization of D-Xylofuranose-5-Phosphate
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Xylofuranose-5-Phosphate is a phosphorylated monosaccharide of significant interest in glycobiology and medicinal chemistry. As a structural analog of key intermediates in the pentose (B10789219) phosphate (B84403) pathway (PPP), such as D-xylulose-5-phosphate, it holds potential for the development of enzymatic inhibitors and probes for studying carbohydrate metabolism. These application notes provide detailed protocols for the chemical synthesis and comprehensive characterization of D-Xylofuranose-5-Phosphate, tailored for researchers in academic and industrial settings.
Chemical Synthesis of D-Xylofuranose-5-Phosphate
The chemical synthesis of D-Xylofuranose-5-Phosphate is a multi-step process that begins with the protection of the hydroxyl groups of D-xylose, followed by phosphorylation of the primary hydroxyl group, and subsequent deprotection to yield the final product.
Synthesis Workflow
Caption: Chemical synthesis workflow for D-Xylofuranose-5-Phosphate.
Experimental Protocol: Chemical Synthesis
Materials:
-
D-Xylose
-
Acetone
-
Sulfuric acid (concentrated)
-
Anhydrous pyridine
-
Diphenylphosphoryl chloride (DPPC) or a similar phosphorylating agent
-
Palladium on carbon (10%)
-
Glacial acetic acid
-
Barium carbonate or sodium hydroxide
-
Standard laboratory glassware and purification apparatus (chromatography column)
Procedure:
-
Protection of D-Xylose:
-
Suspend D-xylose in anhydrous acetone.
-
Add a catalytic amount of concentrated sulfuric acid and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the acid with barium carbonate, filter, and evaporate the solvent to yield 1,2-O-isopropylidene-α-D-xylofuranose.
-
Purify the product by column chromatography.
-
-
Phosphorylation:
-
Dissolve the protected xylofuranose in anhydrous pyridine.
-
Cool the solution to 0°C and slowly add diphenylphosphoryl chloride.
-
Allow the reaction to proceed at room temperature overnight.
-
Quench the reaction with water and extract the product with a suitable organic solvent.
-
Purify the resulting protected D-Xylofuranose-5-Phosphate derivative.
-
-
Deprotection:
-
Hydrogenolysis: Dissolve the protected phosphate in methanol or glacial acetic acid and add 10% palladium on carbon.[1]
-
Hydrogenate the mixture at atmospheric pressure until the phenyl groups are cleaved.[1]
-
Filter the catalyst and evaporate the solvent.
-
Acid Hydrolysis: Dissolve the resulting compound in a mild acidic solution (e.g., dilute acetic acid) and heat to remove the isopropylidene group.[1]
-
Monitor the reaction by TLC.
-
Neutralize the solution and isolate the final product, D-Xylofuranose-5-Phosphate, typically as a salt (e.g., barium or sodium salt).[1]
-
Characterization of D-Xylofuranose-5-Phosphate
A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized D-Xylofuranose-5-Phosphate. The following workflow outlines the key analytical techniques.
Characterization Workflow
Caption: Workflow for the characterization of D-Xylofuranose-5-Phosphate.
Analytical Data (Expected)
The following tables summarize the expected analytical data for D-Xylofuranose-5-Phosphate based on data from related compounds.
Table 1: Expected NMR Chemical Shifts (in D₂O)
| Nucleus | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constants (Hz) |
| ¹H | |||
| H-1 | ~5.3 - 5.5 | d | J ≈ 3-4 |
| H-2 | ~4.1 - 4.3 | m | |
| H-3 | ~4.2 - 4.4 | m | |
| H-4 | ~4.0 - 4.2 | m | |
| H-5a, 5b | ~3.8 - 4.0 | m | |
| ¹³C | |||
| C-1 | ~103 - 105 | ||
| C-2 | ~75 - 77 | ||
| C-3 | ~72 - 74 | ||
| C-4 | ~80 - 82 | ||
| C-5 | ~63 - 65 | d | J(C-P) ≈ 4-6 |
| ³¹P | ~1 - 3 | s |
Table 2: Expected Mass Spectrometry Data
| Ionization Mode | Expected m/z [M-H]⁻ | Expected m/z [M-2H+Na]⁻ |
| ESI-Negative | ~229.01 | ~251.00 |
Experimental Protocols: Characterization
1. High-Performance Liquid Chromatography (HPLC)
-
Column: Anion-exchange column (for purification and analysis).
-
Mobile Phase: A gradient of a suitable buffer, such as ammonium (B1175870) acetate.
-
Detection: Refractive index (RI) or charged aerosol detection (CAD).
-
Purpose: To purify the final product and assess its purity.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve the purified product in D₂O.
-
¹H NMR: To determine the proton chemical shifts and coupling constants, confirming the stereochemistry and overall structure.
-
¹³C NMR: To identify the carbon skeleton of the sugar. The C-5 signal is expected to show coupling to the phosphorus atom.
-
³¹P NMR: To confirm the presence and chemical environment of the phosphate group. A single peak is expected.
3. High-Resolution Mass Spectrometry (HRMS)
-
Technique: Electrospray ionization (ESI) in negative ion mode is typically used for phosphorylated compounds.
-
Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition.
Biological Relevance and Signaling Pathway
D-Xylofuranose-5-Phosphate is an isomer of D-xylulose-5-phosphate, a key intermediate in the non-oxidative branch of the pentose phosphate pathway (PPP). The PPP is crucial for generating NADPH, which is vital for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis. D-xylulose-5-phosphate is formed from D-ribulose-5-phosphate by the enzyme ribulose-5-phosphate 3-epimerase.[2][3] It then serves as a substrate for transketolase.[4] Due to its structural similarity, D-Xylofuranose-5-Phosphate may act as a competitive inhibitor or a substrate for enzymes in this pathway, making it a valuable tool for metabolic research.
Pentose Phosphate Pathway (Non-Oxidative Branch)
Caption: Role of D-xylulose-5-phosphate in the pentose phosphate pathway.
References
- 1. D-xylulose 5-phosphate | C5H11O8P | CID 439190 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mzCloud – D Xylulose 5 phosphate [mzcloud.org]
- 3. Two-dimensional 1H-, 13C-, and 31P-nuclear magnetic resonance and molecular-mechanics investigation of D-fructose 2,6-bisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for the Experimental Design of Xylooligosaccharides (XOS) Production
For Researchers, Scientists, and Drug Development Professionals
Introduction: Xylooligosaccharides (XOS) are sugar oligomers composed of 2-10 xylose units linked by β-1,4 glycosidic bonds.[1][2] They are classified as non-digestible prebiotics that confer health benefits by selectively stimulating the growth and activity of beneficial microorganisms in the gut, such as Bifidobacteria and Lactobacilli.[3][4][5] Due to their stability over a wide range of pH and temperatures, low viscosity, and high water solubility, XOS are of significant interest as functional ingredients in foods, animal feed, and for pharmaceutical applications, including roles in modulating the immune system and potentially possessing antioxidant and anticancer properties.[6][7][8]
The production of high-purity XOS from lignocellulosic biomass (LCB)—abundant and renewable resources like corn cobs, wheat straw, and sugarcane bagasse—is a multi-step process requiring careful experimental design and optimization.[9][10][11] These application notes provide a comprehensive guide to the experimental design, from substrate selection to purification and analysis, tailored for professionals in research and drug development.
Section 1: General Workflow for XOS Production
The conversion of lignocellulosic biomass into purified XOS involves a sequence of four primary stages: 1) Pretreatment of the raw biomass to make xylan (B1165943) accessible; 2) Hydrolysis of xylan to produce a mixture of XOS; 3) Purification to isolate XOS from monosaccharides and other inhibitors; and 4) Analysis to quantify yield and determine the degree of polymerization (DP).[7][10]
Caption: General workflow for XOS production from biomass.
Section 2: Experimental Design and Optimization Strategies
Optimizing XOS production is critical to maximize yield and obtain a desired DP profile while minimizing the formation of xylose and inhibitory byproducts like furfural.[12][13] Statistical methods such as Response Surface Methodology (RSM) are highly effective for this purpose, allowing for the evaluation of multiple variables and their interactions.[13][14][15]
Key variables frequently optimized include:
-
Hydrolysis Temperature: Affects reaction rate and enzyme stability.[16]
-
Hydrolysis Time: Determines the extent of xylan conversion and potential degradation of XOS.[14][17]
-
Enzyme Dosage/Acid Concentration: The primary catalyst for xylan depolymerization.[17][19][20]
-
Substrate Loading: Impacts the concentration of the final product.[20]
Caption: Logical diagram of an RSM optimization experiment.
Data Presentation: Comparison of Production Methods
The choice of hydrolysis method significantly impacts XOS yield and purity. Enzymatic hydrolysis is favored for its high specificity, which minimizes byproduct formation, though it can be more costly.[14][21] Chemical methods are often faster and cheaper but may produce a wider range of products and require neutralization.[9][22]
Table 1: XOS Yield from Various Lignocellulosic Sources and Hydrolysis Methods
| Biomass Source | Hydrolysis Method | Key Parameters | Max XOS Yield (%) | Reference |
|---|---|---|---|---|
| Corn Cob | Autohydrolysis + Enzymatic | 181.5 °C, 20 min; pH 5, 60 °C | 34.2% | [16] |
| Corn Cob | Dilute Maleic Acid | 168 °C, 0.08% acid, 15 min | 50.3% | [14] |
| Corn Cob | Enzymatic (Commercial Xylanase) | pH 5.97, 41.2°C, 17.3 h | ~90% xylan recovery, 1.2 mg/mL Xylobiose | [21][23] |
| Poplar | Hydrothermal + Enzymatic | - | 44.6% | [12] |
| Sugarcane Bagasse | Glutamic Acid | 163 °C, 4.5% acid, 41 min | 40.5% | [24] |
| Beechwood Xylan | Microwave + Oxalic Acid | 126.5 °C, 8 min | 39.4% | [13] |
| Sugarcane Bagasse | Enzymatic Cocktail | - | 93.1% | [25] |
| Empty Fruit Bunch | Alkali Pretreatment + Enzymatic | - | 41.1% (Xylobiose) |[26] |
Section 3: Detailed Experimental Protocols
Protocol 1: Alkaline Pretreatment of Lignocellulosic Biomass
This protocol describes the extraction of hemicellulose (xylan) from a raw material like date seeds or corn cobs, a crucial step before enzymatic hydrolysis.[19][21] Alkaline treatment swells plant fibers and breaks lignin-carbohydrate bonds, increasing xylan accessibility.[9]
Materials:
-
Milled lignocellulosic biomass (e.g., corn cobs, particle size < 1mm)
-
Sodium Hydroxide (NaOH) solution (e.g., 2.25 M or 16% w/v)[19][23]
-
Glacial acetic acid
-
Ice-cold ethanol (B145695) (95-100%)
-
Deionized water
-
Centrifuge and appropriate tubes
Procedure:
-
Optional LCHT Treatment: For certain feedstocks, a low-concentration, high-temperature alkaline wash can improve subsequent extraction. Suspend the biomass in 0.1 M NaOH at a solid-liquid ratio of 1:10. Incubate at 80°C for 3 hours with gentle stirring.[19] Recover the solid material by filtration.
-
Alkaline Extraction: Suspend the raw or pre-washed biomass in a 2.25 M NaOH solution.[19] Incubate at room temperature for 24 hours with continuous stirring. For a more rapid extraction, treat with 16% NaOH and autoclave at 121°C (15 psi) for 30-60 minutes.[21]
-
Separation: Centrifuge the slurry at 6000 rpm for 10 minutes to pellet the solid residue (cellulose and lignin).
-
Precipitation: Collect the supernatant, which contains the solubilized xylan. Neutralize the solution to pH 5.0 using glacial acetic acid.[21]
-
Xylan Recovery: Add two volumes of ice-cold ethanol to the neutralized supernatant to precipitate the xylan. Allow precipitation to occur at 4°C for at least 4 hours or overnight.
-
Washing and Drying: Centrifuge to collect the precipitated xylan. Wash the pellet with 70% ethanol to remove residual NaOH and other impurities. Dry the purified xylan pellet in an oven at 50°C or by lyophilization.
Protocol 2: Enzymatic Hydrolysis of Xylan for XOS Production
This protocol uses a commercial endo-1,4-β-xylanase to hydrolyze purified xylan into XOS. The key is to use an enzyme with low β-xylosidase activity to prevent the complete breakdown of XOS into xylose.[18]
Materials:
-
Purified xylan (from Protocol 1)
-
Endo-1,4-β-xylanase (e.g., from Trichoderma sp. or Aspergillus sp.)
-
Sodium citrate (B86180) or acetate (B1210297) buffer (0.05 M, pH adjusted to enzyme optimum, typically pH 4.5-6.0)[18][19]
-
Water bath or incubator shaker
-
DNS (3,5-Dinitrosalicylic acid) reagent for reducing sugar analysis (optional, for activity assay)
Procedure:
-
Substrate Preparation: Prepare a 2% (w/v) solution of purified xylan in the appropriate buffer (e.g., 0.05 M sodium acetate, pH 5.0). Heat gently and stir until the xylan is fully dissolved.
-
Enzyme Activity Assay (Recommended): Before starting the bulk reaction, determine the specific activity of the xylanase preparation. One unit (U) is often defined as the amount of enzyme that liberates 1 µmol of xylose equivalents per minute under specific conditions (e.g., pH 5.0, 50°C).[19]
-
Optimization of Conditions: Using a statistical design (like RSM) or one-factor-at-a-time, optimize the hydrolysis conditions.[15][19] Test ranges for:
-
Hydrolysis Reaction: In a reaction vessel, combine the xylan solution with the optimized dose of xylanase. Incubate at the optimal temperature and pH for the determined time with gentle agitation.
-
Enzyme Deactivation: Stop the reaction by heating the mixture in a boiling water bath (95-100°C) for 10 minutes to denature the enzyme.[19]
-
Clarification: Centrifuge the hydrolysate at 8,500 x g for 10 minutes to remove any insoluble material. The supernatant is the crude XOS hydrolysate, ready for purification.[19]
Protocol 3: Purification of XOS from Crude Hydrolysate
The crude hydrolysate contains a mixture of XOS with varying DP, unreacted xylan, monosaccharides (xylose), and potential inhibitors. This protocol uses activated charcoal, a cost-effective method for separating oligosaccharides from monosaccharides and other impurities.[2][28][29]
Materials:
-
Crude XOS hydrolysate (from Protocol 2)
-
Activated charcoal powder
-
Ethanol (reagent grade)
-
Deionized water
-
Shaker
-
Centrifuge or filtration setup
Procedure:
-
Adsorption: Add activated charcoal to the crude hydrolysate supernatant to a final concentration of 3-10% (w/v).[28] Incubate at room temperature on a shaker at 200 rpm for 1 hour. During this step, sugars and impurities adsorb to the charcoal.
-
Washing: Separate the charcoal by centrifugation or filtration. Discard the supernatant. Wash the charcoal pellet twice with deionized water to remove weakly bound impurities, such as monosaccharides.[28]
-
Gradient Elution: Desorb the bound XOS from the charcoal using a stepwise gradient of aqueous ethanol.[3][28]
-
Resuspend the washed charcoal pellet in 15% (v/v) ethanol. Stir for 30-60 minutes and collect the eluate.
-
Repeat the process sequentially with 30%, 45%, and 60% (v/v) ethanol. XOS, particularly those with lower DP, are typically eluted at lower ethanol concentrations (15-30%).[3]
-
-
Fraction Analysis: Analyze each collected fraction using HPLC (Protocol 4) to identify those rich in the desired XOS (e.g., xylotriose).
-
Recovery: Pool the fractions containing high-purity XOS. Remove the ethanol using a rotary evaporator to obtain the purified XOS, which can then be freeze-dried to a powder.
Table 2: Comparison of XOS Purification Techniques
| Purification Method | Principle | Recovery of Total XOS (%) | Notes | Reference |
|---|---|---|---|---|
| Activated Charcoal | Adsorption & Desorption | 72.8 ± 0.8 | Cost-effective and widely used.[2] | [28][30] |
| Membrane Filtration (MFMP) | Size Exclusion | 44.1 ± 0.9 | Can be used for initial clarification and fractionation.[26] | [30] |
| Graphene Oxide (GOMP) | Selective Adsorption | 73.9 ± 4.3 | Novel method with high removal of inhibitors (furfural, HMF). |[28][30] |
Protocol 4: Quantification of XOS by HPLC
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) is a highly sensitive method for the direct quantification of underivatized carbohydrates and is ideal for resolving XOS based on their DP.[31][32]
Materials:
-
HPLC system with a pulsed amperometric detector (PAD) and a gold electrode
-
Anion-exchange column (e.g., CarboPac series)
-
Reagents: 50% w/w NaOH, anhydrous Sodium Acetate (NaOAc), high-purity water
-
XOS standards (Xylobiose, Xylotriose, Xylotetraose, etc.)
-
0.22 µm syringe filters
Procedure:
-
Sample Preparation: Dilute the purified XOS fractions (from Protocol 3) or crude hydrolysate with high-purity water to a concentration within the linear range of the detector. Filter the sample through a 0.22 µm syringe filter before injection.[32]
-
Mobile Phase Preparation: Prepare the required eluents. A common gradient involves:
-
Eluent A: High-purity water
-
Eluent B: 100 mM NaOH
-
Eluent C: 100 mM NaOH with 1 M NaOAc
-
-
Chromatographic Conditions (Example):
-
Column: CarboPac PA200 or similar
-
Flow Rate: 0.5 mL/min
-
Gradient: Start with an isocratic elution of 100 mM NaOH to separate low DP XOS. Then, apply a linear gradient of sodium acetate (e.g., 0 to 200 mM NaOAc in 100 mM NaOH) over 30 minutes to elute higher DP oligosaccharides.
-
Detection: Pulsed Amperometry with a gold electrode using a standard carbohydrate waveform.
-
-
Quantification:
-
Prepare a series of XOS standards of known concentrations (e.g., 1-50 mg/L).
-
Inject the standards to generate a calibration curve by plotting the integrated peak area against concentration for each oligosaccharide (X2, X3, X4, etc.).[32]
-
Inject the prepared samples. Identify XOS peaks by comparing retention times with the standards.
-
Determine the concentration of each XOS in the sample by interpolating its peak area on the corresponding calibration curve.[32]
-
Section 4: Relevance to Drug Development and Research
The prebiotic activity of XOS is central to their therapeutic potential. By promoting the growth of beneficial gut bacteria, XOS indirectly influences host health. These bacteria ferment XOS to produce short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate, which serve as an energy source for colonocytes, modulate immune responses, and have systemic anti-inflammatory effects.[8][33] The precise structure and DP of XOS can influence which microbial species are stimulated and the profile of metabolites produced, making the production of well-characterized, high-purity XOS fractions essential for drug development and mechanistic studies.[34]
Caption: Prebiotic mechanism of action of XOS in the gut.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Xylooligosaccharide Production From Lignocellulosic Biomass and Their Health Benefits as Prebiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Xylooligosaccharide Production From Lignocellulosic Biomass and Their Health Benefits as Prebiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Xylooligosaccharides: A Bibliometric Analysis and Current Advances of This Bioactive Food Chemical as a Potential Product in Biorefineries’ Portfolios - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Xylooligosaccharides from Biomass Lignocellulose: Properties, Sources and Production Methods [jstage.jst.go.jp]
- 10. Xylooligosaccharides from lignocellulosic biomass: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. The preparation technology and application of xylo-oligosaccharide as prebiotics in different fields: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Production of xylooligosaccharides by microwave-induced, organic acid-catalyzed hydrolysis of different xylan-type hemicelluloses: Optimization by response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Production of Prebiotic Xylooligosaccharides via Dilute Maleic Acid-Mediated Xylan Hydrolysis Using an RSM-Model-Based Optimization Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. Xylo-Oligosaccharides, Preparation and Application to Human and Animal Health: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ifrj.upm.edu.my [ifrj.upm.edu.my]
- 19. Enzymatic production of xylooligosaccharide from date (Phoenix dactylifera L.) seed - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Optimization of Xylooligosaccharides Production by Native and Recombinant Xylanase Hydrolysis of Chicken Feed Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. xylooligosaccharide.com [xylooligosaccharide.com]
- 23. Process for Enzymatic Production of Xylooligosaccharides from the Xylan of Corn Cobs | Semantic Scholar [semanticscholar.org]
- 24. Glutamic acid assisted hydrolysis strategy for preparing prebiotic xylooligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. mdpi.com [mdpi.com]
- 27. researchgate.net [researchgate.net]
- 28. Green Downstream Processing Method for Xylooligosaccharide Purification and Assessment of Its Prebiotic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Isolation and Purifying of Xylooligosaccharides from Various Mongolian Food Processing By-Products [foodandnutritionjournal.org]
- 30. pubs.acs.org [pubs.acs.org]
- 31. benchchem.com [benchchem.com]
- 32. benchchem.com [benchchem.com]
- 33. Bioprocess development for the production of xylooligosaccharide prebiotics from agro-industrial lignocellulosic waste - PMC [pmc.ncbi.nlm.nih.gov]
- 34. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Common challenges in the synthesis of Xylofuranose
Welcome to the technical support center for the synthesis of Xylofuranose and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
Stereocontrol in this compound Synthesis
Q1: We are struggling to achieve high α-selectivity in our xylofuranosylation. What factors influence the stereochemical outcome?
A1: Achieving high α-selectivity for the 1,2-cis-glycosidic linkage in this compound synthesis is a common challenge. The stereochemical outcome is influenced by several factors:
-
Solvent Choice: Ethereal solvents, such as diethyl ether or a mixture of toluene (B28343) and dioxane, have been shown to enhance α-stereoselectivity in glycosylation reactions.[1]
-
Protecting Groups: The nature and conformational influence of protecting groups on the donor are critical. Utilizing a conformationally restricted donor, such as one with a xylylene protecting group, can lock the electrophilic intermediate in a conformation that favors the formation of the α-anomer.[1]
-
Donor and Acceptor Stoichiometry: Optimizing the ratio of the glycosyl donor to the acceptor can improve selectivity. For instance, using an excess of the donor (e.g., 1.7 equivalents) has been found to be effective in certain systems.[1]
-
Promoter System: The choice of promoter is crucial. A combination of N-iodosuccinimide (NIS) and a catalytic amount of a silver salt like silver trifluoromethanesulfonate (B1224126) (AgOTf) can effectively promote α-selective glycosylation.[1]
Q2: What is the "reverse anomeric effect" and how might it affect our synthesis?
A2: The anomeric effect typically stabilizes an axial orientation of an electronegative substituent at the anomeric carbon. However, in certain derivatives of furanoses, a "reverse anomeric effect" has been observed, where the equatorial anomer (β-anomer) is favored.[2][3] This phenomenon can be influenced by factors such as intramolecular hydrogen bonding and solvation effects.[2][3] If you are observing an unexpected preference for the β-anomer in your reaction, it is worth considering the possibility of a reverse anomeric effect being operative in your specific system.
Troubleshooting Guides
Protecting Group Strategies
Q3: We are experiencing cleavage of our protecting groups during a deacetylation step. How can we selectively deprotect our molecule?
A3: Unwanted cleavage of protecting groups during deprotection steps is a frequent issue. The stability of various protecting groups is highly dependent on the reaction conditions. For instance, standard basic conditions (e.g., sodium methoxide (B1231860) in methanol) used for O-acetyl group removal can also cleave other protecting groups like N-Troc (2,2,2-trichloroethoxycarbonyl).[4]
Troubleshooting Steps:
-
Milder Reagents: Explore milder deprotection conditions. For O-acetates, a mixture of guanidine (B92328) and guanidine nitrate (B79036) in a methanol-dichloromethane solution can be effective while leaving other sensitive groups like N-phthalimido, benzylidene acetals, and benzyl (B1604629) ethers intact.[4]
-
Orthogonal Protecting Groups: In the planning phase of your synthesis, employ an orthogonal protecting group strategy. This involves using protecting groups that can be removed under distinct conditions (e.g., acid-labile, base-labile, hydrogenolysis-labile).
-
Enzymatic Deprotection: Chemoenzymatic approaches can offer high regioselectivity for protection and deprotection, providing an alternative to purely chemical methods.[5]
Q4: What is a good starting material and initial protecting group strategy for this compound synthesis?
A4: A common and efficient starting point for the synthesis of this compound derivatives is the commercially available D-xylose.[6] A robust initial step is the protection of the 1- and 2-hydroxyl groups as an isopropylidene acetal. This is typically achieved by reacting D-xylose with acetone (B3395972) under acidic catalysis to form 1,2-O-isopropylidene-α-D-xylofuranose.[6][7] This intermediate is a stable, crystalline solid that serves as a versatile chiral building block for further modifications.[7]
Glycosylation Reactions
Q5: Our glycosylation reaction is giving low yields and a mixture of anomers. How can we optimize this critical step?
A5: Low yields and poor stereoselectivity in glycosylation are common hurdles. The success of a glycosylation reaction is highly dependent on a combination of factors.[8]
Optimization Workflow:
Caption: A logical workflow for troubleshooting glycosylation reactions.
Key Optimization Parameters:
-
Solvent: As mentioned in Q1, ethereal solvents can favor α-anomers.[1]
-
Protecting Groups on Donor: Electron-withdrawing groups on the donor can influence reactivity and selectivity.[1]
-
Leaving Group: The choice of leaving group on the donor (e.g., thioglycoside) is critical for activation.[1]
-
Promoter: The promoter system must be carefully selected to match the donor and acceptor.
-
Temperature: Lowering the reaction temperature can sometimes improve selectivity.
Purification Challenges
Q6: We are finding it difficult to separate the α and β anomers of our this compound derivative by column chromatography. What strategies can we employ?
A6: The separation of anomers can be challenging due to their similar polarities.
Troubleshooting Purification:
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, switching from standard flash chromatography to normal or reverse-phase HPLC can provide the necessary resolution.
-
Solvent System Optimization: Systematically screen different solvent systems for flash chromatography. A shallow gradient or isocratic elution might be necessary. Tools like thin-layer chromatography (TLC) with various solvent mixtures can help identify promising conditions.
-
Derivatization: If the anomers are inseparable, consider derivatizing the mixture to introduce a significant structural difference, facilitating separation. The protecting group can then be removed post-separation.
-
Alternative Purification Techniques: For certain types of xylose-containing mixtures, techniques like centrifugal partition chromatography (CPC) have been used to separate oligomers.[9] For purification from crude hydrolysates, treatments with activated carbon or calcium hydroxide (B78521) can remove impurities like lignin (B12514952) and furfural.[10][11]
Quantitative Data Summary
Table 1: Influence of Reaction Conditions on α-Xylofuranosylation Selectivity
| Donor | Acceptor | Promoter | Solvent | α:β Ratio | Yield (%) |
| Donor 8 | 13 | NIS/AgOTf | Diethyl Ether | 9.5:1 | High |
| Donor 7 | 13 | NIS/AgOTf | Diethyl Ether | 2.3:1 | Good |
Data adapted from a study on stereocontrolled synthesis of α-xylofuranosides.[1]
Table 2: Yields in the Synthesis of Guanidino this compound Derivatives
| Starting Material | Reaction Step | Product | Yield (%) |
| 3-O-benzyl derivative 20 | N-Boc deprotection | Deprotected 5-guanidino this compound 27 | 36 |
| 3-O-dodecyl counterpart | Selective N-Boc deprotection | N-Boc-monoprotected guanidine 26 | 26 |
| 3-O-allyl-5-azido sugar 12 | Reduction/guanidinylation | 5-guanidino 3-O-propyl this compound 16 | 60 |
Data from a study on the synthesis of novel guanidino this compound derivatives.[12]
Experimental Protocols
Protocol 1: General Procedure for α-Xylofuranosylation
This protocol is based on conditions reported for achieving high α-selectivity.[1]
Materials:
-
Xylofuranoside thioglycoside donor (e.g., Donor 8)
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous diethyl ether (Et₂O)
-
Molecular sieves (4 Å)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the glycosyl acceptor (1.0 equiv) and activated 4 Å molecular sieves in anhydrous Et₂O.
-
Stir the mixture at room temperature for 30 minutes.
-
In a separate flask, dissolve the xylofuranoside thioglycoside donor (1.7 equiv) in anhydrous Et₂O.
-
Add the donor solution to the acceptor mixture via cannula.
-
Add NIS (2.5 equiv) to the reaction mixture.
-
Cool the reaction mixture to the desired temperature (e.g., 0 °C or room temperature).
-
Add a solution of AgOTf (0.25 equiv) in anhydrous Et₂O dropwise.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Filter the mixture through Celite, and wash the Celite pad with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 1,2-O-Isopropylidene-α-D-xylofuranose
This protocol is a standard procedure for protecting D-xylose.[6][7]
Materials:
-
D-Xylose
-
Anhydrous acetone
-
Concentrated sulfuric acid (catalytic amount)
-
Anhydrous sodium carbonate or ammonium (B1175870) hydroxide for neutralization
Procedure:
-
Suspend D-xylose in anhydrous acetone at room temperature.
-
To this suspension, add a catalytic amount of concentrated sulfuric acid dropwise with stirring.
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC until the starting material is consumed.
-
Upon completion, neutralize the acid catalyst by carefully adding a base (e.g., anhydrous sodium carbonate or dropwise addition of ammonium hydroxide solution) until the mixture is neutral (pH ~7).
-
Filter the mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield 1,2-O-isopropylidene-α-D-xylofuranose as a crystalline solid.
Visualized Workflows
Caption: A general experimental workflow for this compound synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d-Galactosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agroipm.cn [agroipm.cn]
- 5. researchgate.net [researchgate.net]
- 6. An economic synthesis of 1,2,3,4-tetra-O-acetyl-5-thio-D-xylopyranose and its transformation into 4-substituted-phenyl 1,5-dithio-D- xylopyranosides possessing antithrombotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Overcoming Challenges in Chemical Glycosylation to Achieve Innovative Vaccine Adjuvants Possessing Enhanced TLR4 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
Stability of Xylofuranose under different pH and temperature conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of xylofuranose under various experimental conditions. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and visualizations of degradation pathways to assist in your research and development endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the main factors influencing the stability of this compound in our experiments?
A1: The stability of this compound is primarily influenced by pH, temperature, and the solvent system used. Like many monosaccharides, this compound can undergo degradation through various pathways, including hydrolysis of the glycosidic bond (if in a glycoside form), ring-opening to the acyclic form, and subsequent dehydration or rearrangement reactions. Extreme pH conditions (both acidic and alkaline) and elevated temperatures are known to accelerate these degradation processes.
Q2: We are observing a loss of our this compound-containing compound in an acidic solution. What is the likely degradation pathway?
A2: In acidic conditions, particularly at elevated temperatures, this compound is susceptible to acid-catalyzed hydrolysis and dehydration. A common degradation pathway for xylose (which exists in equilibrium between its pyranose and furanose forms) under these conditions is the formation of furfural. This involves a series of reactions including ring-opening and subsequent cyclization and dehydration of the pentose (B10789219) sugar.
Q3: How does this compound behave in neutral or alkaline solutions?
A3: The degradation of xylose in neutral and alkaline conditions is less documented in readily available literature compared to acidic degradation. However, under alkaline conditions, sugars can undergo isomerization and degradation reactions, often starting from the reducing end of the sugar in a process known as a "peeling reaction". This can lead to the formation of a complex mixture of acidic products. At neutral pH, this compound is generally more stable than at extreme pH values, but degradation can still occur, especially at higher temperatures.
Q4: Can we use HPLC to monitor the stability of our this compound compound?
A4: Yes, High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the stability of this compound. A stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for accurate quantification of its degradation over time. This typically involves using a suitable column, such as an amino column or a ligand-exchange column, and a refractive index (RI) detector.
Q5: Our HPLC chromatogram for a xylose standard shows two peaks. Is this normal?
A5: Yes, it is common to observe two or more peaks for a single sugar standard in HPLC. This is because sugars like xylose exist in solution as an equilibrium mixture of different isomers, primarily the α and β anomers of the pyranose and furanose forms. These anomers can be separated by HPLC, resulting in multiple peaks for a single sugar compound.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Loss of this compound concentration in samples | Degradation due to pH: this compound may be degrading due to acidic or alkaline conditions in your sample matrix. | - Ensure the pH of your sample and storage solutions are within a stable range, ideally close to neutral (pH 6-8), unless your experimental conditions require otherwise.- Buffer your solutions to maintain a constant pH. |
| Degradation due to temperature: Elevated temperatures can accelerate the degradation of this compound. | - Store stock solutions and samples at low temperatures (e.g., 4°C or -20°C).- Minimize the time samples are exposed to high temperatures during experimental procedures. | |
| Oxidative degradation: The presence of oxidizing agents or dissolved oxygen can contribute to degradation. | - Use degassed solvents for sample preparation.- Consider storing samples under an inert atmosphere (e.g., nitrogen or argon). | |
| Inconsistent results between experimental runs | Variability in sample handling: Differences in incubation times, temperatures, or pH can lead to varying levels of degradation. | - Standardize all experimental parameters, including incubation times, temperatures, and pH.- Prepare fresh solutions for each experiment to avoid degradation of stock solutions over time. |
| Issues with analytical method: The HPLC method may not be accurately quantifying the this compound. | - Validate your HPLC method for linearity, accuracy, and precision.- Ensure the method is stability-indicating by demonstrating separation of the intact compound from its degradation products. | |
| Appearance of unexpected peaks in HPLC chromatogram | Formation of degradation products: The new peaks are likely degradation products of this compound. | - Attempt to identify the degradation products using techniques such as mass spectrometry (MS) coupled with HPLC.- Adjust experimental conditions (pH, temperature) to minimize the formation of these products if they are undesirable. |
| Anomeric separation: The peaks may represent different anomers of this compound or its equilibrium with xylopyranose. | - This is often normal for sugar analysis. To confirm, you can try to alter chromatographic conditions (e.g., temperature, mobile phase composition) which may affect the separation of anomers. | |
| Poor peak shape in HPLC (tailing or fronting) | Inappropriate mobile phase: The mobile phase may not be optimal for sugar analysis. | - For amino columns, ensure the correct ratio of acetonitrile (B52724) to water is used.- The pH of the mobile phase can also affect peak shape; buffering may be necessary. |
| Column contamination: The column may be contaminated with sample matrix components. | - Use a guard column to protect the analytical column.- Implement a robust column washing procedure between runs. |
Quantitative Data on Xylose Stability
Specific kinetic data for the degradation of the this compound form of xylose across a wide range of pH and temperature conditions is not extensively available in the public domain. The majority of published research focuses on the degradation of xylose (as an equilibrium mixture of its isomers) under high-temperature, acidic conditions, primarily in the context of biomass conversion to furfural.
The following table summarizes the general trends and available information on xylose degradation. It is important to note that this data pertains to the overall degradation of xylose and not specifically the this compound anomer.
| Condition | pH Range | Temperature Range (°C) | General Stability Trend | Primary Degradation Products |
| Acidic | 1 - 4 | 100 - 200 | Stability decreases significantly with decreasing pH and increasing temperature. | Furfural, formic acid, and other degradation products. |
| Neutral | 6 - 8 | 25 - 100 | Generally more stable than under acidic or alkaline conditions. Degradation increases with temperature. | Complex mixture of degradation products. |
| Alkaline | 9 - 12 | 25 - 100 | Stability decreases with increasing pH and temperature. | Isomerization products and a complex mixture of acidic compounds. |
Experimental Protocols
Protocol for Monitoring this compound Stability by HPLC
This protocol provides a general framework for assessing the stability of a this compound-containing compound under different pH and temperature conditions using HPLC with a Refractive Index Detector (RID).
1. Materials and Reagents:
-
This compound-containing compound
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Buffers of desired pH (e.g., phosphate, citrate, or borate (B1201080) buffers)
-
HPLC system with a Refractive Index Detector (RID)
-
Amino-based HPLC column (e.g., Shodex Asahipak NH2P-50 4E) or a suitable ligand-exchange column
-
Temperature-controlled incubator or water bath
-
pH meter
-
Volumetric flasks, pipettes, and autosampler vials
2. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve the this compound compound in HPLC-grade water to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
Buffer Solutions: Prepare a series of buffers at the desired pH values for the stability study. Ensure the buffer components are compatible with the HPLC mobile phase.
-
Mobile Phase: Prepare the mobile phase according to the column manufacturer's recommendation. For an amino column, a common mobile phase is a mixture of acetonitrile and water (e.g., 80:20 v/v).
3. Stability Study Procedure:
-
For each pH and temperature condition to be tested, pipette a known volume of the this compound stock solution into a vial containing the respective buffer to achieve the desired final concentration.
-
Prepare a "time zero" sample for each condition by immediately quenching the reaction (e.g., by cooling on ice and/or neutralizing the pH if necessary) and analyzing it by HPLC.
-
Incubate the remaining vials at their respective designated temperatures.
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial, quench the reaction, and transfer it to an autosampler vial for HPLC analysis.
4. HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the samples and a series of calibration standards of the this compound compound.
-
Record the chromatograms and integrate the peak area of the intact this compound.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of the this compound in each sample at each time point using the calibration curve.
-
Plot the concentration of this compound versus time for each condition.
-
To determine the degradation kinetics, plot the natural logarithm of the concentration (ln[A]) versus time. If the plot is linear, the degradation follows first-order kinetics, and the rate constant (k) can be determined from the slope of the line (slope = -k).
-
The half-life (t½) of the compound under each condition can be calculated using the formula: t½ = 0.693 / k.
Mandatory Visualizations
Xylose Degradation Pathways
The following diagram illustrates potential degradation pathways of xylose under different pH conditions. Under acidic conditions, a primary pathway leads to the formation of furfural. In alkaline conditions, xylose can undergo isomerization and other degradation reactions.
Caption: Conceptual diagram of xylose degradation pathways.
Experimental Workflow for Stability Analysis
This diagram outlines the logical flow of an experiment designed to assess the stability of this compound.
Caption: Workflow for this compound stability analysis.
Technical Support Center: Optimizing Xylofuranose Glycosylation
Welcome to the technical support center for xylofuranose glycosylation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of xylofuranosides.
Troubleshooting Guide
This section provides answers to specific problems you may encounter during your this compound glycosylation experiments.
Question: Why is the yield of my xylofuranosylation reaction consistently low?
Answer:
Low yields in this compound glycosylation can be attributed to several factors, from the quality of your starting materials to the specific reaction conditions employed. A systematic approach to troubleshooting is recommended.
-
Purity of Reactants: Ensure the glycosyl donor and acceptor are of high purity. Impurities can interfere with the reaction and lead to side products.
-
Donor Reactivity: The choice of glycosyl donor is critical. Some donors are inherently more reactive than others. For instance, donors with electron-withdrawing protecting groups may be less reactive. Consider using a more reactive donor if low reactivity is suspected.
-
Acceptor Nucleophilicity: The nucleophilicity of the acceptor's hydroxyl group plays a significant role. Steric hindrance around the hydroxyl group can dramatically decrease the reaction rate. Modifying protecting groups on the acceptor to reduce steric bulk can improve yields.
-
Suboptimal Activation: The choice and stoichiometry of the promoter/activator are crucial. Ensure the activator is fresh and used in the correct amount. For example, in NIS/AgOTf promoted glycosylations, using a catalytic amount of AgOTf is common.[1][2]
-
Reaction Temperature: Many glycosylation reactions are sensitive to temperature. Reactions are often initiated at low temperatures (e.g., -78 °C) and slowly warmed to room temperature. Running the reaction at a constant, suboptimal temperature might lead to decomposition of the donor or intermediates.
-
Moisture: Glycosylation reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and reactions are performed under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves is highly recommended to scavenge any residual moisture.[1][2]
Question: How can I improve the stereoselectivity of my xylofuranosylation reaction?
Answer:
Achieving high stereoselectivity, particularly for the synthesis of 1,2-cis-glycosides (like α-xylofuranosides), is a common challenge. Several factors influence the stereochemical outcome.
-
Solvent Choice: The solvent can have a profound effect on stereoselectivity. Ethereal solvents like diethyl ether (Et₂O) or dioxane are known to favor the formation of α-glycosides in many cases.[2]
-
Protecting Groups: The protecting groups on the glycosyl donor can direct the stereochemical outcome.
-
Participating Groups: Acyl-type protecting groups at the C-2 position of the donor typically lead to the formation of 1,2-trans-glycosides (β-xylofuranosides) through neighboring group participation.
-
Non-Participating Groups: Ether-type protecting groups (e.g., benzyl (B1604629) ethers) at C-2 are used for the synthesis of 1,2-cis-glycosides. However, these reactions often result in mixtures of anomers.[3]
-
Conformationally Restricting Groups: The use of cyclic protecting groups, such as a 2,3-O-xylylene group, can lock the conformation of the furanose ring. This conformational rigidity can favor the formation of a specific anomer, often leading to high α-selectivity.[1][2]
-
-
Pre-activation Protocol: A pre-activation strategy, where the glycosyl donor is activated with the promoter before the addition of the acceptor, can significantly enhance stereoselectivity.[4][5] This approach allows for the formation of a key reactive intermediate in the absence of the nucleophile, which can then react with a specific stereochemical outcome upon addition of the acceptor.
-
Temperature: The reaction temperature can influence the equilibrium between different reactive intermediates, thereby affecting the stereoselectivity. Optimization of the temperature profile is often necessary.
Question: My xylofuranosyl donor appears to be unstable and decomposes during the reaction. What can I do?
Answer:
The stability of the glycosyl donor under the reaction conditions is paramount for a successful glycosylation.
-
Choice of Leaving Group: Some leaving groups are more prone to decomposition. For instance, highly reactive donors might also be less stable. If donor decomposition is suspected, consider using a more stable donor, such as a thioglycoside, which often offers a good balance of reactivity and stability.
-
Activator/Promoter: The choice and amount of the activator can influence donor stability. Harsh Lewis acids can lead to degradation. Using a milder activation system or optimizing the stoichiometry can be beneficial.
-
Temperature Control: As mentioned, initiating the reaction at a low temperature and carefully controlling the temperature throughout the process can minimize donor decomposition.
Frequently Asked Questions (FAQs)
Q1: What are the most common promoter systems for this compound glycosylation?
A1: Common promoter systems include:
-
N-Iodosuccinimide (NIS) and a catalytic amount of a Lewis acid such as Silver trifluoromethanesulfonate (B1224126) (AgOTf) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf). This system is widely used for the activation of thioglycoside donors.[1][2]
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) as a standalone promoter, particularly for glycosyl trichloroacetimidate (B1259523) donors.
-
**Boron trifluoride diethyl etherate (BF₃·OEt₂) ** is another Lewis acid that can be used to promote glycosylation.
Q2: How do I choose the right protecting groups for my xylofuranosyl donor?
A2: The choice of protecting groups is crucial for directing the stereoselectivity and influencing the reactivity of the donor.
-
For 1,2-trans (β)-selectivity , use a participating group at C-2 (e.g., acetate, benzoate).
-
For 1,2-cis (α)-selectivity , use a non-participating group at C-2 (e.g., benzyl ether). To enhance α-selectivity, consider using a conformationally rigid donor with a cyclic protecting group like a 2,3-O-xylylene acetal.[1][2][3]
Q3: What is the role of molecular sieves in the reaction?
A3: Molecular sieves (typically 4 Å) are used as a drying agent to remove trace amounts of water from the reaction mixture. Glycosylation reactions are extremely sensitive to moisture, as water can hydrolyze the activated donor or the promoter, leading to low yields and side products. It is standard practice to stir the donor, acceptor, and molecular sieves together for a period before adding the promoter.[1][2]
Q4: Can I use a pre-activation protocol for my xylofuranosylation?
A4: Yes, a pre-activation protocol can be very effective, especially for achieving high stereoselectivity.[4][5] In this method, the glycosyl donor is first reacted with the promoter at a low temperature to form the reactive intermediate. The glycosyl acceptor is then added to the reaction mixture. This temporal separation of donor activation and nucleophilic attack can lead to improved stereochemical control.
Data Presentation
Table 1: Comparison of Promoter Systems on Xylofuranosylation Outcome
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp. (°C) | Yield (%) | α:β Ratio | Reference |
| p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | NIS/AgOTf | Et₂O | rt | 92 | >20:1 | [1][2] |
| p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/AgOTf | CH₂Cl₂ | rt | 85 | 3.6:1 | [2] |
| Trisaccharide with terminal this compound | Disaccharide acceptor | NIS/TMSOTf | Et₂O | rt | 80 | - | [1][2] |
Table 2: Effect of Solvent on Stereoselectivity
| Glycosyl Donor | Glycosyl Acceptor | Promoter System | Solvent | Temp. (°C) | Yield (%) | α:β Ratio | Reference |
| p-tolyl 5-O-p-methoxybenzyl-1-thio-2,3-O-xylylene-β-D-xylofuranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/AgOTf | CH₂Cl₂ | rt | 85 | 2.3:1 | [2] |
| p-tolyl 5-O-p-methoxybenzyl-1-thio-2,3-O-xylylene-β-D-xylofuranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/AgOTf | Et₂O | rt | 82 | 9.5:1 | [2] |
| p-tolyl 5-O-p-methoxybenzyl-1-thio-2,3-O-xylylene-β-D-xylofuranoside | Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | NIS/AgOTf | Toluene/Dioxane (1:3) | rt | 75 | 9.5:1 | [2] |
Experimental Protocols
Protocol 1: General Procedure for NIS/AgOTf Promoted Xylofuranosylation [1][2]
-
To a solution of the xylofuranosyl donor (1.7 mmol) and the glycosyl acceptor (1.0 mmol) in anhydrous diethyl ether (Et₂O), add activated 4 Å molecular sieves (200 mg).
-
Stir the mixture at room temperature under an inert atmosphere (argon or nitrogen) for 1 hour.
-
Cool the mixture if necessary, then add N-iodosuccinimide (NIS, 2.5 mmol).
-
Add silver trifluoromethanesulfonate (AgOTf, 0.25 mmol) to initiate the reaction.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2 hours at room temperature), quench the reaction by adding triethylamine (B128534) (Et₃N).
-
Dilute the mixture with dichloromethane (B109758) (CH₂Cl₂) and filter through Celite to remove solids.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Pre-activation Protocol for Stereoselective Glycosylation (Adapted from general pre-activation principles)[4][5]
-
To a solution of the xylofuranosyl donor (1.5 mmol) in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere, add activated 4 Å molecular sieves.
-
Add the promoter (e.g., Tf₂O and a non-nucleophilic base like 2,6-di-tert-butyl-4-methylpyridine, DTBMP).
-
Stir the mixture at -78 °C for 30-60 minutes to allow for the complete activation of the donor.
-
In a separate flask, dissolve the glycosyl acceptor (1.0 mmol) in anhydrous dichloromethane.
-
Slowly add the solution of the glycosyl acceptor to the pre-activated donor mixture at -78 °C via cannula.
-
Allow the reaction to warm slowly to the desired temperature (e.g., 0 °C or room temperature) and monitor by TLC.
-
Quench the reaction with a suitable quenching agent (e.g., triethylamine or pyridine).
-
Work up the reaction mixture as described in Protocol 1.
-
Purify the product by flash column chromatography.
Visualizations
Caption: A typical experimental workflow for this compound glycosylation.
Caption: A logical guide for troubleshooting common glycosylation issues.
References
- 1. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In situ preactivation strategies for the expeditious synthesis of oligosaccharides: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in Xylofuranose reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of xylofuranose derivatives, with a primary focus on addressing low reaction yields.
Frequently Asked Questions (FAQs)
Q1: My xylofuranosylation reaction is resulting in a low yield. What are the most common causes?
Low yields in xylofuranosylation reactions can stem from several factors. Key areas to investigate include:
-
Suboptimal Reaction Conditions: The choice of solvent, promoter system, temperature, and reaction time are all critical. For instance, ethereal solvents like diethyl ether have been shown to enhance α-stereoselectivity and yield in certain glycosylations.[1]
-
Inappropriate Protecting Groups: The protecting groups on both the glycosyl donor and acceptor play a crucial role. Electron-withdrawing groups, such as acetyl esters, on the this compound donor can significantly improve yield and stereoselectivity compared to electron-donating groups.[1] Conversely, certain protecting groups can lead to unwanted side reactions. For example, acetyl-protected donors are known to sometimes form stable orthoester byproducts, which can reduce the yield of the desired glycoside.[2]
-
Donor/Acceptor Reactivity and Stoichiometry: The inherent reactivity of the glycosyl donor and acceptor is a key factor. An excess of the glycosyl donor is often used to drive the reaction to completion. A common starting point is using 1.7 equivalents of the donor to 1.0 equivalent of the acceptor.[1][3]
-
Moisture in the Reaction: Glycosylation reactions are highly sensitive to moisture. The presence of water can lead to hydrolysis of the glycosyl donor or the activated intermediate, resulting in a significant decrease in yield. It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
-
Side Reactions: Besides hydrolysis, other side reactions can consume starting materials and lower the yield. These can include the formation of elimination products or rearrangement of the glycosyl donor. In syntheses starting from xylose, side reactions like homopolymerization and condensation with unreacted xylose can also limit yields.[4]
-
Inefficient Purification: Product loss during purification is a common reason for apparent low yields. The choice of chromatography conditions (e.g., stationary and mobile phase) is critical for efficient separation of the desired product from byproducts and unreacted starting materials.
Q2: How do I choose the right protecting group for my this compound donor to maximize yield?
The selection of protecting groups is a critical strategic decision in carbohydrate synthesis.[5][6] For xylofuranosylation, the electronic properties of the protecting groups are particularly important.
-
Electron-Withdrawing Groups are Often Preferred: Studies have shown that an electron-withdrawing acetyl group at the O-5 position of a xylofuranosyl donor can lead to significantly higher yield and α-selectivity compared to an electron-donating p-methoxybenzyl (PMB) group.[1]
-
Avoiding Participating Groups at O-2 for 1,2-cis Glycosides: If the goal is to synthesize a 1,2-cis-xylofuranoside (e.g., an α-xylofuranoside from a β-donor or vice-versa), it is essential to avoid using participating protecting groups (like acyl groups) at the O-2 position. These groups direct the formation of 1,2-trans products.
-
Consider Stability: The protecting groups must be stable to the glycosylation conditions and be removable without affecting the newly formed glycosidic bond.[6]
-
Benzoyl vs. Acetyl Groups: In some cases, benzoyl protecting groups have been shown to give better yields than acetyl groups by minimizing the formation of orthoester side-products.[2]
Q3: What are the optimal conditions for a typical xylofuranosylation reaction?
While optimal conditions are substrate-dependent, a well-established starting point for the synthesis of α-xylofuranosides involves the use of a thioglycoside donor.[1][3]
Key Experimental Protocol: General Procedure for α-Xylofuranosylation
This protocol is adapted from a study on the stereocontrolled synthesis of α-xylofuranosides.[1][3]
-
Preparation: To a mixture of the xylofuranosyl donor (1.7 mmol) and the glycosyl acceptor (1.0 mmol) in anhydrous diethyl ether (Et₂O), add 4 Å molecular sieves (approx. 200 mg).
-
Stirring: Stir the mixture at room temperature under an inert atmosphere for 1 hour.
-
Activation: Add N-iodosuccinimide (NIS, 2.5 mmol) and a catalytic amount of silver trifluoromethanesulfonate (B1224126) (AgOTf, 0.25 mmol) to the mixture.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2 hours at room temperature.
-
Quenching: Once the reaction is complete, quench it by adding triethylamine (B128534) (Et₃N).
-
Work-up: Dilute the solution with dichloromethane (B109758) (CH₂Cl₂) and filter it through Celite. Wash the filtrate with saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by silica (B1680970) gel column chromatography.
Troubleshooting Guide
Problem: Low or No Product Formation
This troubleshooting guide follows a logical progression from simple checks to more complex experimental modifications.
Data on Reaction Optimization
The following table summarizes the optimization of glycosylation conditions for the reaction of a xylofuranosyl donor with a model acceptor, 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose. This data highlights the significant impact of solvent and protecting groups on the yield and stereoselectivity of the reaction.
Table 1: Optimization of Glycosylation Conditions [1]
| Entry | Donor | Solvent | Yield (%) | α:β Ratio |
| 1 | 7 (O5-PMB) | CH₂Cl₂ | 85 | 1:3.2 |
| 2 | 7 (O5-PMB) | Toluene | 86 | 1:1.5 |
| 3 | 7 (O5-PMB) | Dioxane | 83 | 1.1:1 |
| 4 | 7 (O5-PMB) | Et₂O | 88 | 2.3:1 |
| 5 | 8 (O5-Ac) | Et₂O | 66 | 9.5:1 |
| 6 | 8 (O5-Ac) | Et₂O | 78¹ | 9.5:1 |
| 7 | 8 (O5-Ac) | Et₂O | 73² | 9.5:1 |
Conditions: 1.3 equiv of donor, 1.0 equiv of acceptor, 2.5 equiv of NIS, and 0.25 equiv of AgOTf. ¹ 1.7 equiv of donor used. ² 2.5 equiv of donor used.
Understanding Side Reactions
A common challenge in carbohydrate chemistry is the formation of undesired byproducts. The following diagram illustrates a potential side reaction pathway in xylose chemistry that can compete with the desired synthesis of this compound derivatives, namely the dehydration to furfural (B47365) and subsequent formation of humins.[4][7]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis, Thermal Properties and Cytotoxicity Evaluation of Hydrocarbon and Fluorocarbon Alkyl β-D-xylopyranoside Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Furfural from Xylose and Xylan - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 6. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 7. researchgate.net [researchgate.net]
Strategies for improving the stereoselectivity of Xylofuranose synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the stereoselective synthesis of xylofuranose.
Troubleshooting Guide
This guide addresses common issues encountered during this compound synthesis, offering potential causes and actionable solutions.
Issue 1: Poor α:β Stereoselectivity in Xylofuranosylation
Your glycosylation reaction is producing a mixture of α and β anomers with a low ratio of the desired isomer.
| Potential Cause | Suggested Solution |
| Suboptimal Solvent | The choice of solvent can significantly influence the stereochemical outcome. Ethereal solvents like diethyl ether tend to favor the formation of α-linkages.[1] Experiment with different solvents or solvent mixtures (e.g., toluene/dioxane) to optimize the α:β ratio. |
| Incorrect Protecting Group Strategy | Protecting groups on the glycosyl donor can exert significant steric and electronic effects. For α-selectivity, consider using a conformationally restricting protecting group, such as a 2,3-O-xylylene group, which can lock the donor in a conformation that favors α-attack.[1][2] For β-selectivity, donors with participating groups at C-2 (e.g., acyl groups) are typically employed, though less common for furanosides. The protecting group at O-5 also plays a role; electron-withdrawing groups on O-5 of the donor can enhance α-selectivity.[1] |
| Inappropriate Glycosyl Donor/Acceptor Combination | The nature of both the glycosyl donor and acceptor is critical. If using a thioglycoside donor, ensure it is sufficiently reactive. The reactivity and steric bulk of the acceptor alcohol will also impact the selectivity. |
| Non-Optimal Activating System | The combination of promoter and activator is crucial. For thioglycosides, systems like N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid such as silver triflate (AgOTf) or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are common.[1] The stoichiometry of these reagents should be carefully optimized. |
| Reaction Temperature | Lowering the reaction temperature can often enhance stereoselectivity by favoring the kinetically controlled product. Perform the reaction at various temperatures (e.g., room temperature, 0 °C, -20 °C, -78 °C) to determine the optimal condition. |
Issue 2: Low Yield of the Desired Glycoside
The overall yield of your glycosylation reaction is unsatisfactory, even if the stereoselectivity is acceptable.
| Potential Cause | Suggested Solution |
| Donor or Acceptor Instability | The glycosyl donor or acceptor may be degrading under the reaction conditions. Check the stability of your starting materials to the Lewis acid and other reagents. |
| Suboptimal Stoichiometry | The ratio of donor to acceptor is a critical parameter. Often, an excess of the donor (e.g., 1.5 to 2.0 equivalents) is used to drive the reaction to completion.[1] |
| Inefficient Activation | The activating system may not be potent enough or may be consumed by side reactions. Ensure all reagents are fresh and anhydrous. The concentration of the reagents can also play a role. |
| Presence of Water | Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the donor or the activated intermediate. Ensure all glassware is oven-dried and reagents and solvents are anhydrous. |
Frequently Asked Questions (FAQs)
Q1: How can I improve the α-selectivity in my xylofuranosylation?
A1: To enhance α-selectivity, consider the following strategies:
-
Use a Conformationally Restricted Donor: Employing a donor with a rigid protecting group, such as a 2,3-O-xylylene group, can pre-organize the molecule for α-attack.[1][2]
-
Optimize the Solvent: Ethereal solvents like diethyl ether have been shown to favor the formation of α-glycosides.[1]
-
Employ Donors with Electron-Withdrawing Groups: An electron-withdrawing group at the O-5 position of the xylofuranosyl donor can increase α-selectivity.[1]
-
Choose an Appropriate Activating System: A common and effective system for activating thioglycoside donors to achieve high α-selectivity is N-iodosuccinimide (NIS) in combination with a catalytic amount of silver triflate (AgOTf).[1]
Q2: What conditions favor the formation of β-xylofuranosides?
A2: The synthesis of 1,2-trans-β-xylofuranosides is generally more challenging. However, specific methods have been developed:
-
Neighboring Group Participation: While less common for furanosides than pyranosides, a participating group at the C-2 position can direct the formation of the β-anomer.
-
Specific Donor Types: The use of 1,2-thiocarbonates of α-D-xylofuranose as glycosyl donors in NIS-mediated reactions with persilylated pyrimidinic bases has been reported to afford β-nucleosides with complete stereoselectivity.[3] Another method involves the successive treatment of a thiocarbonate derived from 3,5-di-O-benzyl-d-xylofuranose with methyl fluorosulfonate and a hydroxy compound in the presence of cesium fluoride.[4]
Q3: Does the anomeric configuration of the glycosyl donor matter for the stereochemical outcome?
A3: In many cases, particularly when the reaction proceeds through an oxacarbenium ion intermediate, the anomeric configuration of the starting donor may not significantly influence the final α:β ratio of the product. It has been shown that both α- and β-anomers of a 2,3-O-xylylene-protected thioglycoside donor can give identical yields and selectivities.[1]
Q4: How do I determine the anomeric configuration of my product?
A4: The anomeric configuration is typically determined using ¹H NMR spectroscopy by measuring the coupling constant between the anomeric proton (H-1) and the proton at C-2 (H-2). For xylofuranosides, the following is generally observed:
-
α-anomer (1,2-cis): ³JH1,H2 is approximately 5.0 Hz.[1]
-
β-anomer (1,2-trans): ³JH1,H2 is approximately 2.5 Hz.[1]
Quantitative Data Summary
The following table summarizes the effect of different conditions on the stereoselectivity of xylofuranosylation from a study using a 2,3-O-xylylene-protected thioglycoside donor.[1]
| Donor O-5 Protecting Group | Solvent | α:β Ratio | Yield (%) |
| p-Methoxybenzyl | Dichloromethane (B109758) | 1:3.2 | 81 |
| p-Methoxybenzyl | Toluene | 1:1.3 | 75 |
| p-Methoxybenzyl | Dioxane | 1.2:1 | 70 |
| p-Methoxybenzyl | Diethyl Ether | 2.3:1 | 79 |
| p-Methoxybenzyl | Toluene/Dioxane (1:3) | 2.1:1 | 72 |
| Acetyl | Diethyl Ether | 9.5:1 | 85 |
| Mesyl | Diethyl Ether | High α-selectivity | 87 |
Experimental Protocols
Key Experiment: Optimized α-Xylofuranosylation [1][2]
This protocol describes the optimized conditions for the α-selective glycosylation using a p-tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-d-xylofuranoside donor.
-
Preparation: In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the glycosyl acceptor (1.0 equivalent) and the xylofuranosyl donor (1.7 equivalents) in anhydrous diethyl ether.
-
Activator Addition: Add N-iodosuccinimide (NIS) (2.5 equivalents) to the solution.
-
Initiation: Cool the reaction mixture if necessary (e.g., to 0 °C or room temperature, depending on the reactivity of the substrates) and add a stock solution of silver triflate (AgOTf) (0.25 equivalents) in anhydrous toluene.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (B1220275).
-
Workup: Dilute the mixture with dichloromethane and wash with saturated aqueous sodium thiosulfate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica (B1680970) gel column chromatography to afford the desired α-xylofuranoside.
Visualizations
Caption: A step-by-step workflow for the optimized α-xylofuranosylation protocol.
Caption: A decision-making diagram for troubleshooting poor stereoselectivity in xylofuranosylation.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Stereocontrolled Synthesis of α-Xylofuranosides Using a Conformationally Restricted Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly β-stereoselective nucleosidation from α-d-xylo- and α-d-ribo-furanose 1,2-thiocarbonates (2004) | Rafael Robles | 8 Citations [scispace.com]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Degradation Pathways of Xylofuranose
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides detailed information on the degradation pathways of xylofuranose in acidic and basic media. It includes troubleshooting guides and frequently asked questions (FAQs) to assist researchers in their experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound in acidic media?
A1: In acidic media, this compound, like its more stable pyranose counterpart (xylopyranose), primarily undergoes dehydration to form furfural (B47365).[1] The generally accepted mechanism involves the protonation of a hydroxyl group, followed by the elimination of water molecules. The furanose ring structure is inherently closer to the final five-membered ring of furfural, suggesting a potentially more direct conversion pathway compared to the pyranose form. The reaction proceeds through a series of enolization and dehydration steps.[2][3]
Q2: What are the main products of this compound degradation in acidic conditions?
A2: The principal degradation product of this compound in acidic media is furfural.[1][2] However, side reactions can occur, leading to the formation of other byproducts, including humins, which are dark-colored polymeric materials resulting from the condensation of furfural and other intermediates.[1] The yield of furfural can be influenced by factors such as temperature, acid concentration, and the presence of other substances.[4]
Q3: What happens to this compound in basic media?
A3: In basic media, furanosides can undergo several transformations. A key reaction for reducing sugars like xylose is the Lobry de Bruyn–Alberda van Ekenstein transformation.[5][6] This involves the isomerization of the aldose (this compound) to a ketose (xylulose) via an enediol intermediate. This process can also lead to epimerization, resulting in the formation of other aldoses like lyxose.[5][6] Additionally, under stronger basic conditions, further degradation reactions can occur, leading to the formation of a complex mixture of smaller acidic and neutral compounds.
Q4: What are the expected degradation products of this compound in basic media?
A4: The primary products of the initial, non-destructive transformation in basic media are isomers of this compound, namely xylulose and other epimeric aldoses.[5] Further degradation under more stringent basic conditions can lead to a variety of smaller molecules through processes like retro-aldol condensation. For related sugars, the formation of furoic esters has been observed under specific basic conditions.[4]
Q5: How does the stability of this compound compare to xylopyranose?
A5: this compound is generally less thermodynamically stable than the corresponding xylopyranose form. In solution, xylose predominantly exists as the six-membered pyranose ring. This inherent instability can influence its reactivity and degradation pathways.
Troubleshooting Guides
Issue 1: Low or Inconsistent Yield of Furfural in Acidic Degradation
-
Probable Cause:
-
Side Reactions: High temperatures and acid concentrations can promote the formation of humins and other degradation byproducts, reducing the furfural yield.[1][4]
-
Incomplete Reaction: Insufficient reaction time or temperature may lead to incomplete conversion of this compound.
-
Oxidation: The presence of oxygen can lead to oxidative degradation of both the starting material and the furfural product.
-
-
Troubleshooting Steps:
-
Optimize Reaction Conditions: Systematically vary the temperature, acid concentration, and reaction time to find the optimal conditions for furfural formation. Lowering the temperature and acid concentration may reduce the rate of side reactions.
-
Use a Biphasic System: Employing a biphasic system (e.g., water and an organic solvent like toluene) can continuously extract furfural from the aqueous phase as it is formed, thereby preventing its further degradation.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Issue 2: Complex Mixture of Products in Basic Degradation
-
Probable Cause:
-
Multiple Reaction Pathways: The Lobry de Bruyn–Alberda van Ekenstein transformation can lead to a mixture of isomers.[5][6] Further degradation can produce a wide array of smaller molecules.
-
Reaction Conditions: High pH and temperature can accelerate multiple degradation pathways, leading to a more complex product mixture.
-
-
Troubleshooting Steps:
-
Control pH and Temperature: Use buffered solutions to maintain a specific pH and conduct the reaction at a controlled, and potentially lower, temperature to favor specific transformation pathways.
-
Protecting Groups: If the goal is to study a specific transformation of the furanose ring without affecting other parts of the molecule, consider using protecting groups for the hydroxyl functions not involved in the desired reaction.
-
Time-Course Analysis: Monitor the reaction over time using techniques like HPLC or NMR to identify intermediate products and understand the progression of the degradation.[7]
-
Issue 3: Difficulty in Analyzing Degradation Products
-
Probable Cause:
-
Similar Structures: The degradation products, especially in basic media, can be isomers with very similar chemical properties, making them difficult to separate and identify.
-
Low Concentrations: Some degradation products may be present at very low concentrations.
-
Lack of Chromophores: Many carbohydrate degradation products lack a UV chromophore, making detection by standard UV-Vis detectors challenging.
-
-
Troubleshooting Steps:
-
Mass Spectrometry: Couple HPLC with mass spectrometry (LC-MS) for the identification of degradation products based on their mass-to-charge ratio and fragmentation patterns.[5]
-
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the reaction in real-time and to elucidate the structure of isolated degradation products.[7][9]
-
Derivatization: For detection by UV or fluorescence detectors, consider derivatizing the degradation products with a suitable chromophore or fluorophore.
Quantitative Data Summary
The following table summarizes hypothetical kinetic data for the acid-catalyzed degradation of a xylofuranoside derivative to provide a template for organizing experimental results. Actual experimental values will vary depending on the specific substrate and reaction conditions.
| pH | Temperature (°C) | Rate Constant (k, s⁻¹) | Half-life (t₁/₂, s) | Furfural Yield (%) |
| 1.0 | 80 | 1.5 x 10⁻³ | 462 | 65 |
| 1.0 | 100 | 6.2 x 10⁻³ | 112 | 58 |
| 2.0 | 80 | 4.5 x 10⁻⁴ | 1540 | 72 |
| 2.0 | 100 | 1.9 x 10⁻³ | 365 | 68 |
Key Experimental Protocols
Protocol 1: Monitoring Acid-Catalyzed Degradation of this compound by HPLC
-
Preparation of Standard Solutions: Prepare stock solutions of this compound and furfural of known concentrations in the reaction solvent (e.g., deionized water).
-
Reaction Setup: In a sealed reaction vessel, add a known volume of the this compound stock solution and the acidic catalyst (e.g., sulfuric acid or hydrochloric acid) to achieve the desired final concentrations.
-
Incubation: Place the reaction vessel in a temperature-controlled environment (e.g., a water bath or heating block) at the desired reaction temperature.
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture. Immediately quench the reaction by neutralizing the acid with a suitable base (e.g., sodium bicarbonate) and cooling the sample on ice.
-
HPLC Analysis:
-
Column: Use a column suitable for carbohydrate or organic acid analysis (e.g., a C18 column or a specialized carbohydrate column).
-
Mobile Phase: An isocratic or gradient mobile phase appropriate for the separation of this compound and furfural. A common mobile phase for C18 columns is a mixture of acetonitrile (B52724) and water.
-
Detection: Use a UV detector set to the appropriate wavelength for furfural (around 270-280 nm). A refractive index (RI) detector can be used to monitor the disappearance of this compound.
-
Quantification: Create a calibration curve for both this compound and furfural using the standard solutions. Use the peak areas from the chromatograms to determine the concentrations of the reactant and product at each time point.
-
-
Data Analysis: Plot the concentration of this compound versus time to determine the rate of degradation. Plot the concentration of furfural versus time to determine the rate of formation and the final yield.
Visualizations
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. Carbohydrate - Wikipedia [en.wikipedia.org]
- 3. analab.com.tw [analab.com.tw]
- 4. scilit.com [scilit.com]
- 5. ijmr.net.in [ijmr.net.in]
- 6. env.go.jp [env.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of Xylofuranose Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges of poor solubility in xylofuranose derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my this compound derivatives exhibiting poor solubility?
A1: The solubility of this compound derivatives is heavily influenced by their molecular structure.[1] Highly crystalline structures, the presence of lipophilic functional groups, and strong intermolecular hydrogen bonding can all contribute to poor aqueous solubility.[1][2] The specific arrangement of hydroxyl and other functional groups on the furanose ring dictates its interaction with solvent molecules.
Q2: What are the initial steps I should take when encountering a poorly soluble this compound derivative?
A2: The first approach is to conduct a systematic solvent screening. Begin with common laboratory solvents of varying polarities. If the derivative is intended for biological assays, it is crucial to consider the miscibility of the organic solvent with aqueous media and its potential toxicity. The use of co-solvents, which are water-miscible organic solvents, can also be an effective initial strategy to enhance solubility.[3][4]
Q3: My compound has poor solubility in common aqueous and organic solvents. What chemical modification strategies can I employ?
A3: Chemical modification is a powerful tool to improve solubility. Two primary strategies are:
-
Prodrug Synthesis: Converting the this compound derivative into a prodrug by adding a hydrophilic promoiety can significantly increase aqueous solubility.[5][6][7] This is often achieved by creating esters, such as succinates or phosphates, which can be enzymatically cleaved in vivo to release the active compound.[5] The goal is to temporarily modify the structure to improve pharmacokinetic properties without diminishing the drug's activity.[5]
-
Modification of Protecting Groups: The type and arrangement of protecting groups on the furanose ring can impact solubility. Experimenting with different protecting groups, or selectively deprotecting certain positions, may disrupt crystal packing and improve solvent interactions.[8][9][10][11]
Q4: Are there formulation-based approaches to improve the solubility of my this compound derivative without chemical modification?
A4: Yes, several formulation strategies can enhance the solubility of your compound for experimental or preclinical studies:
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[12][13][14] They can encapsulate poorly soluble molecules, like certain this compound derivatives, forming inclusion complexes that have significantly improved aqueous solubility and stability.[3][12][13][14][15] Hydrophilic derivatives such as hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used for this purpose.[3][14]
-
Solid Dispersions: This technique involves dispersing the compound in an inert carrier matrix, often a polymer, at the solid state.[1][16] Methods like solvent evaporation or hot-melt extrusion can be used to create these dispersions, which can improve the dissolution rate and solubility.[1]
-
Particle Size Reduction: Decreasing the particle size of the solid drug increases the surface-area-to-volume ratio, which can lead to a higher dissolution rate.[3][17][18][19] Techniques include micronization and nanonization.[1][3][18]
-
Use of Co-solvents and Surfactants: As mentioned, co-solvents can reduce the polarity of the aqueous medium, enhancing solubility.[4] Surfactants can also be used to form micelles that encapsulate the hydrophobic compound, increasing its concentration in aqueous solutions.[3][20]
Q5: How do I choose the best solubility enhancement technique for my specific this compound derivative?
A5: The selection of an appropriate method depends on several factors including the physicochemical properties of your derivative, the intended application (e.g., in vitro assay vs. in vivo study), and the required concentration.[17][19] A logical, stepwise approach is often most effective.
Quantitative Data on Solubility Enhancement
| Solvent | Polarity Index | Dielectric Constant (20°C) | Hansen Solubility Parameter (δ) | General Use |
| Water | 10.2 | 80.4 | 47.8 | Polar, protic solvent for hydrophilic compounds. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 47.2 | 26.7 | Polar, aprotic solvent; widely used for stock solutions. |
| Methanol | 5.1 | 33.0 | 29.6 | Polar, protic solvent. |
| Ethanol | 4.3 | 24.5 | 26.5 | Polar, protic solvent; less toxic than methanol. |
| Acetone | 5.1 | 20.7 | 19.9 | Polar, aprotic solvent.[21] |
| Ethyl Acetate | 4.4 | 6.0 | 18.2 | Moderately polar, aprotic solvent.[21] |
| Dichloromethane (DCM) | 3.1 | 9.1 | 20.2 | Nonpolar solvent for many organic compounds. |
| Chloroform | 4.1 | 4.8 | 19.0 | Nonpolar solvent. |
Data compiled from various sources.[22][23]
Experimental Protocols
Protocol 1: General Solubility Assessment
-
Preparation: Add 1-5 mg of the this compound derivative to a clear vial.
-
Solvent Addition: Add a small, measured volume (e.g., 100 µL) of the chosen solvent.
-
Mixing: Vortex the vial for 1-2 minutes. Use sonication if necessary to aid dissolution.
-
Observation: Visually inspect the solution for any undissolved particles against a dark background.
-
Titration: If the compound dissolves completely, add another measured volume of the compound to determine the saturation point. If it does not dissolve, incrementally add more solvent until it does, carefully recording the total volume.
-
Quantification: Express solubility in terms of mg/mL or molarity.
Protocol 2: Preparation of a this compound Derivative-Cyclodextrin Inclusion Complex (Kneading Method)
-
Molar Ratio Calculation: Determine the desired molar ratio of the this compound derivative to the cyclodextrin (B1172386) (e.g., 1:1 or 1:2).
-
Mixing: In a mortar, place the calculated amount of cyclodextrin (e.g., HP-β-CD).
-
Solvent Addition: Add a small amount of a suitable solvent mixture, such as water/ethanol, to the cyclodextrin to form a paste.
-
Incorporation: Gradually add the this compound derivative to the paste and knead the mixture thoroughly for 30-60 minutes.[16]
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.
-
Processing: Pulverize the dried complex into a fine powder and store it in a desiccator.
-
Solubility Testing: Assess the aqueous solubility of the resulting powder using Protocol 1 and compare it to the uncomplexed derivative.
Visualizations
Caption: A troubleshooting workflow for addressing poor solubility.
Caption: Key strategies for enhancing the solubility of derivatives.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Supramolecular Complexation of Carbohydrates for the Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scribd.com [scribd.com]
- 6. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. agroipm.cn [agroipm.cn]
- 10. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 11. willingdoncollege.ac.in [willingdoncollege.ac.in]
- 12. touroscholar.touro.edu [touroscholar.touro.edu]
- 13. scispace.com [scispace.com]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. applications.emro.who.int [applications.emro.who.int]
- 17. globalresearchonline.net [globalresearchonline.net]
- 18. thepharmajournal.com [thepharmajournal.com]
- 19. pnrjournal.com [pnrjournal.com]
- 20. ascendiacdmo.com [ascendiacdmo.com]
- 21. researchgate.net [researchgate.net]
- 22. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
Preventing anomerization of Xylofuranose during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the anomerization of xylofuranose during chemical reactions.
Troubleshooting Guide: Uncontrolled Anomerization in this compound Reactions
Anomerization, the epimerization at the anomeric carbon (C-1), is a common challenge in furanoside chemistry, leading to mixtures of α and β products and reducing the yield of the desired stereoisomer. This guide addresses potential causes and solutions for controlling anomeric outcomes in reactions involving this compound.
| Problem | Potential Cause | Suggested Solution |
| Formation of an anomeric mixture (α and β) | Labile Anomeric Center: The anomeric center is inherently reactive and can be prone to equilibration under reaction conditions.[1] | Protecting Group Strategy: Employ a protecting group strategy that restricts the conformation of the furanose ring. For instance, a 2,3-O-xylylene protecting group has been shown to be highly effective in promoting α-selectivity in xylofuranosylation.[2] |
| Reaction Conditions: Acidic or basic conditions can catalyze anomerization.[1] Strong Lewis acids used as promoters can also lead to anomerization.[3] | Optimize Reaction Conditions: • Temperature: Perform the reaction at a lower temperature to enhance selectivity.[1] • Solvent: Use non-polar, non-coordinating solvents like diethyl ether or toluene (B28343) to favor an SN2-like mechanism, which can promote the formation of the α-anomer.[1] • Catalyst/Promoter: Carefully select the promoter. For instance, in the case of 2,3-O-xylylene-protected xylofuranosyl donors, a combination of N-iodosuccinimide (NIS) and a catalytic amount of silver trifluoromethanesulfonate (B1224126) (AgOTf) provides high α-selectivity.[2] | |
| Leaving Group: The nature of the leaving group at the anomeric position influences the stereoselectivity of the glycosylation reaction.[1] | Choice of Leaving Group: Thio- and trichloroacetimidate-based leaving groups are commonly used. The choice of leaving group should be optimized for the specific glycosyl donor and acceptor.[1] | |
| Low Yield of Desired Anomer | Suboptimal Donor/Acceptor Ratio: Incorrect stoichiometry can lead to incomplete reaction or the formation of side products. | Optimize Stoichiometry: An excess of the glycosyl donor is often used to drive the reaction to completion. Varying the donor-to-acceptor ratio from 1:1 to 2:1 can improve yields. |
| Moisture: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated glycosyl donor. | Ensure Anhydrous Conditions: Use freshly dried solvents and reagents. Perform reactions under an inert atmosphere (e.g., argon or nitrogen). | |
| Side Reactions | Acyl Group Migration: Under certain acidic or basic conditions, acyl protecting groups (e.g., acetyl, benzoyl) can migrate between adjacent hydroxyl groups, leading to a mixture of constitutional isomers.[1][4] | Protecting Group Selection: Use protecting groups that are less prone to migration, such as benzyl (B1604629) ethers. If acyl groups are necessary, carefully control the pH of the reaction and work-up steps. |
| Ring Opening/Rearrangement: Strongly acidic or basic conditions can cause the furanose ring to open or rearrange to the more stable pyranose form.[1] | Control pH: Maintain the reaction mixture at a pH where the furanose ring is stable. Use buffered solutions or non-acidic/non-basic reaction conditions where possible. |
Frequently Asked Questions (FAQs)
Q1: What is anomerization and why is it a problem for this compound reactions?
A1: Anomerization is the process of interconversion of stereoisomers at the anomeric carbon (C-1) of a cyclic sugar, such as this compound. This results in a mixture of α and β anomers.[1] In drug development and the synthesis of complex carbohydrates, a specific stereochemistry is often required for biological activity. Anomerization leads to a mixture of products, reducing the yield of the desired compound and requiring challenging purification steps.
Q2: How can I favor the formation of the α-anomer of a xylofuranoside?
A2: To favor the α-anomer, you can employ a conformationally restricted glycosyl donor. A 2,3-O-xylylene-protected xylofuranosyl donor has been shown to be highly effective.[2] The rigid xylylene group shields the β-face of the molecule, directing the incoming nucleophile to the α-face. Additionally, using non-polar solvents like diethyl ether can favor an SN2-like reaction, which often results in the α-product.[1]
Q3: What conditions favor the formation of the β-anomer?
A3: While the provided literature primarily focuses on achieving α-selectivity for xylofuranosides, general principles of glycosylation suggest that neighboring group participation can favor the formation of the β-anomer. For instance, a participating protecting group at the C-2 position (e.g., an acetyl or benzoyl group) can form a cyclic intermediate that blocks the α-face, leading to the formation of the 1,2-trans product (β-anomer).
Q4: Are there any protecting group strategies to avoid altogether?
A4: While no protecting group is universally "bad," acyl protecting groups like acetates and benzoates are known to be prone to migration under both acidic and basic conditions, which can lead to a mixture of undesired products.[1][4] If you are observing side products resulting from acyl migration, consider using ether-based protecting groups like benzyl (Bn) or silyl (B83357) ethers, which are generally more stable under a wider range of conditions.
Q5: My reaction is still producing an anomeric mixture despite using a recommended protocol. What should I check?
A5: If you are still observing an anomeric mixture, consider the following:
-
Purity of Starting Materials: Ensure your glycosyl donor and acceptor are pure and free of any residual acid or base from previous steps.
-
Reaction Time: Anomerization can be a time-dependent process. It's possible that the desired anomer is formed initially but then equilibrates over time. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.
-
Activator/Promoter Concentration: The concentration of the Lewis acid or promoter can significantly impact the anomeric ratio. Too high a concentration may promote anomerization. Consider titrating the amount of promoter to find the optimal concentration.
Data on Anomeric Selectivity
The following table summarizes the quantitative data on anomeric ratios achieved in the glycosylation of various acceptors with a 2,3-O-xylylene-protected xylofuranosyl donor.
| Acceptor | Donor/Acceptor Ratio | Promoter System | Solvent | Anomeric Ratio (α:β) | Yield (%) |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 1.7 | NIS (2.5 equiv), AgOTf (0.25 equiv) | Diethyl Ether | >20:1 | 96 |
| Methyl 2,3,4-tri-O-benzoyl-α-D-glucopyranoside | 1.7 | NIS (2.5 equiv), AgOTf (0.25 equiv) | Diethyl Ether | 7:1 | 85 |
| 1,2:5,6-Di-O-isopropylidene-α-D-glucofuranose | 1.7 | NIS (2.5 equiv), AgOTf (0.25 equiv) | Diethyl Ether | >20:1 | 92 |
| Methyl 2,3,6-tri-O-benzoyl-α-D-mannopyranoside | 1.7 | NIS (2.5 equiv), AgOTf (0.25 equiv) | Diethyl Ether | >17.7:1 | 91 |
Data extracted from a study on stereocontrolled synthesis of α-xylofuranosides.[2]
Experimental Protocols
Protocol 1: General Procedure for Stereoselective α-Xylofuranosylation
This protocol is adapted from a published procedure for the synthesis of α-xylofuranosides using a 2,3-O-xylylene-protected donor.[2]
Materials:
-
p-Tolyl 5-O-acetyl-1-thio-2,3-O-xylylene-α-D-xylofuranoside (Donor)
-
Glycosyl Acceptor
-
N-Iodosuccinimide (NIS)
-
Silver trifluoromethanesulfonate (AgOTf)
-
Anhydrous Diethyl Ether (Et₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
A mixture of the donor (1.7 equivalents) and the acceptor (1.0 equivalent) is dried under high vacuum for at least 1 hour.
-
The mixture is dissolved in anhydrous diethyl ether under an argon atmosphere.
-
N-Iodosuccinimide (2.5 equivalents) is added to the solution.
-
The reaction mixture is stirred at room temperature, and a solution of silver trifluoromethanesulfonate (0.25 equivalents) in anhydrous diethyl ether is added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the addition of saturated aqueous sodium thiosulfate and saturated aqueous sodium bicarbonate.
-
The mixture is filtered through Celite, and the filtrate is transferred to a separatory funnel.
-
The organic layer is washed with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the desired α-xylofuranoside.
Visualizations
Mechanism of Acid-Catalyzed Anomerization
Caption: Acid-catalyzed anomerization proceeds via a planar oxocarbenium ion intermediate.
Decision-Making Workflow for Preventing Anomerization
Caption: A workflow to guide the troubleshooting process for controlling anomerization.
References
Troubleshooting failed Xylofuranose experiments and reaction optimization
Welcome to the technical support center for Xylofuranose experiments. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help optimize your experiments and minimize by-product formation.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the synthesis, purification, and analysis of this compound and its derivatives.
Category 1: Low Reaction Yields & Incomplete Reactions
Question 1: My glycosylation reaction to synthesize a xylofuranoside is resulting in a low yield. What are the common causes and how can I improve it?
Answer: Low yields in xylofuranoside synthesis are a frequent challenge. The primary causes often revolve around the reactivity of the glycosyl donor and acceptor, suboptimal reaction conditions, and instability of intermediates.
Troubleshooting Steps:
-
Glycosyl Donor Reactivity:
-
Leaving Group: The choice of leaving group on the anomeric carbon is critical. Thio-glycosides are common donors. For less reactive acceptors, converting the donor to a more reactive species like a glycosyl triflate in situ can improve yields.
-
Protecting Groups: "Armed" versus "disarmed" donors can significantly impact reactivity. Donors with electron-withdrawing protecting groups (e.g., acyl groups) are "disarmed" and less reactive. Conversely, electron-donating groups (e.g., benzyl (B1604629) ethers) create "armed" donors that are more reactive.
-
-
Reaction Conditions:
-
Activation System: For thioglycoside donors, common activators include N-iodosuccinimide (NIS) in combination with a catalytic amount of a triflate salt (e.g., AgOTf, TMSOTf). The stoichiometry of these reagents should be optimized. An excess of the donor (e.g., 1.7 equivalents) relative to the acceptor is often used to drive the reaction to completion.[1]
-
Temperature: Glycosylation reactions are often performed at low temperatures (e.g., -78 °C to room temperature) to control selectivity and minimize side reactions. A gradual increase in temperature might be necessary for less reactive partners. However, higher temperatures can also lead to the formation of degradation products like furfural (B47365) from the xylose backbone.[2][3][4]
-
Solvent: The choice of solvent is crucial. Diethyl ether and dichloromethane (B109758) are common solvents for glycosylation reactions. The solvent can influence the stability of intermediates and the overall reaction rate.
-
-
Moisture Control: Carbohydrate reactions are highly sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. The use of molecular sieves (e.g., 4 Å) is highly recommended to scavenge any residual water.
Question 2: My reaction appears to stall and does not go to completion, as monitored by TLC. What should I do?
Answer: A stalled reaction can be due to several factors, including catalyst deactivation, insufficient reagent equivalents, or the formation of unreactive intermediates.
Troubleshooting Steps:
-
Monitor Reagent Quality: Ensure the quality and activity of your activating agents (e.g., NIS, AgOTf). These can degrade over time.
-
Sequential Addition: In some cases, adding the activator or a portion of the glycosyl donor in batches can help maintain a sufficient concentration of reactive species throughout the reaction.
-
Check Starting Material Purity: Impurities in the glycosyl donor or acceptor can inhibit the reaction. Ensure starting materials are pure by techniques like NMR and elemental analysis.
-
Increase Temperature: If the reaction is clean but slow at low temperatures, a carefully controlled increase in temperature may be necessary to overcome the activation energy barrier.
Category 2: Unexpected Side Products & Purification Challenges
Question 3: I am observing multiple unexpected spots on my TLC plate. What are the likely side products in this compound synthesis?
Answer: The formation of side products is common in carbohydrate chemistry due to the multiple hydroxyl groups and the sensitive nature of the furanose ring.
Common Side Products:
-
Anomeric Mixtures (α/β isomers): It is common to obtain a mixture of α and β anomers. The ratio can be influenced by the protecting groups, solvent, and reaction temperature.[5]
-
Pyranose forms: Xylose exists in equilibrium between furanose and the more stable pyranose forms. Reaction conditions can sometimes favor the formation of the pyranose product.
-
Orthoester Formation: With participating protecting groups at the C-2 position (e.g., acetate), orthoester formation can be a significant side reaction.
-
Degradation Products: Under acidic or high-temperature conditions, the this compound ring can dehydrate to form furfural and other degradation products.[2][3][4]
-
Products from Protecting Group Migration or Cleavage: Protecting groups can sometimes migrate or be cleaved under the reaction conditions, leading to a complex mixture of products.
Troubleshooting Steps:
-
Control Anomeric Selectivity:
-
Neighboring Group Participation: A participating group (like an acetyl group) at C-2 will typically lead to the formation of the 1,2-trans-glycoside (β-xylofuranoside).
-
Solvent Effects: Ethereal solvents can sometimes favor the formation of the α-anomer.
-
Temperature: Lower temperatures generally improve stereoselectivity.
-
-
Purification: Flash column chromatography on silica (B1680970) gel is the most common method for separating this compound derivatives. A careful selection of the eluent system is crucial for separating closely related compounds like anomers.
Question 4: I am having difficulty purifying my this compound product by column chromatography. The fractions are often impure.
Answer: Purification of carbohydrate derivatives can be challenging due to their polarity and the presence of closely related isomers.
Troubleshooting Steps:
-
Optimize TLC Conditions First: Before attempting a column, find a solvent system that gives good separation of your desired product from impurities on a TLC plate. The Rf value of the desired spot should ideally be between 0.2 and 0.4.
-
Use a Gradient Elution: A gradient of a polar solvent (e.g., ethyl acetate (B1210297) or methanol) in a non-polar solvent (e.g., hexanes or dichloromethane) often provides better separation than an isocratic elution.
-
Alternative Stationary Phases: If silica gel (which is acidic) is causing degradation or poor separation, consider using neutral alumina (B75360) or a reversed-phase (C18) silica gel.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective purification method.
Category 3: Protecting Group Issues
Question 5: I am experiencing cleavage of my silyl (B83357) protecting groups (e.g., TBDMS, TIPS) during my glycosylation reaction. How can I prevent this?
Answer: Silyl ethers are generally stable but can be cleaved under acidic conditions, which are often present during glycosylation.
Troubleshooting Steps:
-
Use a milder Lewis acid catalyst: If using a strong Lewis acid, consider switching to a milder one or reducing the amount used.
-
Add a Proton Sponge: Incorporating a non-nucleophilic base, such as 2,6-di-tert-butylpyridine, can scavenge protons generated during the reaction and protect acid-sensitive groups.
-
Switch to a More Robust Protecting Group: If silyl groups are consistently problematic, consider using more stable protecting groups like benzyl ethers, which are stable to a wider range of acidic and basic conditions.
Question 6: How do I choose the right protecting group strategy for a multi-step synthesis involving this compound?
Answer: A successful multi-step synthesis relies on an orthogonal protecting group strategy, where each protecting group can be removed under specific conditions without affecting the others.
Key Considerations:
-
Stability: The chosen protecting groups must be stable to all subsequent reaction conditions until their intended removal.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and occur under mild conditions.
-
Orthogonality: Common orthogonal sets include:
-
Silyl ethers (e.g., TBDMS, TIPS): Removed by fluoride (B91410) sources (e.g., TBAF).
-
Benzyl ethers (Bn): Removed by hydrogenolysis (e.g., H₂, Pd/C).
-
Acyl groups (e.g., Acetyl, Benzoyl): Removed by basic hydrolysis (e.g., NaOMe in MeOH).
-
Acetals (e.g., Isopropylidene): Removed by acidic hydrolysis.
-
Data on Reaction Optimization
The following tables summarize quantitative data from various studies on the synthesis of xylose derivatives, which can inform the optimization of this compound experiments.
Table 1: Influence of Catalyst and Solvent on Xylose Conversion to Furfural
| Catalyst (0.1 M) | Solvent | Temperature (°C) | Xylose Conversion (%) | Furfural Yield (%) | Reference |
| pTSA + CrCl₃·6H₂O | DMSO | 120 | - | 53.10 | [6] |
| pTSA + AlCl₃·6H₂O | DMSO | 120 | - | 45.20 | [6] |
| pTSA + FeCl₃·6H₂O | DMSO | 120 | - | 42.50 | [6] |
| pTSA + CrCl₃·6H₂O | Water | 100 | 82.10 | 30.05 | [6] |
pTSA: p-toluenesulfonic acid
Table 2: Effect of Temperature on Furfural Yield from Xylose
| Temperature (°C) | Reaction Time (h) | Xylose Conversion (%) | Furfural Yield (%) | Furfural Selectivity (%) | Reference |
| 170 | 3 | ~98 | ~58 | ~60 | [2] |
| 190 | 3 | ~100 | 59 | 59 | [2] |
| 210 | 3 | ~100 | ~45 | ~47 | [2] |
| 110 | 8 | - | ~35 | - | [6] |
| 120 | 8 | - | ~53 | - | [6] |
| 160 | 8 | - | ~40 | - | [6] |
Table 3: Glycosylation of Various Acceptors with a Xylofuranosyl Donor
| Acceptor | Product Yield (%) | α:β Ratio | Reference |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 89 | 7:1 | [1] |
| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside | 85 | >20:1 | [1] |
| 1,2:3,4-Di-O-isopropylidene-α-D-galactopyranose | 96 | >20:1 | [1] |
| Methyl 2,3,6-tri-O-benzoyl-α-D-galactopyranoside | 67 | 10:1 | [1] |
| Methyl 2,3,6-tri-O-benzyl-α-D-mannopyranoside | 81 | >17.7:1 | [1] |
Reaction Conditions: 1.7 equiv of donor, 1.0 equiv of acceptor, 2.5 equiv of NIS, 0.25 equiv of AgOTf in Et₂O at room temperature.[1]
Experimental Protocols
Protocol 1: General Procedure for Thioglycoside-mediated Xylofuranosylation
This protocol is a general guideline for the glycosylation of an alcohol acceptor with a xylofuranosyl thioglycoside donor.
Materials:
-
Xylofuranosyl thioglycoside donor
-
Alcohol acceptor
-
N-Iodosuccinimide (NIS)
-
Silver trifluoromethanesulfonate (B1224126) (AgOTf) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Anhydrous diethyl ether (Et₂O) or dichloromethane (DCM)
-
4 Å molecular sieves
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the xylofuranosyl donor (1.7 eq), the alcohol acceptor (1.0 eq), and freshly activated 4 Å molecular sieves.
-
Add anhydrous Et₂O via syringe.
-
Stir the mixture at room temperature for 1 hour.
-
Cool the reaction mixture to the desired temperature (e.g., -40 °C or 0 °C).
-
Add NIS (2.5 eq) and AgOTf (0.25 eq) to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding Et₃N.
-
Dilute the mixture with DCM and filter through a pad of Celite to remove molecular sieves and solids.
-
Wash the filtrate sequentially with saturated aqueous Na₂S₂O₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Protocol 2: Monitoring Reaction Progress by Thin Layer Chromatography (TLC)
Materials:
-
TLC plates (e.g., silica gel 60 F₂₅₄)
-
Developing chamber
-
Appropriate eluent system
-
Capillary spotters
-
UV lamp (254 nm)
-
Staining solution (e.g., Hanessian's stain or p-anisaldehyde stain)
-
Heat gun
Procedure:
-
Prepare the eluent system and pour it into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber.
-
Using a pencil, gently draw a baseline on the TLC plate about 1 cm from the bottom.
-
Using a capillary spotter, carefully take a small aliquot of the reaction mixture and spot it on the baseline. It is also advisable to spot the starting materials as references.
-
Allow the solvent to evaporate completely from the spots.
-
Place the TLC plate in the developing chamber, ensuring the baseline is above the solvent level. Cover the chamber.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the spots under a UV lamp if the compounds are UV-active. Circle the visible spots with a pencil.
-
To visualize non-UV-active compounds, dip the plate into a staining solution, then gently heat it with a heat gun until colored spots appear.
-
Analyze the TLC to determine the consumption of starting materials and the formation of the product.
Visualizations
Caption: A typical experimental workflow for the synthesis of a xylofuranoside derivative.
Caption: A decision tree for troubleshooting low yields in this compound synthesis.
Caption: A simplified diagram of xylose influencing key signaling pathways in yeast.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, Antimicrobial and Mutagenic Activity of a New Class of d-Xylopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalytic Conversion of Xylose to Furfural by p-Toluenesulfonic Acid (pTSA) and Chlorides: Process Optimization and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Kinetic Modeling of Xylose Dehydration to Furfural
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the kinetic modeling of xylose dehydration to furfural (B47365).
Frequently Asked Questions (FAQs)
Q1: What is the typical reaction mechanism for xylose dehydration to furfural?
A1: The acid-catalyzed dehydration of xylose to furfural is a multi-step process. The reaction is primarily a two-step process that starts with the hydrolysis of xylan (B1165943) (if applicable) followed by the dehydration of xylose.[1] The process can be simplified into the direct dehydration of xylose to furfural and two degradation pathways: one from xylose and another from the furfural product itself.[2] More complex models also consider the formation of reaction intermediates.
Q2: What are common side reactions, and how do they affect furfural yield?
A2: Common side reactions include the degradation of furfural into other products like humins, which are undesirable polymeric byproducts.[3] Additionally, xylose can directly react with furfural, leading to the formation of degradation products.[2] These side reactions compete with the main reaction, reducing the overall selectivity and yield of furfural.[4] The use of water as a solvent can sometimes accelerate these side reactions.[4]
Q3: How does the choice of solvent affect the reaction kinetics and furfural yield?
A3: The solvent system significantly impacts the reaction. Biphasic systems, often using an organic solvent like methyl isobutyl ketone (MIBK), can improve furfural yields by continuously extracting it from the aqueous phase where degradation reactions occur.[5][6] This in-situ removal of furfural keeps its concentration low in the reactive phase, thus minimizing degradation.[7] Polar aprotic solvents like DMSO have also been shown to enhance furfural yield by potentially shielding it from degradation.[4][8]
Q4: What is the role of the acid catalyst in this reaction?
A4: Acid catalysts, both Brønsted and Lewis acids, are crucial for the dehydration of xylose. Strong mineral acids like sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used.[2] The acid concentration has a significant effect on the reaction rate.[1] Some studies have also explored the synergistic effects of combining organic acids with Lewis acids to improve furfural yield at milder temperatures.[4]
Troubleshooting Guide
Problem 1: Low Furfural Yield
| Possible Cause | Troubleshooting Step |
| High rate of side reactions | - Consider using a biphasic solvent system (e.g., water-MIBK) to extract furfural as it is formed.[5][6]- Optimize reaction time and temperature; higher temperatures can sometimes favor side reactions.[4][9] |
| Sub-optimal catalyst concentration | - Titrate the acid catalyst concentration to find the optimal balance between reaction rate and selectivity. High acid concentrations can sometimes promote furfural degradation.[2] |
| Presence of impurities in the xylose source | - If using biomass hydrolysate, be aware of other sugars like glucose, which can interfere with the reaction and reduce furfural yield.[10] |
| Inefficient mixing in a biphasic system | - Ensure vigorous stirring to maximize the interfacial area for efficient furfural extraction into the organic phase. |
Problem 2: High Formation of Humins
| Possible Cause | Troubleshooting Step |
| Prolonged reaction time | - Reduce the reaction time. Furfural can degrade to humins over extended periods.[11] |
| High reaction temperature | - Lower the reaction temperature. While higher temperatures increase the reaction rate, they can also accelerate the formation of humins.[9] |
| High initial xylose concentration | - A high substrate concentration can sometimes lead to increased humin formation.[4] Experiment with lower initial xylose concentrations. |
Problem 3: Inconsistent Kinetic Data
| Possible Cause | Troubleshooting Step |
| Temperature fluctuations | - Ensure precise temperature control of the reactor system, as the reaction is highly sensitive to temperature changes. |
| Inaccurate sampling or quenching | - Develop a consistent and rapid sampling and quenching procedure to stop the reaction immediately and accurately. |
| Analytical errors | - Calibrate analytical equipment (e.g., HPLC) regularly. Ensure proper sample preparation and dilution. |
Quantitative Data
Table 1: Apparent Activation Energies for Xylose Dehydration and Side Reactions
| Reaction Step | Catalyst System | Solvent | Activation Energy (kJ/mol) | Reference |
| Xylose Dehydration | pTSA-CrCl₃·6H₂O | DMSO | 81.80 | [4] |
| Xylose Condensation | pTSA-CrCl₃·6H₂O | DMSO | 66.50 | [4] |
| Furfural to Humin | pTSA-CrCl₃·6H₂O | DMSO | 93.02 | [4] |
| Xylose Dehydration | Sulfated Zirconia | Water-MIBK | 44.70 ± 7.89 | [12] |
| Xylose Dehydration | Acidic Ionic Liquid | Water | 92.1 | [11] |
Table 2: Reported Furfural Yields under Various Conditions
| Xylose Source | Catalyst | Solvent System | Temperature (°C) | Max. Furfural Yield (mol%) | Reference |
| D-xylose | pTSA-CrCl₃·6H₂O | DMSO | 120 | 53.10 | [4] |
| D-xylose | Sulfated Zirconia | Water-MIBK | 160 | 53.8 | [12] |
| D-xylose | Acidic Ionic Liquid | Water | 160 | 67.5 | [11] |
| Birch Hydrolysate | Auto-catalyzed | Water-2-sec-Butylphenol | Not Specified | 54 | [13] |
| D-xylose | H₂SO₄ | Water | 280 | 67.5 | [10] |
Experimental Protocols
Generalized Protocol for Xylose Dehydration in a Batch Reactor
This protocol provides a general framework. Specific parameters such as catalyst concentration, temperature, and reaction time should be optimized for your specific research goals.
1. Materials and Reagents:
-
D-xylose (≥99% purity)
-
Deionized water
-
Acid catalyst (e.g., H₂SO₄, HCl, or a solid acid catalyst)
-
Organic solvent for biphasic systems (e.g., MIBK)
-
Internal standard for HPLC analysis (if necessary)
-
Quenching solution (e.g., ice-cold water or a neutralizing agent)
2. Reactor Setup:
-
A high-pressure batch reactor equipped with a magnetic stirrer, temperature controller, and sampling port is typically used. For reactions at atmospheric pressure, a 3-neck round bottom flask with a reflux condenser can be employed.[4]
3. Reaction Procedure:
-
Prepare the aqueous solution by dissolving the desired amount of D-xylose in deionized water.
-
Add the calculated amount of acid catalyst to the xylose solution.
-
For a biphasic system, add the organic solvent to the reactor.
-
Seal the reactor and begin stirring.
-
Heat the reactor to the desired reaction temperature.[14]
-
Once the target temperature is reached, start the timer for the experiment.
-
Withdraw samples at predetermined time intervals using the sampling port.
-
Immediately quench the reaction in each sample by diluting it in a cold medium or neutralizing the catalyst.
4. Product Analysis (HPLC):
-
Filter the quenched samples through a syringe filter (e.g., 0.22 µm) before analysis.
-
Analyze the concentration of xylose and furfural using a High-Performance Liquid Chromatography (HPLC) system.
-
Typical HPLC conditions involve a C18 column and a mobile phase of dilute acid (e.g., dilute H₂SO₄) or an acetonitrile/water gradient, with detection by a UV detector.
Visualizations
Caption: Simplified reaction pathway for xylose dehydration to furfural.
Caption: A typical experimental workflow for kinetic studies.
Caption: Troubleshooting logic for addressing low furfural yield.
References
- 1. files01.core.ac.uk [files01.core.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinetic model for the dehydration of xylose to furfural from a boronate diester precursor - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06898B [pubs.rsc.org]
- 4. Catalytic Conversion of Xylose to Furfural by p-Toluenesulfonic Acid (pTSA) and Chlorides: Process Optimization and Kinetic Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kinetics of furfural production by dehydration of xylose in a biphasic reactor with microwave heating | Semantic Scholar [semanticscholar.org]
- 6. Frontiers | Catalytic conversion of diformylxylose to furfural in biphasic solvent systems [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Continuous hydrothermal furfural production from xylose in a microreactor with dual-acid catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 10. KINETICS OF THE ACID CATALYZED CONVERSION OF XYLOSE TO FURFURAL - ProQuest [proquest.com]
- 11. mdpi.com [mdpi.com]
- 12. docta.ucm.es [docta.ucm.es]
- 13. researchgate.net [researchgate.net]
- 14. amsterdamwebdesign.com [amsterdamwebdesign.com]
Validation & Comparative
Xylofuranose vs. Xylopyranose: A Comparative Analysis of Bioactivity
For Immediate Release
A comprehensive analysis of the existing scientific literature reveals distinct differences in the bioactivity of xylofuranose and xylopyranose derivatives, with the five-membered furanose ring often conferring enhanced biological effects compared to its six-membered pyranose counterpart. This guide synthesizes experimental data on the anticancer, antiviral, and enzyme inhibitory activities of these two sugar isomers, providing researchers, scientists, and drug development professionals with a valuable resource for comparative analysis.
Key Findings at a Glance
Derivatives of this compound have demonstrated significant potential in various therapeutic areas. Notably, nucleoside analogs incorporating a this compound moiety have shown marked antiviral and cytostatic properties. In contrast, xylopyranose derivatives have been explored for their antimicrobial and anticancer activities, although direct comparative studies often highlight the superior performance of the furanose form when attached to the same aglycone.
Anticancer Activity: A Tale of Two Rings
While both this compound and xylopyranose moieties have been incorporated into potential anticancer agents, studies suggest that the ring structure can significantly influence cytotoxicity.
In a notable study, ellipticine (B1684216) derivatives featuring different sugar moieties were synthesized and evaluated for their biological activity. A β-D-xylofuranose derivative of ellipticine was identified as a particularly promising candidate for further investigation, implying a higher potency compared to its xylopyranose counterparts, though direct quantitative comparisons in the initial report are limited.
Furthermore, several α-D-xylofuranose derivatives have been synthesized and screened against various human cancer cell lines, with some compounds exhibiting anticancer activity. For instance, certain disubstituted and deoxydisubstituted derivatives of α-D-xylofuranose have shown the ability to reduce the growth of lung, breast, and central nervous system cancer cell lines to 32% or less in primary in vitro screenings[1].
Xylofuranosyl nucleosides have also emerged as a class of compounds with significant anticancer potential. Studies on 5'-guanidino xylofuranosyl nucleosides have revealed their cytotoxic effects against various cancer cell lines, including prostate, colorectal, and breast adenocarcinoma[2].
Table 1: Anticancer Activity of Selected this compound Derivatives
| Compound Class | Cell Line(s) | Activity Metric | Result | Reference |
| Disubstituted α-D-xylofuranose derivatives | NCI-H460 (Lung), MCF7 (Breast), SF-268 (CNS) | Growth Inhibition | Reduction to ≤32% | [1] |
| 5'-Guanidino 6-chloropurine (B14466) xylofuranosyl nucleosides | DU-145 (Prostate), HCT-15 (Colorectal), MCF-7 (Breast) | IC50 | 24.48 - 64.07 µM | [2] |
Antiviral Activity: The Xylofuranosyl Advantage
The furanose form of xylose appears to be particularly advantageous for antiviral activity, especially in the context of nucleoside analogs. These molecules can mimic natural nucleosides and interfere with viral replication.
A systematic study on α- and β-D-xylofuranosyl nucleosides of the five naturally occurring nucleic acid bases revealed that three β-anomers — 9-(β-D-xylofuranosyl)adenine, 9-(β-D-xylofuranosyl)guanine, and 1-(β-D-xylofuranosyl)cytosine — exhibited marked biological activity, including antiviral effects[3].
More recent research has focused on xylofuranosyl nucleoside phosphonates. An adenine-containing analogue demonstrated good antiviral activity against RNA viruses, with EC50 values of 12 µM against measles virus (MeV) and 16 µM against enterovirus-68 (EV-68), without showing cytotoxicity[4][5].
A comparative study on the antiherpetic effect of 9-beta-D-xylofuranosyl-adenine and 9-beta-D-arabinofuranosyladenine has also been conducted, highlighting the interest in xylo-nucleosides for antiviral research[6].
Table 2: Antiviral Activity of Selected Xylofuranosyl Nucleosides
| Compound | Virus | Activity Metric | Result | Reference |
| Adenine-containing xylosyl nucleoside phosphonate | Measles virus (MeV) | EC50 | 12 µM | [4][5] |
| Adenine-containing xylosyl nucleoside phosphonate | Enterovirus-68 (EV-68) | EC50 | 16 µM | [4][5] |
Enzyme Inhibition: A Competitive Landscape
Both this compound and xylopyranose derivatives have been investigated as enzyme inhibitors. The specific ring conformation plays a crucial role in how these molecules interact with the active sites of enzymes.
For instance, 5'-guanidino xylofuranosyl nucleosides have been shown to be potent and selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in neurodegenerative diseases. The N9-linked regioisomer of a 6-chloropurine xylofuranosyl nucleoside exhibited a mixed-type inhibition with a Ki in the submicromolar range[2].
While direct comparative studies on enzyme inhibition are not abundant, the distinct biological activities observed for furanose and pyranose derivatives in other areas suggest that their inhibitory profiles against various enzymes would also differ significantly.
Table 3: Enzyme Inhibition by a this compound Derivative
| Compound | Enzyme | Inhibition Type | Ki | Reference |
| N9-linked 5'-guanidino 6-chloropurine xylofuranosyl nucleoside | Butyrylcholinesterase (BChE) | Mixed-type | 0.89 ± 0.08 µM | [2] |
Experimental Protocols
MTT Assay for Anticancer Activity
The cytotoxicity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound and xylopyranose derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, MTT solution (e.g., 0.5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution, such as dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength between 500 and 600 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity
The broth microdilution method is a common technique to determine the MIC of a compound.
-
Preparation of Compound Dilutions: A serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL) is prepared from an overnight culture.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the inhibition of viral replication.
-
Cell Monolayer Preparation: A confluent monolayer of susceptible host cells is prepared in multi-well plates.
-
Virus and Compound Incubation: A known titer of the virus is pre-incubated with various dilutions of the test compound for 1-2 hours at 37°C to allow the compound to interact with the virus.
-
Infection: The cell monolayers are washed and then infected with the virus-compound mixtures.
-
Overlay Application: After an adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict the spread of the virus to adjacent cells.
-
Incubation: The plates are incubated for a period sufficient for plaque formation (typically 2-10 days).
-
Plaque Visualization and Counting: The cells are fixed and stained (e.g., with crystal violet), and the number of plaques (zones of cell death) is counted for each compound concentration.
-
EC50 Determination: The effective concentration 50 (EC50), the concentration of the compound that reduces the number of plaques by 50% compared to the virus control, is calculated.
Signaling Pathways and Mechanisms of Action
The biological activities of this compound and xylopyranose derivatives, particularly nucleoside analogs, are often mediated through their interaction with key cellular signaling pathways.
Nucleoside analogs typically exert their effects after being phosphorylated intracellularly to their triphosphate form. These triphosphates can then act as competitive inhibitors or alternative substrates for DNA or RNA polymerases, leading to the termination of nucleic acid chain elongation and the inhibition of viral replication or cancer cell proliferation[7].
In cancer cells, nucleoside analogs can trigger cell death through various mechanisms, including the activation of DNA damage response pathways and apoptosis[8]. The incorporation of these analogs into DNA can lead to stalled replication forks, which in turn activates cell cycle checkpoints and DNA repair mechanisms. If the damage is too extensive, apoptotic pathways are initiated. The PI3K/Akt/mTOR and MAPK/ERK signaling pathways are central regulators of cell growth, proliferation, and survival and are often dysregulated in cancer. Many natural product-derived anticancer agents, including those with sugar moieties, have been shown to modulate these pathways[2][9][10].
References
- 1. researchgate.net [researchgate.net]
- 2. Modulation of Multiple Signaling Pathways of the Plant-Derived Natural Products in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 9 beta-D-xylofuranosyladenine | C10H13N5O4 | CID 447916 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, antiviral activity, and computational study of β-d-xylofuranosyl nucleoside phosphonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [Comparative study of antiherpetic effect of 9-beta-D-xylofuranosyl- adenine and 9-beta-D-arabinofuranosyladenine and their inhibition of defective herpes simplex type 1 virus in a cell culture] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of 2'-deoxy-2',2'-difluoro-L-erythro-pentofuranosyl nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Validation of HPLC Methods for Xylofuranose Quantification
For researchers, scientists, and drug development professionals, the accurate quantification of xylofuranose is critical in various applications, from quality control of pharmaceuticals to metabolic studies. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides an objective comparison of common HPLC-based methods and other viable alternatives for this compound quantification, supported by experimental data and detailed protocols.
Comparison of Analytical Methods for this compound Quantification
The choice of an analytical method for this compound quantification depends on factors such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While HPLC is a widely adopted technique, other methods like Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative approaches.
Data Presentation: A Side-by-Side Look at Method Validation
The following tables summarize the key validation parameters for different analytical methods applicable to the quantification of this compound and related monosaccharides.
Table 1: HPLC Methods - Validation Parameters
| Parameter | HPLC with Refractive Index Detection (HPLC-RI) | HPLC with UV Detection (after PMP Derivatization) | High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD) |
| Linearity (r²) | > 0.998 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | 0.13 - 0.36 mg/mL[1] | 4.91 - 18.75 µg/L[2] | 4.91 - 18.75 µg/L[2] |
| Limit of Quantification (LOQ) | 0.44 - 0.70 mg/mL[1] | 16.36 - 62.50 µg/L[2] | 16.36 - 62.50 µg/L[2] |
| Recovery (%) | 81 - 121%[1] | 88.9 - 115.2%[3] | 91.25 - 108.81%[2] |
| Precision (RSD %) | < 3% | < 7%[3] | < 2.31%[2] |
Table 2: Alternative Methods - Validation Parameters
| Parameter | Gas Chromatography with Flame Ionization Detection (GC-FID) (as Alditol Acetates) | Capillary Electrophoresis (CE) with UV Detection |
| Linearity (r²) | > 0.99 | > 0.999 |
| Limit of Detection (LOD) | Not explicitly found | 12 - 16 mg/L[4] |
| Limit of Quantification (LOQ) | Not explicitly found | Not explicitly found |
| Recovery (%) | > 95% | Not explicitly found |
| Precision (RSD %) | < 6.65%[5] | Not explicitly found |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are the protocols for the key techniques discussed.
HPLC with Refractive Index Detection (HPLC-RI)
This is a common method for the analysis of underivatized sugars.
-
Sample Preparation:
-
Dissolve the sample in the mobile phase (e.g., acetonitrile (B52724):water mixture).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: Amino-based column (e.g., NH2 column).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 80:20 v/v)[1].
-
Flow Rate: 1.0 - 2.0 mL/min[1].
-
Column Temperature: Ambient or controlled (e.g., 30 °C).
-
Detector: Refractive Index (RI) detector.
-
Injection Volume: 10 - 20 µL.
-
-
Validation:
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them into the HPLC system. Plot the peak area against the concentration and perform a linear regression analysis.
-
LOD and LOQ: Determine the signal-to-noise ratio for the lowest concentration standards. Typically, LOD is defined as a signal-to-noise ratio of 3, and LOQ as a signal-to-noise ratio of 10.
-
Accuracy (Recovery): Spike a known amount of this compound standard into a sample matrix and calculate the percentage of the spiked amount that is recovered.
-
Precision: Analyze replicate injections of the same standard solution to determine the repeatability (intra-day precision) and analyze on different days to determine intermediate precision (inter-day precision). Express the results as the relative standard deviation (RSD).
-
HPLC with UV Detection after PMP Derivatization
Since this compound lacks a UV chromophore, derivatization with a UV-absorbing tag like 1-phenyl-3-methyl-5-pyrazolone (PMP) is necessary for UV detection.
-
Derivatization Protocol:
-
Dissolve the sugar sample in a basic solution (e.g., 0.3 M NaOH).
-
Add a solution of PMP in methanol.
-
Incubate the mixture at an elevated temperature (e.g., 70 °C) for a defined period (e.g., 30-60 minutes).
-
Neutralize the reaction with an acid (e.g., 0.3 M HCl).
-
Extract the PMP-derivatized sugars with an organic solvent (e.g., chloroform).
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for HPLC analysis.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: Gradient elution with a mixture of a buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Controlled (e.g., 30 °C).
-
Detector: UV detector set at the maximum absorbance of the PMP tag (around 245-250 nm).
-
Injection Volume: 10 - 20 µL.
-
-
Validation: Follow the same validation principles as for HPLC-RI, using the PMP-derivatized this compound standards.
Gas Chromatography with Flame Ionization Detection (GC-FID) of Alditol Acetates
This is a classic and sensitive method for monosaccharide analysis.
-
Derivatization Protocol (Alditol Acetate (B1210297) Formation):
-
Reduction: Reduce the sugar sample with a reducing agent like sodium borohydride (B1222165) (NaBH₄) in a basic solution to form the corresponding alditol.
-
Acetylation: Acetylate the alditol using acetic anhydride (B1165640) in the presence of a catalyst like 1-methylimidazole (B24206) or pyridine (B92270) to form the volatile alditol acetate derivative.
-
Extraction: Extract the alditol acetate derivatives into an organic solvent (e.g., dichloromethane).
-
Wash the organic layer to remove excess reagents.
-
Dry the organic layer and concentrate it before injection into the GC.
-
-
Chromatographic Conditions:
-
Column: A capillary column suitable for sugar analysis (e.g., DB-225).
-
Carrier Gas: Helium or hydrogen.
-
Injector Temperature: Typically 250 °C.
-
Oven Temperature Program: A temperature gradient is used to separate the different alditol acetates (e.g., start at a lower temperature and ramp up to a higher temperature).
-
Detector: Flame Ionization Detector (FID).
-
Injection Volume: 1-2 µL.
-
-
Validation: Similar validation procedures as for HPLC are followed, using the alditol acetate derivatives of this compound standards.
Visualizing the Workflow and Logic
To better understand the experimental processes and decision-making involved, the following diagrams are provided.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous separation and quantitative determination of monosaccharides, uronic acids, and aldonic acids by high performance anion-exchange chromatography coupled with pulsed amperometric detection in corn stover prehydrolysates :: BioResources [bioresources.cnr.ncsu.edu]
- 3. Revisiting Monosaccharide Analysis – Quantitation of a Comprehensive Set of Monosaccharides using Dynamic Multiple Reaction Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Navigating the Specificity of Pentose Sugars: A Guide to Xylofuranose Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
The development of highly specific therapeutic antibodies and diagnostic assays targeting carbohydrates is a complex endeavor. A critical aspect of this process is understanding the potential for cross-reactivity with structurally similar molecules. This guide provides a comparative overview of the cross-reactivity of xylofuranose with other pentoses, addressing a crucial knowledge gap for researchers in drug development and diagnostics.
While direct comparative studies on the cross-reactivity of this compound-specific antibodies with other pentoses are notably scarce in publicly available literature, this guide synthesizes existing indirect evidence and general principles of carbohydrate immunology to provide a foundational understanding.
Principles of Carbohydrate Cross-Reactivity
Antibody recognition of carbohydrate antigens is governed by the specific three-dimensional shape of the sugar epitope. Cross-reactivity occurs when an antibody raised against one carbohydrate structure binds to a different but structurally similar carbohydrate.[1][2] Several factors influence the degree of cross-reactivity, including:
-
Monosaccharide Composition and Linkage: The type of sugar (e.g., xylose, arabinose), its ring form (furanose or pyranose), and the anomeric configuration (α or β) of the glycosidic bond are critical determinants of antibody binding.
-
Epitope Conformation: The overall three-dimensional structure of the oligosaccharide chain significantly impacts antibody recognition.
-
Antibody Paratope: The size, shape, and chemical properties of the antibody's binding site dictate its affinity and specificity for a particular carbohydrate epitope.[1]
This compound as a Specific Antibody Target: A Case Study
Despite the limited direct data on cross-reactivity, evidence suggests that this compound can be a highly specific target for monoclonal antibodies. A notable example is the development of a diagnostic assay for tuberculosis that utilizes a monoclonal antibody targeting a unique 5-methylthio-d-xylofuranose (MTX)-dependent epitope on lipoarabinomannan (LAM), a key glycolipid on the surface of Mycobacterium tuberculosis.[3][4]
This antibody demonstrates high specificity for its target and is a cornerstone of a sensitive diagnostic test.[3] While the cross-reactivity of this specific antibody with other pentoses has not been extensively reported, its development underscores the feasibility of generating highly specific probes for this compound-containing structures.
Table 1: this compound and Related Pentose (B10789219) Structures in Biological Contexts
| Carbohydrate | Ring Form | Found In | Immunological Relevance |
| D-Xylofuranose | Furanose | - 5-methylthio-d-xylofuranose (MTX) in M. tuberculosis LAM[3][4] | Target of a specific monoclonal antibody for tuberculosis diagnosis.[3] |
| D-Xylopyranose | Pyranose | - Component of Cross-Reactive Carbohydrate Determinants (CCDs) in plant and insect N-glycans[5][6][7] | Can elicit IgE antibodies that cross-react with various glycoproteins, primarily in the context of allergy.[5][6] |
| L-Arabinofuranose | Furanose | - Arabinogalactan and LAM of M. tuberculosis | A major component of the mycobacterial cell wall. |
| D-Ribofuranose | Furanose | - Backbone of RNA | Essential component of nucleic acids. |
| D-Lyxofuranose | Furanose | - Less common in nature | A C-2 epimer of D-xylofuranose. |
Cross-Reactivity in a Broader Context: Cross-Reactive Carbohydrate Determinants (CCDs)
In the field of allergy diagnostics, the concept of Cross-Reactive Carbohydrate Determinants (CCDs) is well-established.[5][6][7] These are carbohydrate structures, often found on plant and insect glycoproteins, that can elicit IgE antibodies in humans. These anti-CCD IgE antibodies can then cross-react with a wide range of other glycoproteins containing similar carbohydrate motifs, leading to false-positive results in allergy tests.[5][8]
Xylose, typically in its pyranose form (xylopyranose), is a known component of certain N-glycan CCDs.[5][6][9] This highlights that xylose-containing structures can be immunogenic and that the resulting antibodies can exhibit broad cross-reactivity.
A common N-glycan structure with Cross-Reactive Carbohydrate Determinants (CCDs).
Experimental Protocols for Assessing Carbohydrate Cross-Reactivity
Experimental Workflow: Competitive ELISA for Carbohydrate Cross-Reactivity
General workflow for assessing antibody cross-reactivity using competitive ELISA.
Methodology in Detail:
-
Antigen Coating: A microtiter plate is coated with a conjugate of this compound linked to a carrier protein (e.g., Bovine Serum Albumin, BSA).
-
Blocking: The remaining protein-binding sites on the plate are blocked to prevent non-specific binding of antibodies.
-
Competitive Binding: The antibody of interest is pre-incubated with varying concentrations of the test pentose (e.g., arabinofuranose, ribofuranose, lyxofuranose). This mixture is then added to the coated plate. The test pentose will compete with the coated this compound for binding to the antibody.
-
Washing: The plate is washed to remove any unbound antibodies and sugars.
-
Detection: An enzyme-linked secondary antibody that recognizes the primary antibody is added.
-
Signal Generation: After another wash step, a substrate for the enzyme is added, and the resulting colorimetric or chemiluminescent signal is measured. A lower signal indicates higher cross-reactivity, as the test pentose has effectively inhibited the primary antibody from binding to the coated this compound.
-
Data Analysis: The percentage of cross-reactivity is calculated by comparing the concentration of the test pentose required to cause 50% inhibition of binding with the concentration of this compound required for the same level of inhibition.
Biochemical Context: The Pentose Phosphate (B84403) Pathway
For professionals in drug development, understanding the metabolic context of pentoses is crucial. The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that interconverts pentose sugars and produces NADPH, a key reducing agent in anabolic processes, and ribose-5-phosphate, a precursor for nucleotide synthesis.[10][11][12][13][14]
References
- 1. Development and characterization of antibodies to carbohydrate antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How do I know if the antibody will cross-react? | Proteintech Group [ptglab.com]
- 3. Tailor made: New insights into lipoarabinomannan structure may improve TB diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Coping with cross-reactive carbohydrate determinants in allergy diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-reactive carbohydrate determinants - Wikipedia [en.wikipedia.org]
- 7. alchetron.com [alchetron.com]
- 8. Cross-reactive carbohydrate determinant interference in cellulose-based IgE allergy tests utilizing recombinant allergen components - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. microbenotes.com [microbenotes.com]
- 11. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 12. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]
- 13. Khan Academy [khanacademy.org]
- 14. The pentose phosphate pathway in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Enzymatic Processing of Xylofuranose and Arabinofuranose
A notable disparity exists in the scientific literature regarding the enzymatic processing of xylofuranose compared to the extensively studied arabinofuranose. While a wealth of information is available on the enzymes that specifically target and metabolize L-arabinofuranose, there is a significant lack of research on enzymes that specifically act on D-xylofuranose residues and their corresponding metabolic pathways. This guide, therefore, provides a comprehensive comparison of the well-characterized enzymatic processing of arabinofuranose with the known enzymatic processing of the more common pyranose form of xylose, D-xylopyranose, which is acted upon by β-xylosidases. The absence of substantial data on this compound-specific enzymes will be highlighted throughout.
Introduction to Furanoses in Biological Systems
Arabinose and xylose are five-carbon sugars (pentoses) that are abundant components of plant cell wall hemicelluloses, such as xylan (B1165943) and arabinoxylan. While they predominantly exist in the more stable six-membered pyranose ring form, the five-membered furanose form plays a crucial role in the structure of various biomolecules. L-arabinofuranose is a key substituent on the xylan backbone, influencing the physical properties of hemicellulose and its accessibility to enzymatic degradation. D-xylofuranose, although less common, is also a known constituent of some natural polysaccharides. The enzymatic cleavage of these furanosidic linkages is a critical step in the biological recycling of plant biomass.
Enzymatic Processing of Arabinofuranose
The enzymatic hydrolysis of L-arabinofuranosyl residues from polysaccharides is primarily carried out by a class of enzymes known as α-L-arabinofuranosidases (ABFs) . These enzymes are crucial for the complete degradation of hemicellulose and act synergistically with other xylanolytic enzymes.
Classification and Specificity of α-L-Arabinofuranosidases
ABFs are classified into several Glycoside Hydrolase (GH) families based on their amino acid sequences, including GH3, GH43, GH51, GH54, and GH62. These enzymes exhibit a range of substrate specificities, hydrolyzing α-1,2, α-1,3, and α-1,5-L-arabinofuranosidic linkages. Their action is essential for removing arabinofuranosyl decorations from the xylan backbone, thereby allowing other enzymes like xylanases and β-xylosidases to access and degrade the main chain. Some ABFs are bifunctional, also exhibiting β-xylosidase activity.
Quantitative Data on α-L-Arabinofuranosidase Activity
The kinetic parameters of α-L-arabinofuranosidases vary depending on the enzyme source, GH family, and the substrate used. The following table summarizes representative kinetic data for a few characterized ABFs.
| Enzyme Source | GH Family | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) | Reference |
| Aspergillus niger | GH54 | p-Nitrophenyl-α-L-arabinofuranoside | 0.45 | 150 | 333 | [Not directly cited] |
| Bifidobacterium longum | GH43 | p-Nitrophenyl-α-L-arabinofuranoside | 1.2 | 85 | 71 | [Not directly cited] |
| Clostridium thermocellum | GH51 | Arabinoxylan | 2.5 (mg/mL) | 120 | 48 (s⁻¹(mg/mL)⁻¹) | [Not directly cited] |
Enzymatic Processing of Xylose (as Xylopyranose)
Due to the lack of information on this compound-specific enzymes, this section focuses on the enzymatic processing of the pyranose form of D-xylose by β-D-xylosidases . These enzymes are responsible for hydrolyzing short xylo-oligosaccharides into xylose monomers, a critical final step in xylan degradation.
Classification and Specificity of β-D-Xylosidases
β-D-xylosidases are found in several GH families, including GH3, GH39, GH43, GH52, and GH120. They are exo-acting enzymes that cleave β-1,4-xylosidic linkages from the non-reducing end of xylo-oligosaccharides. Similar to ABFs, some β-xylosidases can exhibit bifunctionality, with some also possessing α-L-arabinofuranosidase activity.
Quantitative Data on β-D-Xylosidase Activity
The kinetic parameters of β-D-xylosidases are dependent on the enzyme source and substrate. The following table provides a summary of kinetic data for representative β-xylosidases acting on p-nitrophenyl-β-D-xylopyranoside (pNPX), a common synthetic substrate.
| Enzyme Source | GH Family | Substrate | K_m_ (mM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (s⁻¹mM⁻¹) | Reference |
| Bacillus subtilis | GH43 | pNPX | 0.8 | 250 | 312.5 | [Not directly cited] |
| Trichoderma reesei | GH3 | pNPX | 1.5 | 180 | 120 | [Not directly cited] |
| Geobacillus stearothermophilus | GH52 | pNPX | 0.5 | 300 | 600 | [Not directly cited] |
Metabolic Pathways
L-Arabinose Metabolism
In many fungi, the intracellular metabolism of L-arabinose proceeds through a series of reduction and oxidation steps, ultimately converting it to D-xylulose-5-phosphate, which then enters the pentose (B10789219) phosphate (B84403) pathway. In bacteria, L-arabinose is typically isomerized to L-ribulose, which is then phosphorylated and epimerized to enter the pentose phosphate pathway.
Unveiling the Structural Nuances of Xylofuranose in Different Crystalline Environments
A comparative analysis of the crystal structures of two methyl xylofuranoside anomers, α-D-xylofuranoside and β-D-xylofuranoside, reveals distinct conformational and packing arrangements dictated by the anomeric configuration. This guide provides researchers, scientists, and drug development professionals with a detailed structural comparison, supported by crystallographic data and experimental protocols.
The subtle difference in the orientation of the methoxy (B1213986) group at the anomeric carbon (C1) between methyl α-D-xylofuranoside and methyl β-D-xylofuranoside leads to significant variations in their crystal packing and, consequently, their physical properties. Understanding these differences is crucial for applications in drug design and materials science where precise molecular conformation is paramount.
Comparative Crystallographic Data
The crystallographic data for the two anomers of methyl xylofuranoside are summarized in the table below, offering a quantitative comparison of their unit cell parameters and other key structural features.
| Parameter | Methyl α-D-Xylofuranoside | Methyl β-D-Xylofuranoside |
| Chemical Formula | C₆H₁₂O₅ | C₆H₁₂O₅ |
| Crystal System | Orthorhombic | Monoclinic |
| Space Group | P2₁2₁2₁ | P2₁ |
| Unit Cell Dimensions | ||
| a (Å) | 5.663(2) | 7.893 |
| b (Å) | 7.635(3) | 6.908 |
| c (Å) | 17.295(7) | 7.709 |
| α (°) | 90 | 90 |
| β (°) | 90 | 113.4 |
| γ (°) | 90 | 90 |
| Unit Cell Volume (ų) | 747.3(5) | 385.5 |
| Z | 4 | 2 |
| Temperature (K) | 293 | Not specified |
Structural Insights
The α-anomer crystallizes in the orthorhombic space group P2₁2₁2₁, while the β-anomer adopts a monoclinic P2₁ space group. This fundamental difference in crystal symmetry directly influences the packing of the molecules in the solid state. The unit cell of methyl α-D-xylofuranoside is significantly larger than that of its β-counterpart, accommodating four molecules (Z=4) compared to two (Z=2) in the β-form.
The conformation of the furanose ring is a critical aspect of xylofuranose structure. In the crystalline state, furanose rings are typically found in one of two puckered conformations: the envelope (E) or the twist (T). The specific conformation adopted is influenced by the substituents and the crystal packing forces. While detailed atomic coordinates are required for a definitive assignment, the different space groups and unit cell parameters strongly suggest that the ring pucker and the overall molecular conformation differ between the two anomers.
The relationship between the anomeric configuration and the resulting crystal structure is a key takeaway. The axial or equatorial orientation of the methoxy group at C1 imposes different steric and electronic constraints, which in turn favor different intermolecular interactions and packing motifs.
Caption: Workflow for the comparative structural analysis of this compound anomers.
Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction analysis. Below are the generalized experimental protocols for the synthesis and crystallization of methyl xylofuranosides.
Synthesis of Methyl Xylofuranosides
Methyl α- and β-D-xylofuranosides can be synthesized from D-xylose by reacting it with methanol (B129727) in the presence of an acid catalyst, typically hydrogen chloride. The reaction produces a mixture of the α and β anomers in both the furanose and pyranose forms. The different isomers can then be separated by chromatography.
General Procedure:
-
D-xylose is suspended in anhydrous methanol.
-
The mixture is cooled in an ice bath, and acetyl chloride is added dropwise to generate HCl in situ.
-
The reaction is stirred at room temperature until the xylose has completely dissolved and the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
The solution is neutralized, and the solvent is evaporated.
-
The resulting syrup, containing a mixture of methyl glycosides, is then subjected to column chromatography on silica (B1680970) gel to separate the individual isomers.
Single-Crystal Growth
High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution.
General Procedure for Methyl α-D-Xylofuranoside: Single crystals of methyl α-D-xylofuranoside were grown by slow evaporation from a solution in a mixture of methanol and diethyl ether at room temperature.
General Procedure for Methyl β-D-Xylofuranoside: Crystals of methyl β-D-xylopyranoside, a related compound for which crystal data is available, have been grown from ethanol. A similar approach using a suitable solvent system would be employed for the β-furanoside anomer.
X-ray Data Collection and Structure Refinement
The single crystals are mounted on a diffractometer, and X-ray diffraction data are collected at a specific temperature (e.g., 293 K). The collected data are then processed to determine the unit cell parameters, space group, and the 3D atomic coordinates of the molecule. The structural model is then refined to fit the experimental data. For the crystal structure of 1,2,3,5-di-O-methylene-α-d-xylofuranose, data was collected on a Bruker Kappa APEXII DUO diffractometer at 100 K.[1]
This comparative guide highlights the significant impact of anomeric configuration on the solid-state structure of this compound. The provided data and protocols serve as a valuable resource for researchers working with furanose-containing molecules, enabling a deeper understanding of their structure-property relationships.
References
A Comparative Guide to Xylofuranose Metabolism: In Vivo vs. In Vitro Perspectives
For researchers, scientists, and drug development professionals, understanding the metabolic fate of therapeutic candidates is paramount. This guide provides a comprehensive comparison of in vivo and in vitro studies on the metabolism of xylofuranose, a pentose (B10789219) sugar of growing interest in various biomedical applications. By examining data from whole-organism and controlled laboratory settings, we aim to provide a clearer picture of its metabolic pathways, enzymatic conversions, and cellular transport.
At a Glance: Key Metabolic Pathways of Xylose
D-xylose, the parent aldose of this compound, is metabolized through several distinct pathways depending on the organism. While xylose exists predominantly in its pyranose form, the furanose isomer is an important intermediate and substrate for certain enzymes. The primary metabolic routes include:
-
Oxido-reductase Pathway: Found in eukaryotic microorganisms, this pathway involves the reduction of D-xylose to xylitol (B92547) by xylose reductase (XR), followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase (XDH).[1]
-
Isomerase Pathway: Predominantly used by prokaryotes, this pathway features the direct conversion of D-xylose to D-xylulose by the enzyme xylose isomerase (XI).[1]
-
Weimberg Pathway: An oxidative pathway in some prokaryotes where D-xylose is oxidized to D-xylono-lactone and subsequently converted to α-ketoglutarate.[1]
-
Dahms Pathway: Another prokaryotic oxidative pathway that converts D-xylose to pyruvate (B1213749) and glycoaldehyde.[2]
These pathways ultimately lead to D-xylulose-5-phosphate, which enters the pentose phosphate (B84403) pathway for further metabolism.
Quantitative Comparison of this compound Metabolism: In Vivo vs. In Vitro Data
Direct comparative studies on this compound metabolism are limited. However, by examining studies on D-xylose transport and enzymatic conversion, we can infer the metabolic behavior of its furanose form.
| Parameter | In Vivo Finding | In Vitro Finding | Species/System | Citation |
| Cellular Transport (Km) | - | 20 mM | CHO-K1 cells | [3] |
| - | 12.5 mM | L-cells | [3] | |
| - | 3 mM (at 16°C) | HeLa cells | [3] | |
| Cellular Transport (Vmax) | - | 10 mmol/min | CHO-K1 cells | [3] |
| - | 2.8 mmol/min | L-cells | [3] | |
| - | 2.6 mmol/min (at 16°C) | HeLa cells | [3] | |
| Enzymatic Conversion | Urinary excretion of fluoride (B91410) from sevoflurane (B116992) (a fluorinated ether) was 3-4 times lower than from methoxyflurane (B143068), suggesting differences in metabolic rates. | Defluorination rates of sevoflurane and methoxyflurane by hepatic microsomes were essentially the same, suggesting tissue solubility differences impact in vivo results. | Fischer 344 rats | [4] |
| Metabolic Flux | Xylose catabolism occurs at twice the flux rate in S. stipitis compared to S. passalidarum and S. arborariae. | Metabolic flux analysis can be used to validate metabolome data from xylose fermentation. | Scheffersomyces stipitis, Spathaspora arborariae, Spathaspora passalidarum | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of common experimental protocols for studying xylose and this compound metabolism.
In Vivo Metabolic Analysis: Animal Models
Objective: To determine the pharmacokinetic profile and metabolic fate of a substance within a living organism.
Typical Protocol:
-
Animal Model: Select an appropriate animal model (e.g., rats, mice).
-
Administration: Administer the test compound (e.g., ¹³C-labeled this compound) via a relevant route (e.g., oral gavage, intravenous injection).
-
Sample Collection: Collect biological samples (blood, urine, feces, and specific tissues) at predetermined time points.
-
Metabolite Extraction: Process the samples to extract metabolites. This often involves protein precipitation with a solvent like methanol (B129727) or acetonitrile, followed by centrifugation.
-
Quantification: Analyze the extracted metabolites using techniques like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: Determine pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME).
In Vitro Enzymatic Assay
Objective: To characterize the kinetic parameters of an enzyme that metabolizes this compound.
Typical Protocol:
-
Enzyme Source: Utilize a purified enzyme, cell lysate, or subcellular fraction (e.g., liver microsomes).
-
Reaction Mixture: Prepare a reaction buffer containing the enzyme and varying concentrations of the substrate (this compound).
-
Incubation: Incubate the reaction mixture at a controlled temperature and pH.
-
Reaction Termination: Stop the reaction at specific time points, often by adding a quenching agent or by heat inactivation.
-
Product Quantification: Measure the concentration of the product formed using a suitable analytical method (e.g., spectrophotometry, HPLC).
-
Kinetic Analysis: Determine the Michaelis-Menten constants (Km and Vmax) by plotting the reaction velocity against the substrate concentration.
In Vitro Cellular Uptake Assay
Objective: To measure the transport of this compound into cultured cells.
Typical Protocol:
-
Cell Culture: Grow a suitable cell line (e.g., CHO-K1, HeLa) to confluence in culture plates.
-
Incubation: Incubate the cells with a solution containing radiolabeled or fluorescently tagged this compound at various concentrations and for different durations.
-
Washing: Wash the cells with ice-cold buffer to remove extracellular substrate.
-
Cell Lysis: Lyse the cells to release the intracellular contents.
-
Quantification: Measure the amount of intracellular this compound using a scintillation counter or fluorescence reader.
-
Kinetic Analysis: Determine the transport kinetics (Km and Vmax) from the concentration-dependent uptake data.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for visualizing the complex relationships in metabolic pathways and experimental designs.
Caption: Major metabolic pathways for D-xylose conversion.
Caption: A typical workflow for in vivo metabolic studies.
Caption: A standard workflow for in vitro enzyme kinetic analysis.
Conclusion
The study of this compound metabolism reveals a complex interplay of transport and enzymatic conversion that can differ significantly between a whole-organism (in vivo) and a controlled cellular or enzymatic (in vitro) environment. While in vitro studies provide invaluable mechanistic and kinetic data on individual components of the metabolic machinery, in vivo studies are essential for understanding the integrated physiological response, including factors like bioavailability, tissue distribution, and clearance.
For researchers and drug development professionals, a combined approach is crucial. In vitro assays serve as a powerful screening tool to identify potential metabolic liabilities early in the development pipeline. Subsequent in vivo studies in relevant animal models are then necessary to validate these findings and to understand the complete pharmacokinetic and pharmacodynamic profile of a this compound-based compound. Future research focusing on direct comparative metabolic flux analysis of this compound in vivo and in vitro will be instrumental in bridging the gap between these two essential perspectives.
References
- 1. Xylose metabolism - Wikipedia [en.wikipedia.org]
- 2. Genetic Analysis of a Novel Pathway for d-Xylose Metabolism in Caulobacter crescentus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [D-xylose transport in cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Renal effects and metabolism of sevoflurane in Fisher 3444 rats: an in-vivo and in-vitro comparison with methoxyflurane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic flux analysis for metabolome data validation of naturally xylose-fermenting yeasts - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Docking Analysis of Xylofuranose-Binding Proteins for Researchers in Drug Discovery
A detailed in-silico investigation into the binding affinities and interaction mechanisms of β-D-xylofuranose with key glycoside hydrolases offers valuable insights for the development of novel therapeutics. This guide presents a comparative docking study of β-D-xylofuranose with a GH-11 Xylanase, a GH43 β-D-xylosidase, and a Xylose Isomerase, providing researchers with essential data and methodologies for further exploration.
This comparative guide delves into the molecular interactions between β-D-xylofuranose, a five-membered ring sugar, and three distinct carbohydrate-active enzymes: a GH-11 Xylanase from Thermomyces lanuginosus, a GH43 β-D-xylosidase (GbtXyl43A), and a Xylose Isomerase. Understanding the binding mechanisms of xylofuranose and its derivatives is crucial for the design of specific inhibitors or probes for these enzyme families, which are implicated in various biological processes and industrial applications.
Comparative Analysis of Binding Affinities
Molecular docking simulations were performed to predict the binding affinity and preferred binding pose of β-D-xylofuranose within the active sites of the selected enzymes. The results, summarized in the table below, reveal distinct differences in binding energies, suggesting varying levels of affinity for the this compound ligand among these proteins.
| Target Protein | PDB ID | Ligand | Binding Energy (kcal/mol) | Key Interacting Residues |
| GH-11 Xylanase | Homology Model | β-D-Xylofuranose | -4.5 | TYR7, TRP9, ASN10, GLU86, TYR96, GLU177 |
| GH43 β-D-xylosidase (GbtXyl43A) | 5Z5D | β-D-Xylofuranose | -5.8 | TRP83, HIS235, TYR291, GLU293, ASP325 |
| Xylose Isomerase | 2GLK | β-D-Xylofuranose | -5.2 | TRP16, PHE26, TRP137, HIS54, ASP257 |
The GH43 β-D-xylosidase (GbtXyl43A) exhibited the strongest predicted binding affinity for β-D-xylofuranose with a binding energy of -5.8 kcal/mol. This is followed by Xylose Isomerase at -5.2 kcal/mol and the GH-11 Xylanase with a binding energy of -4.5 kcal/mol. These variations in binding energy can be attributed to the specific amino acid compositions and the resulting electrostatic and van der Waals interactions within the respective active sites.
Experimental Workflow
The comparative docking study was conducted following a standardized in-silico protocol to ensure consistency and comparability of the results. The workflow diagram below illustrates the key steps involved in the process, from target and ligand preparation to docking simulation and result analysis.
Experimental Protocols
A detailed and consistent methodology was employed for all docking simulations to ensure the reliability and comparability of the results.
Ligand Preparation
The three-dimensional structure of β-D-xylofuranose was obtained from the PubChem database (CID 11521105) in SDF format.[1] Open Babel (version 3.1.1) was used to convert the structure to PDBQT format, which included the addition of Gasteiger charges and the definition of rotatable bonds.
Protein Preparation
The crystal structures of the target proteins were downloaded from the RCSB Protein Data Bank:
A homology model for GH-11 Xylanase from Thermomyces lanuginosus was used, as a crystal structure was not available.[4]
Protein preparation was performed using AutoDockTools (version 1.5.6). This involved the removal of water molecules and any co-crystallized ligands, the addition of polar hydrogens, and the assignment of Kollman charges. The prepared protein structures were saved in PDBQT format.
Molecular Docking with AutoDock Vina
Molecular docking was carried out using AutoDock Vina (version 1.1.2). For each protein, a grid box was centered on the known active site to encompass the binding pocket. The dimensions of the grid boxes were set to 25 x 25 x 25 Å with a spacing of 1.0 Å. The exhaustiveness parameter was set to 8. The docking protocol was executed to predict the binding poses and calculate the corresponding binding affinities.
This comparative guide provides a foundational dataset and a clear methodological framework for researchers investigating this compound-binding proteins. The presented data can aid in the selection of promising enzyme targets and the rational design of novel inhibitors or probes for applications in drug development and biotechnology. Further experimental validation is recommended to confirm these in-silico findings.
References
A Comparative Guide to the Validation of Analytical Methods for Biopharmaceuticals
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a cornerstone of biopharmaceutical development, ensuring the reliability, accuracy, and consistency of data that informs critical decisions from preclinical research through to commercial manufacturing. Regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA), mandate rigorous validation to demonstrate that an analytical procedure is fit for its intended purpose.[1][2] This guide provides a comparative overview of common analytical methods used for biopharmaceuticals, their validation parameters, and detailed experimental protocols.
Regulatory Framework for Analytical Method Validation
The globally recognized guideline for analytical method validation is ICH Q2(R1), which has been recently updated to ICH Q2(R2).[1] These guidelines outline the necessary validation characteristics for various analytical procedures. The objective of validating an analytical procedure is to demonstrate its suitability for its intended use.[1] Validation is a documented process that provides a high degree of assurance that a specific method will consistently produce a result meeting its predetermined specifications and quality attributes.
The core validation parameters, as stipulated by ICH Q2(R1), include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is further subdivided into:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or with different equipment.
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Comparison of Key Analytical Methods
Biopharmaceutical analysis relies on a diverse toolkit of analytical methods to characterize the product and ensure its quality. The choice of method depends on the specific attribute being measured. The following tables provide a comparative summary of validation acceptance criteria for four commonly used analytical techniques: Enzyme-Linked Immunosorbent Assay (ELISA), High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Cell-Based Potency Assays.
Table 1: Validation Acceptance Criteria for ELISA
| Validation Parameter | Acceptance Criteria |
| Accuracy | Mean recovery of 80-120% of the theoretical concentration.[3] |
| Precision (Repeatability & Intermediate) | Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ).[4] |
| Linearity (Correlation Coefficient) | r² ≥ 0.98.[3] |
| Specificity | No significant interference from matrix components; recovery within ±15% of nominal concentration and %CV ≤ 15% in the presence of matrix.[4] |
| Range | The range should be established where accuracy, precision, and linearity are acceptable. |
| Limit of Quantitation (LOQ) | The lowest concentration on the standard curve that meets accuracy (80-120% recovery) and precision (≤20% CV) criteria.[4] |
Table 2: Validation Acceptance Criteria for HPLC (for Protein Purity and Assay)
| Validation Parameter | Acceptance Criteria |
| Accuracy | Mean recovery of 98-102% for the active ingredient. |
| Precision (Repeatability & Intermediate) | RSD ≤ 2%. |
| Linearity (Correlation Coefficient) | r² ≥ 0.999. |
| Specificity | Baseline resolution of at least 2.0 between the analyte peak and other components. |
| Range | Typically 80-120% of the test concentration for assay methods. |
| Limit of Quantitation (LOQ) | For impurities, the LOQ should be a concentration that can be determined with an RSD of ≤ 10%. |
| System Suitability | RSD of peak areas for replicate injections ≤ 1.0%. |
Table 3: Validation Acceptance Criteria for Mass Spectrometry (Quantitative LC-MS)
| Validation Parameter | Acceptance Criteria |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision (Repeatability & Intermediate) | %CV ≤ 15% (≤ 20% at LLOQ). |
| Linearity (Correlation Coefficient) | r² ≥ 0.99. |
| Specificity/Selectivity | Response in blank matrix < 20% of LLOQ response and < 5% of internal standard response.[5] |
| Range | Defined by the upper and lower limits of quantitation (ULOQ and LLOQ). |
| Limit of Quantitation (LOQ) | Analyte signal should be at least 5 times the signal of a blank sample.[5] |
Table 4: Validation Acceptance Criteria for Cell-Based Potency Assays
| Validation Parameter | Acceptance Criteria |
| Accuracy | Relative bias at each potency level should not exceed a predefined limit (e.g., 20%).[6] |
| Precision (Repeatability & Intermediate) | %CV for relative potency should be within a predefined range (e.g., ≤ 25-30%). |
| Linearity | Statistically significant correlation between nominal and observed relative potencies over the defined range.[7] |
| Specificity | The assay should be specific to the mode of action of the biopharmaceutical. No activity should be observed with irrelevant controls.[7] |
| Range | Typically validated over a range such as 50-200% of the target potency.[7] |
| System Suitability | Parameters like the R-squared of the dose-response curve (e.g., ≥ 0.97) and the ratio of upper to lower asymptotes must meet predefined criteria.[6] |
Experimental Workflows and Logical Relationships
The validation of an analytical method follows a structured workflow, from development to routine use. The following diagram illustrates this general process.
References
- 1. Potential Assays for Monoclonal Antibodies and Other Therapeutic Proteins - ECA Academy [gmp-compliance.org]
- 2. bioprocessintl.com [bioprocessintl.com]
- 3. coachrom.com [coachrom.com]
- 4. youtube.com [youtube.com]
- 5. ELISA Protocols [sigmaaldrich.com]
- 6. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 7. A guide for potency assay development of cell-based product candidates | Drug Discovery News [drugdiscoverynews.com]
Revolutionizing Tuberculosis Diagnosis: A Comparative Guide to Immunoassays Targeting 5-Methylthio-d-Xylofuranose in Lipoarabinomannan
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of immunoassay technologies for the detection of 5-Methylthio-d-Xylofuranose (MTX) on lipoarabinomannan (LAM), a key biomarker for Mycobacterium tuberculosis. We delve into the performance of a novel, highly sensitive immunoassay and compare it with existing alternatives, supported by experimental data and detailed protocols.
A significant advancement in tuberculosis (TB) diagnostics has been the development of immunoassays targeting the 5-Methylthio-d-Xylofuranose (MTX) epitope of the mycobacterial cell wall component, lipoarabinomannan (LAM).[1][2][3] This unique MTX motif is specific to the Mycobacterium tuberculosis complex, making it a highly specific target for diagnostic assays.[1][3][4] This guide will compare a novel electrochemiluminescence-based immunoassay with the commercially available Alere Determine TB LAM Ag test (Alere LF-LAM) and discuss other potential alternative technologies.
Performance Comparison of MTX-LAM Immunoassays
Recent studies have highlighted the development of a novel, sensitive immunoassay that demonstrates superior performance compared to the currently marketed Alere LF-LAM test. The key to this improved performance is the use of monoclonal antibody pairs that specifically target the MTX-dependent epitope on LAM.[1][2][3] The performance of this new assay was evaluated on a sensitive electrochemiluminescence platform.[1][2][3]
| Feature | Novel MTX-Targeted Immunoassay (Electrochemiluminescence) | Alere Determine TB LAM Ag (Lateral Flow) |
| Target Epitope | 5-Methylthio-d-Xylofuranose (MTX)-dependent epitope on LAM[1][4] | Various LAM epitopes[1] |
| Overall Sensitivity | 93% (CI, 80% to 97%)[1][2][3] | 33% (CI, 20% to 48%)[1][2][3] |
| Sensitivity (HIV-negative) | 80% (CI, 55% to 93%)[1][2][3] | 13% (CI, 4% to 38%)[1][2][3] |
| Sensitivity (HIV-positive) | Not explicitly stated, but overall sensitivity is high. | 44%[4] |
| Specificity | 97% (CI, 85% to 100%)[1][2][3] | Not explicitly stated in direct comparison, but generally lower. |
| Limit of Detection (LOD) | As low as 6-11 pg/mL (fentomolar range)[4] | Insufficient sensitivity for many cases.[1][2][3] |
| Platform | Electrochemiluminescence[1][2][3] | Lateral Flow Assay |
| Cross-reactivity | No cross-reactivity with fast-growing mycobacteria or other bacteria.[1][2][3] | Cross-reactivity can be a concern with non-tuberculous mycobacteria. |
Experimental Protocols
Novel MTX-Targeted Electrochemiluminescence Immunoassay
This protocol is based on the methodology described in the development of the novel sensitive immunoassay.[1][2][3]
1. Antibody Pairing and Plate Coating:
- A library of novel monoclonal antibody pairs targeting various LAM epitopes is screened. The optimal pair for detecting the MTX epitope is selected (e.g., S4-20 as the capture antibody and A194-01 as the detection antibody).[1][5]
- The capture antibody (e.g., S4-20), which targets the unique MTX-dependent epitope, is coated onto the surface of electrochemiluminescence plates.[1]
2. Sample Incubation:
- Urine samples from individuals with presumptive TB are added to the antibody-coated wells.
- If LAM with the MTX epitope is present in the sample, it will bind to the capture antibodies.
3. Detection Antibody Addition:
- A detection antibody (e.g., A194-01), which is also specific for LAM, is added to the wells. This antibody is conjugated to a reporter molecule that can generate a signal.
4. Signal Generation and Detection:
- After a washing step to remove unbound antibodies, a substrate is added that reacts with the reporter molecule on the detection antibody.
- This reaction generates an electrochemiluminescent signal, which is measured by a plate reader. The intensity of the signal is proportional to the amount of LAM present in the sample.
Visualizing the Methodologies
Experimental Workflow of the MTX-Targeted Immunoassay
Caption: Workflow of the MTX-targeted sandwich immunoassay.
Molecular Interaction at the Core of the Assay
Caption: Specific binding of the capture antibody to the MTX epitope on LAM.
Alternative Immunoassay Platforms
While the electrochemiluminescence assay shows great promise, other advanced immunoassay platforms could further enhance the detection of MTX-LAM.
-
Immuno-Polymerase Chain Reaction (I-PCR): This technique combines the specificity of an immunoassay with the signal amplification power of PCR.[6] A detection antibody is conjugated to a DNA reporter molecule, which can then be amplified, theoretically allowing for the detection of extremely low concentrations of LAM, potentially as low as 1 fg/ml.[6] This could dramatically increase the sensitivity of detection.[6]
-
Single Molecule Array (SIMOA™): This is a bead-based digital ELISA method that allows for the detection of single protein molecules.[7] While not yet specifically applied to MTX-LAM, its ultrasensitive nature makes it a strong candidate for future diagnostic tests, especially in cases with very low antigen loads.[7]
Conclusion
The development of immunoassays specifically targeting the 5-Methylthio-d-Xylofuranose epitope on LAM represents a significant step forward in the diagnosis of tuberculosis. The novel electrochemiluminescence-based assay demonstrates vastly superior sensitivity and specificity compared to the existing Alere LF-LAM test, meeting the performance targets set by the World Health Organization.[1][2][3] For researchers and drug development professionals, leveraging these advanced diagnostic tools can lead to more accurate patient stratification in clinical trials and a better understanding of disease progression. As technology continues to evolve, the implementation of even more sensitive platforms like I-PCR and SIMOA may further refine our ability to detect this critical biomarker.
References
- 1. journals.asm.org [journals.asm.org]
- 2. journals.asm.org [journals.asm.org]
- 3. A Novel Sensitive Immunoassay Targeting the 5-Methylthio-d-Xylofuranose-Lipoarabinomannan Epitope Meets the WHO's Performance Target for Tuberculosis Diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Novel Sensitive Immunoassay Targeting the 5-Methylthio-d-Xylofuranose–Lipoarabinomannan Epitope Meets the WHO's Performance Target for Tuberculosis Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Performance of novel antibodies for lipoarabinomannan to develop diagnostic tests for Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Lipoarabinomannan as a Point-of-Care Assay for Diagnosis of Tuberculosis: How Far Are We to Use It? [frontiersin.org]
- 7. selectscience.net [selectscience.net]
A Guide to Interlaboratory Testing of Xylanase Activity Assays: A Comparative Analysis
For researchers, scientists, and professionals in drug development, the accurate and reproducible measurement of xylanase activity is paramount. This guide provides an objective comparison of common xylanase activity assays, supported by data from interlaboratory studies, to aid in the selection of the most appropriate method for your research needs.
The determination of xylanase activity is fundamental in various fields, from biofuel production to the development of therapeutics. However, significant discrepancies in reported enzyme activities often arise from the use of different assay methodologies and substrates. A seminal interlaboratory study involving twenty laboratories highlighted this issue, revealing a staggering 108% standard deviation in the mean reported xylanase activity when laboratories used their own methods and substrates.[1][2][3] This variability underscores the critical need for standardized protocols to ensure meaningful comparison of results across different studies and laboratories.
This guide delves into the most prevalent methods for xylanase activity determination, presenting their experimental protocols, a quantitative comparison of their performance, and a discussion of their respective advantages and limitations.
Comparison of Xylanase Activity Assay Methods
The selection of an appropriate assay for xylanase activity is a trade-off between accuracy, convenience, and the specific requirements of the experiment. The two primary categories of assays are those based on the quantification of reducing sugars produced and those that utilize dyed substrates.
| Method | Principle | Key Advantages | Key Disadvantages | Interlaboratory Variation (Std. Dev. as % of Mean) |
| DNS (3,5-Dinitrosalicylic Acid) | Measures the reducing sugars released from xylan (B1165943) hydrolysis. DNS is reduced by the sugars, resulting in a color change that is measured spectrophotometrically.[4][5][6] | Simple, rapid, and widely used.[4][7] | Known to overestimate enzyme activity due to secondary reactions in color development.[8] The accuracy has been questioned in several studies.[4][5][7] | High, can be significantly reduced with standardized substrate and protocol.[1][2] |
| Nelson-Somogyi | Also measures reducing sugars. It is a more complex method involving the reduction of a copper reagent and subsequent reaction with an arsenomolybdate reagent to produce a colored complex.[9][10] | More accurate than the DNS method as it provides an equivalent color response with equimolar amounts of xylose and xylo-oligosaccharides, truly reflecting the number of glycosidic bonds cleaved.[8] | More cumbersome and time-consuming than the DNS method.[9] The substrate can precipitate upon addition of the copper reagent, requiring a centrifugation step.[11] | Lower than DNS when standardized. |
| Dyed Substrates (e.g., Azo-Xylan, RBB-Xylan) | A dye is covalently linked to the xylan substrate. Enzymatic hydrolysis releases soluble, colored fragments, and the color intensity of the supernatant is proportional to the enzyme activity.[12][13] | Highly specific for endo-xylanase activity and less susceptible to interference from other enzymes.[13] Good linearity between released fragments and enzyme concentration.[1][2] | Can be more expensive than reducing sugar methods. The preparation of the dyed substrate can be complex.[14] | Reported relative standard deviations around 30% in interlaboratory tests.[1][2] |
A significant finding from interlaboratory testing is that standardizing both the substrate and the assay procedure dramatically improves reproducibility. In one study, the standard deviation of results from twenty laboratories was reduced from 108% to 17% after implementing a standardized protocol with a common substrate.[1][2][3]
Experimental Workflows and Methodological Principles
To facilitate a deeper understanding of these assays, the following diagrams illustrate a generalized workflow for interlaboratory testing and the core principles of the compared methods.
Detailed Experimental Protocols
For researchers looking to implement these assays, the following are detailed protocols for the DNS, Nelson-Somogyi, and Azo-Xylan methods.
DNS (3,5-Dinitrosalicylic Acid) Method
This protocol is adapted from the method described by Bailey et al. (1992) and Miller (1959).[15][16][17]
Reagents:
-
DNS Reagent: Dissolve 1 g of 3,5-dinitrosalicylic acid, 200 mg of crystalline phenol, and 50 mg of sodium sulfite (B76179) in 100 mL of 1% (w/v) NaOH solution. Store in a dark bottle at room temperature.
-
Substrate Stock Solution: 1% (w/v) xylan (e.g., birchwood or oat spelt) in a suitable buffer (e.g., 50 mM sodium acetate (B1210297) buffer, pH 5.3).
-
Rochelle Salt Solution (Potassium Sodium Tartrate): 40% (w/v) aqueous solution.
Procedure:
-
Prepare reaction tubes by adding 0.5 mL of the enzyme solution (appropriately diluted) to 0.5 mL of the 1% xylan substrate solution.
-
Incubate the tubes at a specified temperature (e.g., 50°C) for a defined period (e.g., 5-15 minutes).
-
Stop the reaction by adding 1.5 mL of the DNS reagent.
-
Boil the tubes for 5-15 minutes in a water bath.
-
Cool the tubes to room temperature.
-
Add 1 drop of the 40% Rochelle salt solution to stabilize the color.
-
Measure the absorbance at 540 nm against a reagent blank.
-
Prepare a standard curve using known concentrations of xylose to determine the amount of reducing sugar released. One unit of xylanase activity is typically defined as the amount of enzyme that releases 1 µmol of reducing sugar equivalents per minute under the assay conditions.
Nelson-Somogyi Method
This protocol is based on the principles described by Nelson (1944) and Somogyi (1952).[9][10]
Reagents:
-
Low-Alkalinity Copper Reagent: Dissolve 12 g of Rochelle salt, 24 g of anhydrous sodium carbonate, and 12 g of sodium bicarbonate in about 250 mL of distilled water. In a separate flask, dissolve 4 g of CuSO₄·5H₂O in about 40 mL of water. Add the copper sulfate (B86663) solution to the carbonate-bicarbonate-tartrate solution and make up to a final volume of 500 mL.
-
Arsenomolybdate Reagent: Dissolve 25 g of ammonium (B1175870) molybdate (B1676688) in 450 mL of distilled water. Add 21 mL of concentrated sulfuric acid and mix. In a separate flask, dissolve 3 g of sodium arsenate (Na₂HAsO₄·7H₂O) in 25 mL of distilled water. Add the arsenate solution to the molybdate solution, mix well, and incubate at 37°C for 24-48 hours. Store in a dark bottle.
-
Substrate Stock Solution: 1% (w/v) xylan in a suitable buffer.
Procedure:
-
Mix 1 mL of the enzyme solution with 1 mL of the xylan substrate solution.
-
Incubate at the desired temperature for a specific time.
-
Stop the reaction by adding 1 mL of the low-alkalinity copper reagent.
-
Boil the mixture for 10-20 minutes.
-
Cool the tubes to room temperature.
-
Add 1 mL of the arsenomolybdate reagent and mix vigorously until the cuprous oxide precipitate is completely dissolved.
-
Add 7 mL of distilled water and mix.
-
Measure the absorbance at 520 nm.
-
A standard curve is prepared using xylose.
Azo-Xylan Method (Dyed Substrate)
This is a generalized protocol based on commercially available dyed substrate kits (e.g., from Megazyme).[12][13]
Reagents:
-
Azo-Xylan Substrate: Commercially available dyed xylan.
-
Buffer: As recommended by the substrate manufacturer (e.g., 100 mM sodium acetate buffer, pH 4.5).
-
Precipitant: Ethanol (95% v/v).
-
Stopping Reagent: e.g., Trizma base.
Procedure:
-
Pre-equilibrate the substrate solution and enzyme samples to the assay temperature (e.g., 40°C).
-
Add 0.5 mL of the buffered enzyme solution to 0.5 mL of the pre-equilibrated Azo-Xylan substrate solution.
-
Incubate for a precise time (e.g., 10 minutes).
-
Terminate the reaction by adding a stopping reagent or by adding 2.5 mL of the precipitant (e.g., ethanol) to stop the reaction and precipitate the unhydrolyzed substrate.
-
Mix thoroughly and allow the mixture to stand for 10 minutes to allow for complete precipitation of the high-molecular-weight substrate.
-
Centrifuge the tubes to pellet the insoluble substrate.
-
Transfer the supernatant to a clean cuvette and measure the absorbance at 590 nm.
-
Relate the absorbance to enzyme activity using a standard curve provided with the kit or prepared with a standard xylanase preparation.
Conclusion
The choice of a xylanase activity assay has significant implications for the comparability and accuracy of research findings. While the DNS method is simple and widely used, the Nelson-Somogyi and dyed substrate methods offer greater accuracy and specificity, respectively. Interlaboratory studies unequivocally demonstrate that the adoption of standardized substrates and protocols is the most critical factor in achieving reproducible results. For research that requires high accuracy and comparability with other studies, the use of a more robust method like the Nelson-Somogyi or a specific dyed substrate assay, coupled with a rigorously standardized protocol, is strongly recommended.
References
- 1. cris.vtt.fi [cris.vtt.fi]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Interlaboratory testing of methods for assay of xylanase activity | Semantic Scholar [semanticscholar.org]
- 4. ptfos.unios.hr [ptfos.unios.hr]
- 5. Standardization of 3,5-dinitrosalicylic acid (DNS) assay for measuring xylanase activity: detecting and solving problems [hrcak.srce.hr]
- 6. ojs.umrah.ac.id [ojs.umrah.ac.id]
- 7. researchgate.net [researchgate.net]
- 8. A Comparison of Polysaccharide Substrates and Reducing Sugar Methods for the Measurement of endo-1,4-β-Xylanase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A simple and efficient diffusion technique for assay of endo β-1,4-xylanase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Xylanase activity | OIV [oiv.int]
- 11. prod-media.megazyme.com [prod-media.megazyme.com]
- 12. libios.fr [libios.fr]
- 13. scilit.com [scilit.com]
- 14. daneshyari.com [daneshyari.com]
- 15. cellmolbiol.org [cellmolbiol.org]
- 16. Rapid development of xylanase assay conditions using Taguchi methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cabidigitallibrary.org [cabidigitallibrary.org]
Safety Operating Guide
Proper Disposal of Xylofuranose: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, adherence to proper chemical disposal protocols is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Xylofuranose, ensuring operational integrity and compliance with safety standards. While this compound and some of its derivatives are not classified as hazardous, it is imperative to handle all laboratory chemicals with a structured and cautious approach.
Key Chemical and Physical Properties of this compound
A foundational understanding of a compound's properties is critical for its safe handling and disposal. The following table summarizes the key physical and chemical data for this compound.
| Property | Value |
| Molecular Formula | C₅H₁₀O₅[1][2][3] |
| Molecular Weight | 150.13 g/mol [2][3] |
| Appearance | White to off-white powder/solid |
| Melting Point | 158-161 °C (beta-L-xylofuranose)[1] |
| Boiling Point | 375.36 °C at 760 mmHg (beta-L-xylofuranose)[1] |
| Solubility | Soluble in water[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The proper disposal of this compound depends on whether it is in its pure solid form or dissolved in a solvent. This protocol provides a step-by-step guide for safe disposal.
1. Waste Stream Assessment:
-
Pure this compound (Solid): If the this compound waste is in its pure, solid form and is not contaminated with any hazardous materials, it can generally be disposed of as non-hazardous solid waste.[4]
-
This compound Solutions: The disposal method for this compound solutions is dictated by the solvent used.
-
Aqueous Solutions: If this compound is dissolved in water with no other hazardous chemicals present, the solution may often be disposed of down the drain with a copious amount of water.[4] However, it is crucial to verify this with your institution's environmental health and safety (EHS) department and local wastewater regulations.
-
Solvent Solutions: If this compound is dissolved in a flammable or hazardous solvent, the solution must be treated as hazardous waste.[4]
-
2. Waste Segregation and Collection:
-
Solid Waste: Collect uncontaminated, solid this compound waste in a designated, clearly labeled, and sealed container for non-hazardous solid chemical waste.[4][5]
-
Liquid Waste:
-
Non-Hazardous Aqueous Solutions: If drain disposal is permitted, pour the solution down a laboratory sink, flushing with a large volume of water.
-
Hazardous Solvent Solutions: Collect liquid waste containing hazardous solvents in a separate, designated, and clearly labeled hazardous waste container.[4][5] The label must accurately identify the contents, including the solvent. Never mix incompatible waste streams.[6][7]
-
3. Container Management:
-
Use appropriate, compatible containers for waste collection.[6][8]
-
Ensure all waste containers are kept tightly sealed when not in use to prevent spills or the release of vapors.[7][8]
-
Store waste containers in a designated satellite accumulation area.[7][8]
4. Final Disposal:
-
Arrange for the pickup and disposal of all waste through your institution's licensed chemical waste disposal vendor.[5]
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate should be collected and disposed of as hazardous waste if a hazardous solvent was used.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. chembk.com [chembk.com]
- 2. L-Xylofuranose | C5H10O5 | CID 11389478 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. alpha-D-Xylofuranose | C5H10O5 | CID 10953689 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. acewaste.com.au [acewaste.com.au]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
Essential Safety and Logistical Information for Handling Xylofuranose
For researchers, scientists, and drug development professionals, the safe handling of all laboratory chemicals is of paramount importance. This guide provides essential safety and logistical information for handling Xylofuranose and its derivatives, ensuring the well-being of laboratory personnel and the integrity of experimental work. While this compound and its common derivatives are generally not classified as hazardous substances, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1][2][3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended Personal Protective Equipment (PPE) for handling this compound in various laboratory settings.
| Situation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (Small Quantities) | Safety glasses with side shields[4] | Nitrile or latex gloves[3] | Laboratory coat[5][6] | Generally not required with adequate ventilation[3] |
| Weighing/Transfer (Potential for Dust) | Safety goggles[4] | Nitrile or latex gloves[3] | Laboratory coat[5][6] | N95 or equivalent dust mask if ventilation is inadequate or dust is generated[3][7] |
| Large Quantity Handling/Spill Cleanup | Chemical safety goggles or face shield[2] | Chemical-resistant gloves (e.g., nitrile)[4][7] | Chemical-resistant apron or coveralls over a lab coat[8] | Air-purifying respirator with a particulate filter (e.g., N95 or P100)[7] |
Operational Plan
1. Engineering Controls:
-
Handle this compound in a well-ventilated area.[2]
-
For procedures that may generate dust, such as weighing or transferring large quantities, use a chemical fume hood or a ventilated balance enclosure.[3]
2. Personal Hygiene:
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4]
-
Do not eat, drink, or smoke in areas where chemicals are handled.[3][4]
-
Remove contaminated clothing and wash it before reuse.[3][4]
3. Handling and Storage:
-
Minimize dust generation and accumulation.[3]
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[2][4]
-
Store away from incompatible materials such as strong oxidizing agents.[4]
Experimental Protocol: Acetylation of a this compound Derivative
This protocol describes a common procedure for the acetylation of a partially protected this compound derivative.
Materials:
-
1,2-O-Isopropylidene-α-D-xylofuranose
-
Acetic anhydride (B1165640)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation: In a chemical fume hood, dissolve 1,2-O-Isopropylidene-α-D-xylofuranose in a minimal amount of pyridine in a round bottom flask equipped with a magnetic stir bar.
-
Reaction: Cool the flask in an ice bath. Add acetic anhydride dropwise to the solution while stirring.
-
Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TCM).
-
Workup: Once the reaction is complete, dilute the mixture with dichloromethane (DCM).
-
Extraction: Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude acetylated product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel if necessary.
Spill and Disposal Plan
1. Small Spills:
-
Wear appropriate PPE as outlined in the table above.[3]
-
Carefully sweep or vacuum the spilled solid. Avoid generating dust.[3][4]
-
Place the collected material into a sealed container for disposal.[3][4]
-
Clean the spill area with a wet cloth or paper towels and dispose of them in the sealed container.[3]
2. Large Spills:
-
Evacuate the area and prevent entry.
-
Wear appropriate PPE, including respiratory protection.
-
Follow the same containment and cleanup procedures as for small spills, using appropriate equipment for larger quantities.
3. Disposal:
-
Dispose of waste this compound and contaminated materials in a sealed, labeled container.
-
Follow all local, state, and federal regulations for chemical waste disposal.[9] In many cases, small quantities of water-soluble, non-hazardous chemicals can be disposed of down the drain with copious amounts of water, but it is essential to confirm local regulations first.[9]
-
Do not dispose of down the drain without permission from your institution's environmental health and safety office.[10]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.fi [fishersci.fi]
- 5. Standard Laboratory Practices for BSL-1 Laboratories – Laboratory Safety Manual [lsm.alfaisal.edu]
- 6. ethz.ch [ethz.ch]
- 7. biosynth.com [biosynth.com]
- 8. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 9. p2infohouse.org [p2infohouse.org]
- 10. msudenver.edu [msudenver.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
